Product packaging for H-Thr(tBu)-OMe.HCl(Cat. No.:CAS No. 71989-43-0)

H-Thr(tBu)-OMe.HCl

Cat. No.: B555313
CAS No.: 71989-43-0
M. Wt: 225.71 g/mol
InChI Key: SDHKEUUZUMQSAD-HHQFNNIRSA-N
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Description

H-Thr(tBu)-OMe.HCl, also known as this compound, is a useful research compound. Its molecular formula is C9H20ClNO3 and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20ClNO3 B555313 H-Thr(tBu)-OMe.HCl CAS No. 71989-43-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHKEUUZUMQSAD-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)N)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584971
Record name Methyl O-tert-butyl-L-threoninate--hydrogen chloride (1/1)
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Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-43-0
Record name Methyl O-tert-butyl-L-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to H-Thr(tBu)-OMe.HCl: Chemical Properties and Applications

Introduction

This compound, chemically known as O-tert-Butyl-L-threonine methyl ester hydrochloride, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry and pharmaceutical development.[1] As a derivative of threonine, an essential amino acid, this compound incorporates two critical protecting groups: a tert-butyl (tBu) ether on the side-chain hydroxyl group and a methyl ester (OMe) on the C-terminus carboxyl group. The hydrochloride salt form enhances its stability and handling properties.

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of this compound, tailored for professionals in research and drug development. Its primary utility is as a building block in solid-phase and solution-phase peptide synthesis, where the bulky tert-butyl group provides robust protection for the threonine side chain, preventing unwanted side reactions during peptide chain elongation.[2]

Core Chemical and Physical Properties

The compound presents as a white to off-white solid or powder.[1][3][4] Its stability under recommended storage conditions makes it a reliable reagent in multi-step syntheses.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueCitations
CAS Number 71989-43-0[1][3][5]
Molecular Formula C₉H₂₀ClNO₃[3][4][5]
Molecular Weight 225.71 g/mol [3][5][6]
Appearance White to off-white solid powder[1][3][4][6]
Purity ≥98% (TLC/General), ≥99% (HPLC)[1][5]
Melting Point 141-164 °C[1]
Optical Rotation [α]D²⁰ = +12 ± 2.5° (c=1 in DMF)[1]
SMILES C--INVALID-LINK----INVALID-LINK--C(OC)=O.[H]Cl[5]
InChI Key SDHKEUUZUMQSAD-UHQDPJPENA-N[7]
Table 2: Solubility Data
SolventSolubilityNotesCitations
DMSO 200 mg/mL (886.09 mM)Requires sonication. Hygroscopic DMSO can impact solubility.[3]
Chloroform Soluble-[7]
Dichloromethane Soluble-[7]
Ethyl Acetate (B1210297) Soluble-[7]
Acetone Soluble-[7]
Table 3: Stability and Storage Recommendations
ConditionRecommendationCitations
General Storage Store at 2-8°C in a tightly sealed container, away from moisture.[4][6][7][8]
Stock Solution (-20°C) Stable for up to 1 month (sealed, away from moisture).[3]
Stock Solution (-80°C) Stable for up to 6 months (sealed, away from moisture).[3]
Conditions to Avoid Strong oxidizing agents, heat, flames, and sparks.[4][8]
Hazardous Decomposition Produces oxides of carbon (CO, CO₂), nitrogen (NOx), and hydrogen chloride (HCl) upon combustion.[4][8]

Experimental Protocols and Methodologies

This compound is a cornerstone reagent for introducing a protected threonine residue into a peptide sequence. The following protocols are illustrative of its application in peptide coupling reactions.

Protocol 1: Peptide Coupling using HATU as a Coupling Agent

This protocol details a standard procedure for forming an amide bond between a carboxylic acid and this compound.

1. Materials and Reagents:

  • This compound (1.0 equivalent)[6]

  • Carboxylic acid (e.g., 3'-Fluoro-4'-(methyloxy)-3-nitro-4-biphenylcarboxylic acid, 1.0 eq.)[6]

  • HATU (1,1'-[Azobis(cyclohexanecarbonyl)]dipiperidine, 1.5 eq.)[6]

  • Diisopropylethylamine (DIPEA) (1.5 eq.)[6]

  • Anhydrous Dimethylformamide (DMF)[6]

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate

2. Procedure:

  • In a reaction vessel, dissolve the carboxylic acid (1.03 mmol), this compound (1.03 mmol, 0.232 g), and DIPEA (1.54 mmol, 0.27 mL) in 10 mL of anhydrous DMF.[6]

  • To this solution, add HATU (1.54 mmol, 0.585 g).[6]

  • Stir the reaction mixture at room temperature overnight.[6]

  • Monitor reaction completion using an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, dilute the mixture with ethyl acetate.[6]

  • Perform an aqueous workup by washing the organic phase sequentially with water and brine.[6]

  • Dry the isolated organic phase over anhydrous sodium sulfate.[6]

  • Remove the solvent under reduced pressure.[6]

3. Purification:

  • Purify the resulting crude product by flash column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate gradient to yield the desired coupled product.[6]

Peptide_Coupling_Workflow Workflow for Peptide Coupling with this compound cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Dissolve Carboxylic Acid, This compound, & DIPEA in DMF add_hatu 2. Add HATU to the solution reactants->add_hatu Initiate Coupling stir 3. Stir overnight at Room Temperature add_hatu->stir dilute 4. Dilute with Ethyl Acetate stir->dilute Reaction Complete wash 5. Wash with Water and Brine dilute->wash dry 6. Dry over Na2SO4 & Evaporate wash->dry purify 7. Silica Gel Column Chromatography dry->purify Crude Product product Purified Peptide Product purify->product Properties_Applications Properties and Applications of this compound cluster_props Key Chemical Properties cluster_apps Primary Applications core This compound prop1 t-Butyl (tBu) Protecting Group on Side Chain core->prop1 prop2 Methyl Ester (OMe) Protecting Group on C-Terminus core->prop2 prop3 Chiral Center core->prop3 prop4 HCl Salt Form core->prop4 app1 Peptide Synthesis (SPPS & Solution Phase) prop1->app1 Prevents side reactions app2 Pharmaceutical Intermediates prop1->app2 prop2->app1 Enables C-terminal elongation prop3->app2 app3 Asymmetric & Chiral Synthesis prop3->app3 Introduces stereospecificity prop4->app1 Enhances stability & handling app4 Biochemical Pathway Studies

References

An In-depth Technical Guide to H-Thr(tBu)-OMe.HCl: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Thr(tBu)-OMe.HCl, a crucial protected amino acid derivative utilized in synthetic chemistry. The document details its chemical structure, physicochemical properties, and its application in Solid-Phase Peptide Synthesis (SPPS), offering valuable information for professionals in drug development and peptide research.

Chemical Structure and Formula

This compound is the hydrochloride salt of the methyl ester of L-Threonine, where the side-chain hydroxyl group is protected by a tert-butyl ether. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions.

  • IUPAC Name: methyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride[1]

  • Synonyms: O-tert-Butyl-L-threonine methyl ester hydrochloride, L-Thr(tBu)-OMe·HCl[2]

  • CAS Number: 71989-43-0[3]

  • Molecular Formula: C₉H₂₀ClNO₃[4]

  • Molecular Weight: 225.71 g/mol [4][5]

  • Chemical Structure:

  • SMILES: C--INVALID-LINK----INVALID-LINK--C(OC)=O.[H]Cl[4]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and computational data for this compound. It is important to note that while some experimental data is available from chemical suppliers, detailed spectroscopic analyses are not widely published in the public domain.

Table 1: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solid/powder[2][6]
Melting Point 141-164 °CChem-Impex
Optical Rotation [α]D20 = +12 ± 2.5° (c=1 in DMF)Chem-Impex
Boiling Point 289.8°C at 760 mmHg (Predicted)[2]
Solubility Soluble in DMSO (200 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone[6]
Storage 4°C, sealed storage, away from moisture[4][6]

Table 2: Computational and Spectroscopic Data

Data TypeParameterPredicted/Typical ValueNotes
1H NMR δ (ppm)~1.1-1.3 (d, 3H, CH₃-CH), ~1.2 (s, 9H, C(CH₃)₃), ~3.7 (s, 3H, OCH₃), ~3.8-4.0 (m, 1H, α-CH), ~4.1-4.3 (m, 1H, β-CH), ~8.5 (br s, 3H, NH₃⁺)Estimated chemical shifts based on structure. Actual values may vary with solvent.
13C NMR δ (ppm)~20 (CH₃-CH), ~28 (C(CH₃)₃), ~52 (OCH₃), ~58 (α-C), ~70 (β-C), ~75 (C(CH₃)₃), ~170 (C=O)Estimated chemical shifts based on structure. Actual values may vary with solvent.
IR ν (cm⁻¹)~2900-3100 (N-H stretch), ~2800-3000 (C-H stretch), ~1740 (C=O stretch, ester), ~1100-1200 (C-O stretch, ether)Typical vibrational frequencies for the functional groups present.
Mass Spec m/z190.14 [M+H]⁺ (free base)Expected value for the protonated free base.
LogP 1.1121[4]
TPSA 61.55 Ų[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The tert-butyl (tBu) group on the threonine side chain is an acid-labile protecting group, compatible with the Fmoc/tBu orthogonal protection strategy. This strategy employs the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for permanent side-chain protection.[7]

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle where a protected amino acid like this compound (after N-terminal Fmoc protection) is incorporated into a growing peptide chain on a solid support.

SPPS_Workflow General Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS) Start Start with Resin Support (e.g., Wang, Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Start->Deprotection 1. N-terminal deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling - Fmoc-AA-OH - Coupling Agent (e.g., HBTU/HATU) - Base (e.g., DIPEA) Wash1->Coupling 2. Activation & Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue elongation? Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage No (Final AA) Peptide Purified Peptide Cleavage->Peptide 3. Purification

Caption: General Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

This protocol outlines the initial step of SPPS: anchoring the first amino acid, in this case, an Nα-Fmoc protected version of this compound, to a hydroxyl-functionalized resin like Wang resin. To be used in this protocol, this compound must first be N-terminally protected with an Fmoc group, yielding Fmoc-Thr(tBu)-OH.

Materials:

  • Wang Resin

  • Fmoc-Thr(tBu)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

  • Activation of Amino Acid: In a separate flask, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) in DCM. Add DIC (3 equivalents) and a catalytic amount of DMAP. Stir the solution for 10-15 minutes at 0°C to form the active ester.

  • First Coupling (Anchoring): Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group from the anchored threonine residue, liberating the N-terminal amine for the next coupling cycle.[7][8]

  • Washing: Wash the resin again with DMF (5 times) and DCM (3 times). The resin is now ready for the coupling of the second amino acid.

The subsequent amino acids are coupled by repeating the deprotection, washing, and coupling steps as illustrated in the workflow diagram. Common coupling reagents for this purpose include HBTU, HATU, or HCTU in the presence of a base like DIPEA.[9][10]

Conclusion

This compound is an essential reagent for the synthesis of complex peptides and is particularly suited for the widely adopted Fmoc/tBu SPPS strategy. Its structure, with orthogonal protecting groups, allows for the controlled and sequential assembly of amino acids into a desired peptide sequence. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in peptide synthesis for therapeutic or research applications.

References

What is the molecular weight of H-Thr(tBu)-OMe.HCl?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: H-Thr(tBu)-OMe.HCl

COMPOUND: O-tert-Butyl-L-threonine methyl ester hydrochloride

SYNONYMS: this compound, Methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride

CAS NUMBER: 71989-43-0

This document provides a detailed overview of the chemical and physical properties of this compound, a commonly used threonine derivative in peptide synthesis and other areas of chemical research.

Chemical Properties and Identification

The compound this compound is a protected amino acid derivative. The tert-butyl (tBu) group protects the side-chain hydroxyl of threonine, while the methyl ester (-OMe) protects the C-terminal carboxylic acid. The hydrochloride (.HCl) salt form enhances its stability and solubility in certain solvents.

PropertyValueSource
Molecular Formula C₉H₂₀ClNO₃[1][2][3]
Molecular Weight 225.71 g/mol [1][2][4]
Exact Mass 225.1131712 Da[1]
CAS Number 71989-43-0[2][3]
Appearance White to off-white solid powder[2][4]

Experimental Data and Protocols

While specific experimental protocols for the synthesis of this compound are proprietary to manufacturers, its use in peptide coupling reactions is well-documented. A representative protocol for its use in forming a peptide bond is described below.

Protocol: Peptide Coupling using HATU

This protocol describes a general procedure for coupling this compound with a generic N-protected amino acid (e.g., Fmoc-AA-OH).

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF).

  • Activation: Add a coupling agent, such as HATU (1.0 eq), and a base, typically diisopropylethylamine (DIPEA) (2.0 eq), to the solution. Stir for several minutes to activate the carboxylic acid.

  • Coupling: Add this compound (1.0 eq) to the activated mixture.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with an aqueous acid solution, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical steps involved in using the protected threonine derivative in a standard solid-phase or solution-phase peptide synthesis workflow.

G cluster_0 Reactants cluster_1 Process cluster_2 Outcome A N-Protected Amino Acid (e.g., Fmoc-AA-OH) D Peptide Coupling Reaction in Solvent (DMF) A->D B This compound B->D C Coupling Reagents (HATU, DIPEA) C->D E Protected Dipeptide D->E F Deprotection & Further Coupling or Final Deprotection E->F

Caption: Workflow for dipeptide synthesis using this compound.

References

In-Depth Technical Guide: H-Thr(tBu)-OMe.HCl (CAS 71989-43-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Thr(tBu)-OMe.HCl, a crucial protected amino acid derivative utilized in synthetic peptide chemistry. This document outlines its chemical and physical properties, safety information, and detailed experimental protocols for its application in peptide synthesis.

Introduction

This compound, with the CAS number 71989-43-0, is the hydrochloride salt of the methyl ester of L-Threonine, where the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. This protection strategy is fundamental in modern peptide synthesis, particularly within the Fmoc/tBu solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The tBu group offers acid-lability for deprotection, while the methyl ester protects the C-terminus, making it a valuable building block for the synthesis of complex peptides and peptidomimetics with therapeutic potential.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 71989-43-0[1]
Molecular Formula C₉H₂₀ClNO₃[2]
Molecular Weight 225.71 g/mol [1][2]
Appearance White to off-white solid/powder[3][4]
Melting Point No data available[5]
Boiling Point 289.8°C at 760 mmHg (Predicted)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6]
Storage Conditions 2-8°C, sealed storage, away from moisture.[2][3][4]
Synonyms

This compound is also known by several synonyms:

  • O-tert-Butyl-L-threonine methyl ester hydrochloride[1]

  • Methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride[1]

  • H-L-Thr(tBu)-OMe HCl[3]

  • O-T-BUTYL-L-THREONINE METHYL ESTER HYDROCHLORIDE[3]

Safety Information
Hazard CategoryGHS Hazard StatementsPictogram
Health Hazards H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Exclamation mark pictogram

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Role in Peptide Synthesis

This compound is a cornerstone in peptide synthesis due to its orthogonal protecting group strategy. The tert-butyl ether protecting the threonine side chain is stable to the basic conditions used for Fmoc group removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection step.[7] The methyl ester at the C-terminus is suitable for solution-phase synthesis and can be saponified if a free C-terminal acid is required for subsequent fragment condensation.

General Principle of Peptide Synthesis Incorporation

The following diagram illustrates the fundamental role of this compound as a building block in peptide synthesis.

G cluster_0 Synthesis Cycle A This compound C Dipeptide (Protected) A->C Coupling Reaction B N-α-Protected Amino Acid B->C D Peptide Chain Elongation C->D N-α-Deprotection & Coupling Cycles E Final Deprotection (e.g., TFA) D->E F Target Peptide E->F

Figure 1: General workflow of incorporating this compound into a peptide chain.

Experimental Protocols

Solution-Phase Peptide Coupling

This protocol describes a general method for the coupling of an N-protected amino acid to this compound in the solution phase.

Materials:

  • This compound

  • N-α-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[3]

  • Base: Diisopropylethylamine (DIPEA)[3]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)[3]

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the N-α-Fmoc-protected amino acid (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous DMF, add DIPEA (1.5 equivalents).[3]

  • Add HATU (1.5 equivalents) to the reaction mixture.[3]

  • Stir the mixture at room temperature overnight.[3]

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting protected dipeptide by silica gel column chromatography.[3]

The following diagram outlines the workflow for this solution-phase coupling reaction.

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Work-up cluster_3 Purification A Dissolve Fmoc-AA-OH, this compound, and DIPEA in DMF B Add HATU A->B C Stir at Room Temperature Overnight B->C D Dilute with Ethyl Acetate C->D E Wash with Water and Brine D->E F Dry over Na2SO4 E->F G Solvent Evaporation F->G H Silica Gel Chromatography G->H I Protected Dipeptide H->I

Figure 2: Workflow for a typical solution-phase peptide coupling using this compound.
Solid-Phase Peptide Synthesis (SPPS) - General Protocol

While a specific protocol starting with this compound is not detailed in the provided search results, it can be readily incorporated into a standard Fmoc/tBu SPPS workflow. The C-terminal methyl ester would typically be saponified to the free acid before loading onto a resin (e.g., Wang or 2-chlorotrityl resin). Alternatively, a pre-loaded Fmoc-Thr(tBu)-OH resin is often used for convenience. The following is a generalized protocol for the elongation of a peptide chain on a solid support, a process in which an N-terminally deprotected peptide-resin would be reacted with an activated Fmoc-Thr(tBu)-OH.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH)

  • Rink Amide or Wang resin pre-loaded with the C-terminal amino acid

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Coupling reagents: HBTU/DIPEA or HATU/DIPEA in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.[8]

  • Amino Acid Activation: In a separate vessel, pre-activate the incoming Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[9]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate until the coupling is complete (monitor with a Kaiser test).[10]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from threonine).[7]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

The logical flow of a single SPPS cycle is depicted in the diagram below.

G Start Start with Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Activated Fmoc-AA-OH Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle End Elongated Peptide-Resin Wash2->End

Figure 3: A single cycle in Fmoc/tBu solid-phase peptide synthesis.

Conclusion

This compound is an essential and versatile building block for the synthesis of peptides in both solution and solid-phase methodologies. Its protecting group strategy allows for the controlled and sequential assembly of amino acids into complex peptide chains. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information for the successful application of this compound in their work. It is recommended to consult the latest literature and supplier documentation for the most up-to-date handling and application information.

References

O-tert-Butyl-L-threonine Methyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-tert-Butyl-L-threonine methyl ester hydrochloride is a pivotal protected amino acid derivative, instrumental in the fields of peptide synthesis and pharmaceutical development. Its strategic deployment as a chiral building block and a key intermediate stems from the protective tert-butyl group on the threonine side-chain hydroxyl and the methyl ester at the C-terminus. This guide provides a comprehensive overview of its characteristics, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for the research community.

Core Characteristics

O-tert-Butyl-L-threonine methyl ester hydrochloride is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the tables below, providing a ready reference for experimental design and implementation.[1]

Chemical and Physical Properties
PropertyValueReference
CAS Number 71989-43-0[1][2]
Molecular Formula C₉H₁₉NO₃·HCl[1][2]
Molecular Weight 225.71 g/mol [2]
Appearance White to off-white powder[1]
Melting Point 141-164 °C[1]
Optical Rotation [α]²⁰/D +12 ± 2.5° (c=1 in DMF)[1]
Purity ≥98.0% (TLC), ≥99% (HPLC)[3][4]
Storage 2-8°C[3]
Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for O-tert-Butyl-L-threonine methyl ester hydrochloride is not widely available in the public domain. Researchers are advised to acquire this data on their own material for precise characterization. For reference, spectroscopic data for the related N-Fmoc protected derivative, Fmoc-O-tert-butyl-L-threonine, is available in chemical databases.

Synthesis Protocol

The synthesis of O-tert-Butyl-L-threonine methyl ester hydrochloride is a multi-step process that begins with the readily available amino acid L-threonine. The following is a representative experimental protocol adapted from patent literature, outlining the key transformations.[5][6]

Experimental Protocol: Synthesis of O-tert-Butyl-L-threonine Methyl Ester Hydrochloride

This protocol involves three main stages:

  • Esterification of L-threonine to form L-threonine methyl ester hydrochloride.

  • Protection of the amine group , for example, with a benzyloxycarbonyl (Z) group.

  • Tert-butylation of the side-chain hydroxyl group.

  • Deprotection of the amine group to yield the final product.

Step 1: Synthesis of L-Threonine Methyl Ester Hydrochloride

  • To a suspension of L-threonine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to yield L-threonine methyl ester hydrochloride as a crude solid, which can be used in the next step without further purification.

Step 2: N-Protection of L-Threonine Methyl Ester Hydrochloride

  • Dissolve the crude L-threonine methyl ester hydrochloride in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and add a base, for example, triethylamine (B128534) (2.5 eq).

  • Add benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water, an acidic solution (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Z-L-threonine methyl ester.

Step 3: O-tert-Butylation

  • Dissolve the N-Z-L-threonine methyl ester in dichloromethane.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Cool the mixture in a pressure vessel and add an excess of isobutylene.

  • Seal the vessel and stir at room temperature for 48-72 hours.

  • Carefully vent the vessel, and quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Z-O-tert-butyl-L-threonine methyl ester.

Step 4: N-Deprotection

  • Dissolve the N-Z-O-tert-butyl-L-threonine methyl ester in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation (H₂ gas) at atmospheric pressure until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Add a stoichiometric amount of hydrochloric acid in a suitable solvent (e.g., HCl in ether or dioxane) to the filtrate.

  • Remove the solvent under reduced pressure to yield O-tert-Butyl-L-threonine methyl ester hydrochloride.

SynthesisWorkflow L_Threonine L-Threonine Threonine_Ester L-Threonine Methyl Ester Hydrochloride L_Threonine->Threonine_Ester  MeOH, SOCl₂ N_Protected N-Z-L-Threonine Methyl Ester Threonine_Ester->N_Protected  Z-Cl, Base O_tert_Butylated N-Z-O-tert-Butyl-L-Threonine Methyl Ester N_Protected->O_tert_Butylated  Isobutylene, H⁺ Final_Product O-tert-Butyl-L-Threonine Methyl Ester Hydrochloride O_tert_Butylated->Final_Product  H₂, Pd/C; HCl

Synthesis workflow for O-tert-Butyl-L-threonine methyl ester hydrochloride.

Application in Peptide Synthesis

O-tert-Butyl-L-threonine methyl ester hydrochloride is a precursor to the widely used Fmoc-Thr(tBu)-OH, a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl ether protecting group on the threonine side chain is stable to the basic conditions used for Fmoc deprotection (piperidine in DMF) but is readily cleaved under the final acidic cleavage conditions (e.g., trifluoroacetic acid).[7][8]

Experimental Protocol: Fmoc-SPPS Coupling of Fmoc-Thr(tBu)-OH

This protocol outlines a typical coupling cycle for incorporating an Fmoc-Thr(tBu)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Preparation and Swelling:

  • Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 eq.), a coupling agent such as HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

4. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

5. Monitoring the Coupling Reaction (Optional):

  • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

6. Capping (Optional):

  • If the coupling is incomplete, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIPEA) in DMF to prevent the formation of deletion sequences.

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.

SPPS_Workflow Start Start with Fmoc-protected peptide on resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-Thr(tBu)-OH (HBTU/HOBt/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest RepeatCoupling Repeat Coupling KaiserTest->RepeatCoupling Positive NextCycle Proceed to next cycle KaiserTest->NextCycle Negative RepeatCoupling->Coupling

References

Solubility Profile of H-Thr(tBu)-OMe.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-tert-Butyl-L-threonine methyl ester hydrochloride (H-Thr(tBu)-OMe.HCl), a critical building block in peptide synthesis and drug development. Understanding the solubility of this amino acid derivative is paramount for its effective handling, reaction optimization, and formulation. This document presents available solubility data, outlines experimental protocols for solubility determination, and illustrates its application in a typical synthetic workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For protected amino acids like this compound, solubility is influenced by factors such as the polarity of the solvent, the presence of the hydrochloride salt, and the bulky tert-butyl protecting group. These characteristics dictate its miscibility in various common laboratory solvents, impacting reaction conditions and purification strategies.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide spectrum of solvents is not extensively documented in publicly available literature. However, based on manufacturer specifications and related chemical principles, a combination of qualitative and semi-quantitative data has been compiled.

Solvent ClassificationSolventChemical FormulaSolubilityNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OS200 mg/mL[1]Ultrasonic assistance may be required. Use of hygroscopic DMSO can significantly impact solubility.[1]
AcetoneC₃H₆OSoluble[2]-
Chlorinated Dichloromethane (DCM)CH₂Cl₂Soluble[2]Commonly used in peptide synthesis.
ChloroformCHCl₃Soluble[2]-
Ester Ethyl AcetateC₄H₈O₂Soluble[2]-

Note: The term "soluble" indicates that the compound dissolves to a practical extent for synthetic chemistry applications, though the exact quantitative value is not specified in the cited sources. Further empirical determination is recommended for precise applications.

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Centrifuge

  • Pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Supernatant Extraction: Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven or under vacuum. Ensure the temperature is low enough to prevent degradation of the compound.

  • Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

  • Calculation: The solubility can be calculated using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Visualization of Synthetic Utility

This compound is a key intermediate in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and biochemical research. The following diagram illustrates a typical workflow for incorporating a threonine residue into a growing peptide chain using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

PeptideSynthesisWorkflow cluster_resin Solid Support cluster_synthesis Peptide Elongation Cycle cluster_cleavage Final Steps Resin Resin with Rink Amide Linker Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Coupling Agents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for O-tert-Butyl-L-threonine methyl ester hydrochloride (H-Thr(tBu)-OMe.HCl). Understanding the stability of this crucial amino acid derivative is paramount for ensuring its integrity and performance in research and pharmaceutical development, particularly in peptide synthesis. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its handling and storage to maintain purity and efficacy.

Chemical Profile and Inherent Stability

This compound, with the CAS number 71989-43-0, is a protected amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS). Its structure, featuring a tert-butyl ether protecting group on the threonine side chain and a methyl ester at the C-terminus, confers specific solubility and reactivity properties. The hydrochloride salt form enhances its stability and handling characteristics as a solid.

The molecule's stability is largely dictated by the lability of the tert-butyl ether and methyl ester groups, particularly under conditions of extreme pH and elevated temperature. The C-O bond of the tert-butyl ether is susceptible to cleavage under strong acidic conditions, while the methyl ester can be hydrolyzed under both acidic and basic conditions.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions are critical. The following table summarizes the recommended conditions for the solid material and solutions.

FormStorage TemperatureAtmosphereLight ConditionsContainerShelf Life
Solid 2°C to 8°C (Refrigerated)[1][2]Inert (e.g., Argon or Nitrogen)Protected from lightTightly sealed, opaque containerNot specified, stable under recommended conditions[3]
In Solvent -20°C[4]Sealed, away from moisture[4]Protected from lightTightly sealed vialUp to 1 month[4]
-80°C[4]Sealed, away from moisture[4]Protected from lightTightly sealed vialUp to 6 months[4]

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and pathways. While specific experimental data for this compound is not extensively published, based on its chemical structure, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis (Acidic and Basic):

    • Acid-catalyzed hydrolysis: Cleavage of the tert-butyl ether protecting group to yield H-Thr-OMe.HCl and tert-butanol. The methyl ester can also be hydrolyzed to the corresponding carboxylic acid.

    • Base-catalyzed hydrolysis: Primarily affects the methyl ester, leading to the formation of the corresponding carboxylate salt. The tert-butyl ether is generally stable to basic conditions.

  • Oxidation: The molecule does not contain functional groups that are highly susceptible to oxidation under typical storage conditions. However, exposure to strong oxidizing agents should be avoided.[3]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of oxides of carbon (CO, CO2) and nitrogen (NOx), as well as hydrogen chloride (HCl) gas.[3]

  • Photodegradation: While not extensively documented, prolonged exposure to UV or high-intensity light may lead to degradation. Therefore, storage in the dark is recommended.

The following diagram illustrates the key factors influencing the stability of this compound.

Key Factors Influencing this compound Stability

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should be conducted following established guidelines for active pharmaceutical ingredients (APIs). The following outlines a general experimental protocol for a forced degradation study.

Objective

To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials and Methods
  • Test Substance: this compound

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2), HPLC-grade solvents.

  • Instrumentation: HPLC with a UV detector, pH meter, photostability chamber, temperature- and humidity-controlled oven.

Forced Degradation Conditions

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions:

ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours.
Oxidative Degradation 3% H2O2 at room temperature for 24 hours.
Thermal Degradation Solid sample heated at 80°C for 48 hours.
Photostability Expose solid sample and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Analytical Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Column Temperature: 30°C.

The following diagram illustrates a typical workflow for a forced degradation study.

ForcedDegradationWorkflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Expose to Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal (Solid, 80°C) Prep->Thermal Expose to Photo Photostability (Light Exposure) Prep->Photo Expose to HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Data Data Analysis: - Identify Degradants - Quantify Purity Loss HPLC->Data

Forced Degradation Study Workflow

Summary and Recommendations

The stability of this compound is crucial for its successful application in research and development. Adherence to the recommended storage conditions is the most effective way to prevent degradation and ensure the material's quality over time.

  • For solid this compound: Store at 2-8°C under an inert atmosphere and protected from light.

  • For solutions: Prepare fresh solutions for use. If storage is necessary, aliquot and store at -20°C for short-term or -80°C for long-term storage, ensuring containers are tightly sealed to prevent moisture ingress.

For critical applications, it is advisable to perform periodic purity checks using a validated analytical method, especially for materials that have been stored for an extended period or for which the storage history is unknown. By following these guidelines, researchers and drug development professionals can be confident in the quality and reliability of this compound in their experiments and manufacturing processes.

References

The Lynchpin of Peptide Synthesis: A Technical Guide to H-Thr(tBu)-OMe.HCl's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise construction of polypeptide chains demands a strategic arsenal (B13267) of protecting groups to prevent undesirable side reactions. Among the critical building blocks for incorporating threonine residues, H-Thr(tBu)-OMe.HCl emerges as a cornerstone, particularly within the widely adopted Fmoc/tBu orthogonal strategy. This technical guide delves into the core mechanism of action of this compound, providing an in-depth analysis of its role, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

The Strategic Importance of Dual Protection

This compound is a derivative of the amino acid L-threonine, meticulously designed with two key protecting groups: a tert-butyl (tBu) ether safeguarding the side-chain hydroxyl group and a methyl ester (OMe) protecting the C-terminal carboxyl group. The hydrochloride (HCl) salt form enhances the compound's stability and handling characteristics. This dual-protection scheme is fundamental to its efficacy in both solid-phase and solution-phase peptide synthesis.

The Role of the Tert-Butyl (tBu) Group: The hydroxyl group of threonine is nucleophilic and can engage in unwanted side reactions, such as O-acylation, during peptide coupling steps. The bulky tert-butyl group sterically hinders this reactivity. A key advantage of the tBu group is its acid lability; it remains stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group (typically with piperidine) but is readily cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support. This orthogonality is a pillar of the Fmoc/tBu strategy.

The Role of the Methyl Ester (OMe) Group: In solution-phase synthesis, or when this compound is to be the C-terminal residue attached to a resin, the methyl ester protects the carboxyl group from participating in undesired reactions. This protection prevents the amino acid from self-polymerizing or reacting with other activated amino acids at its C-terminus. The methyl ester can be removed by saponification, typically using a base like sodium hydroxide, although this method carries a risk of racemization.

Quantitative Analysis: Purity and Yield

The choice of protecting group strategy significantly impacts the purity and overall yield of the synthesized peptide. The tert-butyl group for threonine protection has been demonstrated to be highly effective in minimizing side reactions and ensuring a high-purity final product.

A comparative study on the synthesis of a model peptide containing threonine, Met, Trp, and Tyr residues highlighted the impact of the side-chain protecting group on the purity of the crude peptide. The study compared the use of tert-butyl (tBu) protecting groups with trityl (Trt) protecting groups for the hydroxyl-containing amino acids.

Peptide SequenceSide-Chain Protection StrategyCleavage ConditionsCrude Peptide Purity (%)
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHAll Hydroxyls as tBu ethers65% TFA, 2h, RT43%
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHAll Hydroxyls as Trt ethers65% TFA, 2h, RT80%
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHAll Hydroxyls as Trt ethers1.1% TFA in DCM, RT92%

Data adapted from a comparative study on peptide synthesis.

While the Trt group showed higher purity under specific mild cleavage conditions, the tBu group remains a robust and widely used protecting group, particularly in standard Fmoc SPPS protocols where a final strong acid cleavage is employed for global deprotection. The lower purity with the tBu group in this specific sequence may be attributed to side reactions involving other sensitive residues under strong acid conditions, which can be mitigated with the use of optimized scavenger cocktails.

Experimental Protocols

The following are detailed methodologies for the application of this compound in peptide synthesis.

Solution-Phase Dipeptide Synthesis: Coupling of Fmoc-Ala-OH with this compound

This protocol outlines the formation of the dipeptide Fmoc-Ala-Thr(tBu)-OMe.

Materials:

  • Fmoc-Ala-OH

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Neutralization of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Activation of Fmoc-Ala-OH: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Add EDC.HCl (1.1 equivalents) to the Fmoc-Ala-OH solution and stir at 0°C for 30 minutes.

  • Coupling Reaction: Add the pre-activated Fmoc-Ala-OH solution to the neutralized H-Thr(tBu)-OMe solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide, Fmoc-Ala-Thr(tBu)-OMe.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Solid-Phase Peptide Synthesis (SPPS): Incorporation of a Subsequent Amino Acid

This protocol describes the coupling of the next Fmoc-protected amino acid to a resin-bound peptide with a C-terminal Thr(tBu) residue.

Materials:

  • Peptidyl-resin with N-terminal Thr(tBu) (Fmoc-deprotected)

  • Fmoc-protected amino acid (e.g., Fmoc-Val-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Fmoc Deprotection (if necessary): Treat the Fmoc-protected peptidyl-resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling step may be necessary.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the chemical logic and experimental processes.

Protecting_Group_Strategy cluster_threonine This compound cluster_protection Protected Threonine cluster_synthesis Peptide Synthesis Thr Threonine Backbone (H-N...C-OOH) OH Side-chain -OH tBu tert-Butyl (tBu) Ether OH->tBu Protection COOH C-terminus -COOH OMe Methyl Ester (OMe) COOH->OMe Protection Fmoc_deprotection Fmoc Deprotection (Base, e.g., Piperidine) tBu->Fmoc_deprotection Stable Final_Cleavage Final Cleavage & Deprotection (Acid, e.g., TFA) tBu->Final_Cleavage Cleaved OMe->Final_Cleavage Cleaved (or Saponification) Coupling Peptide Coupling

Caption: Orthogonal protection strategy of this compound in Fmoc-based peptide synthesis.

SPPS_Workflow Start Start: Resin with C-terminal Fmoc-Thr(tBu)-OH attached Fmoc_Removal 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Removal Wash1 2. Wash (DMF, DCM) Fmoc_Removal->Wash1 Coupling 3. Couple next Fmoc-AA (e.g., Fmoc-Val-OH + HBTU/DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test 5. Kaiser Test Wash2->Kaiser_Test Repeat Repeat Steps 1-5 for entire peptide sequence Kaiser_Test->Repeat Coupling Incomplete Kaiser_Test->Repeat Coupling Complete Final_Cleavage 6. Final Cleavage & Deprotection (TFA with scavengers) Repeat->Final_Cleavage Purification 7. Precipitation & Purification (HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

An In-depth Technical Guide on (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data, a detailed experimental protocol for its synthesis, and a workflow for its characterization. (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride, also known as O-tert-Butyl-L-threonine methyl ester hydrochloride, is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules.

Physicochemical Properties
PropertyValueSource
CAS Number 71989-43-0[1][2][3]
Molecular Formula C₉H₁₉NO₃·HCl[2][4]
Molecular Weight 225.71 g/mol [1][3]
Appearance White to off-white powder[4]
Melting Point 141-164 °C[4]
Optical Rotation [α]D20 = +12 ± 2.5º (c=1 in DMF)[4]
Spectral Data

A thorough search of scientific literature and chemical databases did not yield publicly available experimental ¹H NMR, ¹³C NMR, or full Infrared (IR) spectra for (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride. The following table includes predicted mass spectrometry data.

Mass Spectrometry Data (Predicted) [5]

Adductm/z
[M+H]⁺190.14377
[M+Na]⁺212.12571
[M-H]⁻188.12921
[M+NH₄]⁺207.17031
[M+K]⁺228.09965
[M+H-H₂O]⁺172.13375

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
---Data not available

¹³C NMR Data

Chemical Shift (ppm)Assignment
-Data not available

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
-Data not available

Note: While a reference to an FTIR spectrum on SpectraBase exists, it is not publicly accessible.[6]

Experimental Protocols

The following is a detailed methodology for the synthesis of (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride, based on established procedures for the synthesis of similar O-tert-butylated amino acid esters.

Synthesis of (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

This synthesis can be conceptualized as a two-step process: 1) formation of the methyl ester of L-threonine, and 2) O-tert-butylation of the hydroxyl group.

Step 1: Synthesis of (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-Threonine methyl ester hydrochloride) [7][8]

  • Reaction Setup: To a 1000 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add L-threonine (70 g).

  • Reagent Addition: Add methanol (B129727) (500 mL) to the flask and cool the suspension to below 0 °C in an ice-salt bath.

  • Esterification: Slowly add thionyl chloride (64 mL) dropwise to the cooled suspension while maintaining the temperature below 0 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Work-up: After reflux, cool the mixture and remove the solvent under reduced pressure to yield an oily residue of L-threonine methyl ester hydrochloride.

Step 2: Synthesis of (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

  • Reaction Setup: In a suitable autoclave or a sealed heavy-walled pressure vessel, dissolve the L-threonine methyl ester hydrochloride from the previous step in dichloromethane (B109758) (1 L).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid impregnated on silica.

  • O-tert-butylation: Cool the mixture and carefully add an excess of isobutylene (B52900) (e.g., 300 mL).

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature for 4-5 days.

  • Quenching and Extraction: After the reaction is complete, carefully vent the vessel. Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.

  • Isolation of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of the product.

  • Formation of the Hydrochloride Salt: Dissolve the resulting free amine in dry diethyl ether (approximately 10 volumes). Cool the solution to -20 °C and slowly add one equivalent of a 1N HCl solution in ether.

  • Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride.

Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start L-Threonine esterification Esterification with Methanol/Thionyl Chloride start->esterification intermediate (2S,3R)-Methyl 2-amino-3-hydroxybutanoate HCl esterification->intermediate protection O-tert-butylation with Isobutylene/Acid Catalyst intermediate->protection free_base Free Base Product protection->free_base salt_formation Hydrochloride Salt Formation free_base->salt_formation final_product (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate HCl salt_formation->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir purity Purity Analysis (e.g., HPLC) final_product->purity

Caption: Workflow for the synthesis and characterization of the target compound.

This guide provides a summary of the currently available information on (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride. Researchers are advised to perform their own spectral analysis upon synthesis to confirm the structure and purity of the compound.

References

The Diverse Biological Activities of Protected Threonine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of protected threonine derivatives, offering valuable insights for drug discovery and development.

Protected threonine derivatives, compounds in which the reactive groups of the amino acid threonine are chemically modified, are emerging as a versatile class of molecules with a broad spectrum of biological activities. These activities range from antimicrobial and antioxidant effects to potent and specific enzyme inhibition and modulation of critical cellular signaling pathways. This technical guide provides a comprehensive overview of the current research, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support researchers, scientists, and drug development professionals in this dynamic field.

Quantitative Biological Activity Data

The biological efficacy of various protected threonine derivatives has been quantified in numerous studies. The following tables summarize the inhibitory and cytotoxic concentrations (MIC, IC50, EC50) of these compounds across different biological assays.

Antimicrobial Activity

Protected threonine derivatives have demonstrated notable activity against a range of microbial pathogens. N-acyl-L-threonine derivatives, in particular, have been investigated for their antibacterial and antifungal properties.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
N-Acyl-α-amino Ketones4bBacillus subtilis ATCC 668362.5[1]
4bStaphylococcus aureus ATCC 653862.5[1]
4bEscherichia coli ATCC 873962.5[1]

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The antioxidant potential of threonine derivatives has been evaluated using various assays, with some compounds exhibiting potent radical scavenging activity.

Compound ClassDerivativeAssayIC50Reference
Threonine-based SulphonamidesUnspecifiedDPPH Radical Scavenging1.150 ± 0.003 µg/mL[2]

IC50: Half-maximal Inhibitory Concentration

Enzyme Inhibition

A significant area of research for protected threonine derivatives is their role as enzyme inhibitors, targeting enzymes crucial for pathogen survival or disease progression.

Compound ClassDerivativeTarget EnzymeIC50 / EC50Reference
N-Pyridylpyrazolone4-(2-aminoethyl)-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-oneE. coli L-threonine dehydrogenaseEC50: 47 ± 16 µM[3][4][5]

EC50: Half-maximal Effective Concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the evaluation of protected threonine derivatives.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][6][7][8][9]

Materials:

  • Test compound (protected threonine derivative)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water). Perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations to be tested.

  • Preparation of Inoculum: Culture the test microorganism overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum density (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add 100 µL of the appropriate compound dilution to each well of the 96-well plate. To each well, add 100 µL of the standardized bacterial inoculum. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of protected threonine derivative C Inoculate 96-well plate with derivative and inoculum A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually or spectrophotometrically determine microbial growth D->E F Identify Minimum Inhibitory Concentration (MIC) E->F

Workflow for MIC determination.
DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay is widely used to evaluate the free radical scavenging capacity of antioxidant compounds.[10][11][12]

Materials:

  • Test compound (protected threonine derivative)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Test Compound: Prepare a stock solution of the test compound and serial dilutions in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions. Add an equal volume of the DPPH solution to initiate the reaction. A blank containing only methanol and a control containing methanol and the DPPH solution should be included.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm. A color change from purple to yellow indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.

G A Prepare DPPH solution and compound dilutions B Mix compound and DPPH solution A->B C Incubate in dark (30 min, RT) B->C D Measure absorbance at 517 nm C->D E Calculate % inhibition and IC50 value D->E

DPPH radical scavenging assay workflow.
L-threonine Dehydrogenase Inhibition Assay

This assay measures the inhibition of L-threonine dehydrogenase (TDH), an enzyme that catalyzes the oxidation of L-threonine.[13][14]

Materials:

  • Purified L-threonine dehydrogenase

  • L-threonine (substrate)

  • NAD+ (cofactor)

  • Test compound (protected threonine derivative)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD+, and the test compound at various concentrations.

  • Enzyme Addition: Add a specific amount of purified L-threonine dehydrogenase to the reaction mixture and pre-incubate for a defined period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-threonine.

  • Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 or Ki value can be determined by plotting the inhibition data against the inhibitor concentration.

Cell-Based Proteasome Activity Assay

This assay quantifies the chymotrypsin-like activity of the proteasome in living cells to assess the efficacy of proteasome inhibitors.[3][15][16]

Materials:

  • Cultured cells

  • Proteasome inhibitor (test compound)

  • Luminogenic proteasome substrate (e.g., Suc-LLVY-aminoluciferin)

  • Cell-based assay buffer

  • Luminometer

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the proteasome inhibitor for a desired period. Include a vehicle-only control.

  • Reagent Addition: Add the luminogenic substrate and cell lysis/assay buffer to each well. This reagent permeabilizes the cells and provides the substrate for the proteasome.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes to allow for the enzymatic reaction to occur.

  • Measurement: Measure the luminescence using a luminometer. The light output is proportional to the proteasome activity.

  • Data Analysis: The percentage of proteasome inhibition is calculated by comparing the luminescence of treated cells to that of untreated cells. The IC50 value can then be determined.

Signaling Pathways and Mechanisms of Action

Protected threonine derivatives can exert their biological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

STAT1 Threonine Phosphorylation in Inflammatory Signaling

Recent studies have highlighted the critical role of threonine phosphorylation in the function of Signal Transducer and Activator of Transcription 1 (STAT1), a key protein in cytokine signaling. Specifically, phosphorylation of threonine 748 (Thr748) on STAT1 acts as a molecular switch that can modulate inflammatory responses.[17][18][19][20][21]

In response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, the Toll-like receptor 4 (TLR4) signaling pathway is activated. This can lead to the phosphorylation of STAT1 on Thr748, which in turn promotes the expression of pro-inflammatory genes. This is distinct from the canonical JAK-STAT pathway, which primarily involves tyrosine phosphorylation of STAT1 in response to interferons.

G cluster_lps LPS Recognition cluster_downstream Downstream Signaling cluster_nuclear Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK STAT1 STAT1 IKK->STAT1 Phosphorylation on Thr748 STAT1_P p-STAT1 (Thr748) Gene Pro-inflammatory Gene Expression STAT1_P->Gene G Proteasome 20S Proteasome (Active Site Threonine) Inactive_Complex Covalently Modified Inactive Proteasome Peptides Peptide Fragments Proteasome->Peptides Inhibitor Threonine Derivative Inhibitor Inhibitor->Proteasome Covalent Modification Apoptosis Apoptosis Inactive_Complex->Apoptosis Induces Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Degradation Ub_Protein->Inactive_Complex Degradation Blocked

References

Unveiling the Many Names of a Key Threonine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development and peptide chemistry, precision in identifying chemical compounds is paramount. The protected amino acid derivative commonly known as H-Thr(tBu)-OMe.HCl is a versatile building block, but is referred to by a variety of synonyms in scientific literature and commercial listings. This guide provides a comprehensive compilation of these alternative names to ensure accurate identification and sourcing.

The primary chemical name for this compound is O-tert-Butyl-L-threonine methyl ester hydrochloride . This name explicitly describes the structure: an L-threonine core with a tert-butyl ether protecting group on the side chain hydroxyl group and a methyl ester at the C-terminus, supplied as a hydrochloride salt.

A summary of the various synonyms and identifiers for this compound is presented below.

CategorySynonym / Identifier
Systematic Names Methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride[1]
Methyl O-(2-methyl-2-propanyl)-L-threoninate hydrochloride[2][3]
L-Threonine, O-(1,1-dimethylethyl)-, methyl ester, hydrochloride[1][3]
Common Abbreviations H-L-Thr(tBu)-OMe HCl[2]
H-Thr(But)-Ome HCl[3]
L-Thr(tBu)-OMe·HCl[4]
H-Thr(tBu)-OMe hydrochloride[1]
O-tert-Butyl-L-threonine methyl ester hydrochloride salt[5][6]
CAS Number 71989-43-0[1][3][4][5]
MDL Number MFCD00077111[3][4]

Understanding the Nomenclature

The variety in nomenclature arises from different conventions for representing protecting groups and amino acid derivatives. The "H-" prefix indicates a free amino group, while "-OMe" signifies a methyl ester. The "(tBu)" or "(But)" denotes the tert-butyl protecting group on the threonine side chain. The ".HCl" suffix indicates that the compound is in the form of a hydrochloride salt.

This compilation of synonyms, including systematic names, common abbreviations, and unique identifiers like the CAS number, serves as a valuable resource for researchers. Accurate identification is the first step in successful experimental design and procurement for the synthesis of novel peptides and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: H-Thr(tBu)-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high-yield, high-purity peptides. While not directly incorporated into the growing peptide chain on a solid support, H-Thr(tBu)-OMe.HCl (Threonine methyl ester, tert-butyl ether hydrochloride) serves as a crucial and cost-effective starting material for the synthesis of Nα-protected threonine derivatives essential for SPPS. Specifically, it is a key precursor for the preparation of Fmoc-Thr(tBu)-OH , a standard building block in the widely adopted Fmoc/tBu orthogonal protection strategy.

These application notes provide a comprehensive overview of the role of this compound in the context of SPPS, detailing its conversion to the directly usable Fmoc-Thr(tBu)-OH and the subsequent application of this derivative in peptide synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in their synthetic endeavors.

Section 1: Synthesis of Fmoc-Thr(tBu)-OH from this compound

The primary application of this compound in the field of SPPS is its use as an intermediate in the synthesis of Nα-Fmoc-protected O-tert-butyl-L-threonine. The overall synthetic pathway involves the saponification of the methyl ester followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group.

Experimental Protocol: Synthesis of Fmoc-Thr(tBu)-OH

This protocol outlines a two-step process starting from this compound.

Step 1: Saponification of this compound to H-Thr(tBu)-OH

  • Dissolution: Dissolve this compound in a suitable solvent such as a mixture of dioxane and water.

  • Hydrolysis: Cool the solution in an ice bath and add a solution of sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) dropwise while stirring. The amount of base should be stoichiometric to neutralize the hydrochloride and saponify the methyl ester.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture to a pH of approximately 6-7 with a mild acid (e.g., citric acid or dilute HCl). Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) to remove any unreacted starting material or byproducts.

  • Isolation: The resulting aqueous solution containing H-Thr(tBu)-OH can be used directly in the next step or lyophilized to obtain the crude amino acid.

Step 2: Nα-Fmoc Protection of H-Thr(tBu)-OH

  • Reaction Setup: To the aqueous solution of H-Thr(tBu)-OH, add a suitable organic co-solvent like acetone (B3395972) or acetonitrile.

  • Basification: Add a base such as sodium carbonate or sodium bicarbonate to maintain a basic pH (around 8-9).

  • Fmocylation: Slowly add a solution of 9-fluorenylmethoxycarbonyl succinimide (B58015) (Fmoc-OSu) in the organic co-solvent to the reaction mixture while stirring vigorously at room temperature.[1]

  • Reaction Time: Allow the reaction to proceed for 12-24 hours.[1]

  • Work-up: After the reaction is complete, acidify the mixture with dilute HCl to a pH of 2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude Fmoc-Thr(tBu)-OH can be purified by recrystallization or column chromatography. A common purification method involves dissolving the crude product in toluene, heating to 50°C, followed by cooling and filtration to yield the purified product.[2]

Data Presentation: Synthesis and Purification Yields

The following table summarizes typical yields for the synthesis and purification of Fmoc-Thr(tBu)-OH.

StepStarting MaterialProductTypical Yield (%)Purity (%)Reference
Synthesis L-ThreonineFmoc-Thr(tBu)-OH80-90>95 (crude)[1]
Purification Crude Fmoc-Thr(tBu)-OHPurified Fmoc-Thr(tBu)-OH~71>99[2]

Workflow Diagram: Synthesis of Fmoc-Thr(tBu)-OH

G Workflow for Fmoc-Thr(tBu)-OH Synthesis cluster_0 Preparation of this compound cluster_1 Synthesis of Fmoc-Thr(tBu)-OH cluster_2 Purification Thr L-Threonine Thr_OMe H-Thr-OMe.HCl Thr->Thr_OMe Methanol, SOCl₂ Thr_tBu_OMe This compound Thr_OMe->Thr_tBu_OMe Isobutene, H₂SO₄ Thr_tBu_OH H-Thr(tBu)-OH Thr_tBu_OMe->Thr_tBu_OH Saponification (e.g., NaOH) Fmoc_Thr_tBu_OH Fmoc-Thr(tBu)-OH Thr_tBu_OH->Fmoc_Thr_tBu_OH Fmoc-OSu, Base Purified_Fmoc_Thr_tBu_OH Purified Fmoc-Thr(tBu)-OH Fmoc_Thr_tBu_OH->Purified_Fmoc_Thr_tBu_OH Recrystallization/Chromatography

Caption: Synthetic pathway from L-Threonine to purified Fmoc-Thr(tBu)-OH.

Section 2: Application of Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis

Once synthesized and purified, Fmoc-Thr(tBu)-OH is ready for use in standard Fmoc-based solid-phase peptide synthesis. The tert-butyl (tBu) ether protecting group on the threonine side chain is stable to the basic conditions required for Fmoc group removal (typically 20% piperidine (B6355638) in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.

Experimental Protocol: Incorporation of Fmoc-Thr(tBu)-OH in SPPS

This protocol describes a typical cycle for the incorporation of Fmoc-Thr(tBu)-OH into a peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling (Activation and Acylation):

    • Pre-activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to ensure complete coupling. If the test is positive, a second coupling may be required.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Data Presentation: Coupling Efficiency of Fmoc-Thr(tBu)-OH

The choice of coupling reagent can influence the efficiency of the acylation reaction. The following table provides a qualitative comparison of common coupling reagents for the incorporation of sterically hindered amino acids like Fmoc-Thr(tBu)-OH.

Coupling ReagentRelative EfficiencyNotes
HATU/DIPEA Very HighHighly effective for hindered couplings, low racemization.
HBTU/DIPEA HighA reliable and commonly used reagent.
DIC/HOBt GoodCost-effective, but may be slower for hindered residues.
COMU/DIPEA Very HighExcellent for suppressing racemization.

Workflow Diagram: SPPS Cycle for Fmoc-Thr(tBu)-OH Incorporation

G SPPS Cycle for Fmoc-Thr(tBu)-OH Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-Thr(tBu)-OH + Activator + Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Washing2->Capping Next_Cycle Ready for Next Cycle Washing2->Next_Cycle If no capping Capping->Next_Cycle

Caption: A single cycle of solid-phase peptide synthesis for incorporating Fmoc-Thr(tBu)-OH.

Section 3: Cleavage and Final Deprotection

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the tBu group from threonine residues. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.

Experimental Protocol: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[3] The choice and ratio of scavengers are critical to prevent side reactions.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.[3]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group byproducts. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Common Cleavage Cocktails for Peptides with Thr(tBu)

The composition of the cleavage cocktail is crucial for minimizing side reactions, particularly the re-attachment of the t-butyl cation to sensitive residues like tryptophan and methionine.

Reagent CocktailCompositionRecommended for Peptides Containing
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Cys, Met, Trp, Tyr, Arg
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Arg(Pmc/Pbf), Trp
TFA/TIS/H₂O TFA/Triisopropylsilane/H₂O (95:2.5:2.5)Peptides without Trp, Met, or Cys

Logical Diagram: Cleavage and Deprotection Process

G Cleavage and Deprotection Logic Start Protected Peptide on Resin (with Thr(tBu)) Cleavage Treat with TFA-based Cleavage Cocktail Start->Cleavage Scavengers Scavengers (e.g., TIS, EDT, Phenol) - Quench t-butyl cations - Protect sensitive residues Cleavage->Scavengers Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Diethyl Ether Filtration->Precipitation Purification Purify Crude Peptide (RP-HPLC) Precipitation->Purification

Caption: Logical flow of the final cleavage and deprotection steps in SPPS.

Conclusion

This compound is an important precursor for the synthesis of Fmoc-Thr(tBu)-OH, a fundamental building block in modern solid-phase peptide synthesis. Understanding the synthetic route to this key reagent and its subsequent application in SPPS, including appropriate coupling and cleavage protocols, is essential for the successful synthesis of complex peptides. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development.

References

Application Notes and Protocols for HATU-Mediated Coupling of H-Thr(tBu)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient and widely used coupling reagent in amide bond formation, particularly in peptide synthesis.[1][2] Its advantages include fast reaction times, high coupling efficiency, and suppression of racemization.[1][3] These application notes provide a detailed protocol for the coupling of a generic carboxylic acid with H-Thr(tBu)-OMe.HCl using HATU in a solution-phase reaction. The protocol addresses the specific requirement of neutralizing the amine hydrochloride salt and considers the presence of the tert-butyl protecting group on the threonine side chain.

The tert-butyl (tBu) protecting group on the threonine side chain is generally stable under standard HATU coupling conditions, which are part of the widely used Fmoc/tBu orthogonal protection strategy in peptide synthesis.[2] However, it is noteworthy that threonine derivatives can be susceptible to side reactions like β-elimination under forcing conditions.[4]

Data Presentation

For successful HATU-mediated coupling, the stoichiometry of the reagents is crucial. The following table summarizes the recommended molar equivalents for the coupling reaction.

Reagent/ComponentMolar Equivalents (eq.)Role in Reaction
Carboxylic Acid1.0Acyl donor
This compound1.0 - 1.2Amine nucleophile
HATU1.0 - 1.5Coupling reagent/activator
Diisopropylethylamine (DIPEA)2.0 - 3.0Base for neutralization and activation
Anhydrous Solvent (e.g., DMF, DCM)-Reaction medium

Experimental Protocols

This protocol outlines a general procedure for the solution-phase coupling of a carboxylic acid with this compound using HATU.

Materials:

  • Carboxylic Acid

  • This compound

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.0-1.5 eq.) in anhydrous DMF or DCM.

  • Neutralization of Amine: In a separate flask, dissolve this compound (1.0-1.2 eq.) in anhydrous DMF or DCM. Add DIPEA (1.0-1.2 eq.) to neutralize the hydrochloride salt. Stir for 5-10 minutes at room temperature.

  • Activation of Carboxylic Acid: To the solution of the carboxylic acid and HATU, add DIPEA (1.0-1.8 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1] This pre-activation step is crucial to form the active ester before the amine is introduced, which can help minimize potential side reactions.[5]

  • Coupling Reaction: Add the neutralized H-Thr(tBu)-OMe solution from step 2 to the pre-activated carboxylic acid solution from step 3.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 18 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[1]

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure amide product.[1]

Mandatory Visualizations

Signaling Pathway Diagram

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) RCOO_minus Carboxylate (R-COO⁻) RCOOH->RCOO_minus Deprotonation Base1 Base (DIPEA) HATU HATU Active_Ester OAt-Active Ester RCOO_minus->Active_Ester Activation Amide_Bond Amide Bond (Product) Active_Ester->Amide_Bond Nucleophilic Attack Byproducts HOAt + Tetramethylurea Active_Ester->Byproducts Amine_HCl This compound Free_Amine Free Amine (H-Thr(tBu)-OMe) Amine_HCl->Free_Amine Neutralization Base2 Base (DIPEA)

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve_acid_hatu Dissolve Carboxylic Acid and HATU in Anhydrous Solvent start->dissolve_acid_hatu dissolve_amine Dissolve this compound in Anhydrous Solvent start->dissolve_amine activate Add DIPEA to Acid/HATU Solution (Pre-activation) dissolve_acid_hatu->activate neutralize Add DIPEA to Amine Solution (Neutralization) dissolve_amine->neutralize combine Add Neutralized Amine to Activated Acid neutralize->combine activate->combine react Stir at Room Temperature (1-18h) combine->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: Experimental workflow for HATU coupling.

References

Application Notes and Protocols for Tert-Butyl (tBu) Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the tert-butyl (tBu) group is a widely employed protecting group for the side chains of various amino acids, including Asp, Glu, Ser, Thr, Tyr, and Cys. The final step in SPPS involves the cleavage of the synthesized peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This process, commonly referred to as global deprotection, is typically achieved using strong acidic conditions, with trifluoroacetic acid (TFA) being the most common reagent.

The cleavage of tBu protecting groups generates highly reactive tert-butyl cations, which can lead to several side reactions, compromising the purity and yield of the final peptide. These side reactions primarily involve the alkylation of nucleophilic residues such as cysteine, tryptophan, methionine, and tyrosine. To mitigate these undesirable modifications, "scavengers" are added to the cleavage cocktail to trap the tert-butyl cations.

These application notes provide a comprehensive overview of the methods for tBu deprotection, with a focus on TFA-based cleavage cocktails and the strategic use of scavengers to minimize side reactions. Detailed protocols and quantitative data are presented to guide researchers in selecting the optimal deprotection strategy for their specific peptide sequences.

Mechanism of tBu Deprotection and Side Reactions

The deprotection of tBu groups is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl carbocation. While this allows for efficient removal of the protecting groups, the liberated carbocations can electrophilically attack sensitive amino acid residues within the peptide chain.

Key Side Reactions:

  • S-tert-butylation of Cysteine: The highly nucleophilic thiol group of cysteine is particularly susceptible to alkylation by the tert-butyl cation, leading to the formation of a stable S-tBu-cysteine adduct.

  • Tryptophan Modification: The indole (B1671886) ring of tryptophan can be modified at various positions by the tert-butyl cation.

  • Methionine Oxidation and Alkylation: The thioether side chain of methionine can be oxidized or alkylated to form a sulfonium (B1226848) salt.[1]

  • Tyrosine Alkylation: The phenolic ring of tyrosine can be alkylated by the tert-butyl cation.[1]

To prevent these side reactions, scavengers are employed. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive amino acid residues, effectively "scavenging" the reactive electrophiles.[1]

Visualization of the Deprotection Workflow and Side Reactions

Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Workup Work-up Peptide-Resin Peptide-Resin Cleavage_Step Cleavage from Resin & tBu Deprotection Peptide-Resin->Cleavage_Step Add TFA_Cocktail TFA Cleavage Cocktail (TFA + Scavengers) TFA_Cocktail->Cleavage_Step Crude_Peptide Crude_Peptide Cleavage_Step->Crude_Peptide Yields Precipitation Precipitation (Cold Diethyl Ether) Purification Purification (RP-HPLC) Precipitation->Purification Pure_Peptide Pure_Peptide Purification->Pure_Peptide Crude_Peptide->Precipitation

Caption: General workflow for peptide cleavage and deprotection.

Side_Reaction_Mechanism cluster_Deprotection tBu Deprotection cluster_Reaction_Pathways Reaction Pathways tBu_PG tBu-Protected Peptide tBu_Cation tert-Butyl Cation (Reactive) tBu_PG->tBu_Cation + TFA TFA TFA (H+) Desired_Peptide Deprotected Peptide tBu_Cation->Desired_Peptide Desired Reaction Side_Products Alkylated Side Products (Cys, Trp, Met, Tyr) tBu_Cation->Side_Products Side Reaction Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Scavenging Scavengers Scavengers (TIS, H2O, EDT, etc.) Scavengers->Trapped_Cation

Caption: Mechanism of tBu deprotection and scavenger action.

Standard TFA Cleavage Cocktails

The choice of scavenger cocktail is critical and depends on the amino acid composition of the peptide. Below is a table summarizing common TFA cleavage cocktails and their applications.

Reagent NameComposition (v/v/v)Key ScavengersRecommended for Peptides Containing
Standard Cocktail TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5)TIS, H₂OGeneral purpose, effective for most sequences without highly sensitive residues.
Reagent K TFA / Phenol / H₂O / Thioanisole (B89551) / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Phenol, Thioanisole, EDTTrp, Met, Cys, or Tyr residues.[1]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Thioanisole, EDT, AnisoleArginine residues protected with sulfonyl groups to prevent migration to Tryptophan.
Two-Step Cleavage Step 1: TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min, Step 2: Add TFA to 80% and continue for 150 min.[2][3]Thioanisole, DMS, DTTCysteine-rich peptides to minimize S-t-butylation.[2][3]

Quantitative Comparison of Scavenger Cocktails for Preventing S-tert-butylation of Cysteine

The S-tert-butylation of cysteine is a common and often significant side reaction. The following table presents a quantitative comparison of different scavenger cocktails in reducing this side product for a model peptide.

Cleavage Cocktail Composition (v/v/v/v)Additional Scavenger (5%)Total S-tbutylation (%)Reference
TFA / TIS / H₂O (95:2.5:2.5)None (Control)18.2[2]
TFA / TIS / H₂O / Scavenger (90:2.5:2.5:5)m-Cresol15.1[2]
TFA / TIS / H₂O / Scavenger (90:2.5:2.5:5)Anisole14.5[2]
TFA / TIS / H₂O / Scavenger (90:2.5:2.5:5)Dithiothreitol (DTT)11.2[2]
TFA / TIS / H₂O / Scavenger (90:2.5:2.5:5)Dimethyl Sulfide (DMS)10.3[2]
TFA / TIS / H₂O / Scavenger (90:2.5:2.5:5)Thioanisole9.0[2]
TFA / TIS / H₂O / Scavenger (90:2.5:2.5:5)1,4-Benzenedimethanethiol (1,4-BDMT)10.8[2]
TFA / TIS / H₂O / Scavenger (90:2.5:2.5:5)Triphenylphosphine (PPh₃)15.8[2]
TFA / TIS / H₂O / Scavenger (90:2.5:2.5:5)Tris(2-carboxyethyl)phosphine (TCEP)14.1[2]

Data adapted from a study on a model Cys-containing peptide.[2] The results indicate that thioethers like DMS and thioanisole are particularly effective in reducing S-t-butylation.[2]

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for peptides that do not contain highly sensitive residues like Cys, Met, or Trp.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

  • Shaker

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing TFA, TIS, and deionized water in a 95:2.5:2.5 ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the TFA filtrate). A white precipitate of the peptide should form.

  • Peptide Isolation:

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Peptides with Sensitive Residues (Reagent K)

This protocol is recommended for peptides containing Trp, Met, Cys, or Tyr.

Materials:

  • Same as Protocol 1, with the addition of Phenol, Thioanisole, and 1,2-Ethanedithiol (EDT).

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K): In a fume hood, carefully prepare Reagent K by mixing TFA, Phenol, H₂O, Thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the freshly prepared Reagent K to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Two-Step Cleavage for Cysteine-Rich Peptides

This protocol is designed to minimize S-tert-butylation of cysteine residues.[2][3]

Materials:

  • Same as Protocol 1, with the addition of Thioanisole, Dimethyl Sulfide (DMS), and Dithiothreitol (DTT).

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Step 1 Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10).

    • Add the cocktail to the resin and agitate for 30 minutes at room temperature.

  • Step 2 Cleavage:

    • Add additional TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.

    • Continue to agitate for an additional 150 minutes at room temperature.

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.

Conclusion

The successful deprotection of tBu groups and cleavage of the peptide from the resin is a critical final step in solid-phase peptide synthesis. The choice of the TFA cleavage cocktail, particularly the scavenger composition, must be carefully considered based on the peptide's amino acid sequence to minimize side reactions and maximize the yield and purity of the final product. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop robust and efficient deprotection strategies. For particularly challenging sequences, optimization of cleavage time and scavenger composition may be necessary.

References

Application Notes and Protocols for Peptide Synthesis Using H-Thr(tBu)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Thr(tBu)-OMe.HCl, or O-tert-Butyl-L-threonine methyl ester hydrochloride, is a valuable amino acid derivative for the synthesis of peptides, particularly in the context of drug discovery and development. Its strategic use of protecting groups—a tert-butyl (tBu) ether on the side chain, a methyl ester (OMe) at the C-terminus, and a hydrochloride salt on the N-terminus—offers specific advantages in solution-phase and solid-phase peptide synthesis (SPPS). The tBu group provides acid-labile side-chain protection, compatible with the widely used Fmoc/tBu orthogonal strategy.[1] The methyl ester protects the C-terminus during coupling reactions and can be subsequently hydrolyzed if a C-terminal carboxylic acid is desired.

These application notes provide a comprehensive guide to the utilization of this compound in peptide synthesis, including detailed experimental protocols, data presentation, and workflow visualizations.

Data Presentation

The efficiency of peptide synthesis utilizing this compound is contingent on various factors including the coupling strategy, the peptide sequence, and purification methods. The following tables provide representative data for key steps in the synthesis process.

Table 1: Typical Coupling Reaction Parameters and Outcomes

ParameterValueNotes
Starting Material This compound---
Coupling Agent HATU / HBTU / DICChoice of reagent can influence efficiency.[2]
Base (for HCl neutralization) DIPEA / NMMTypically 2-4 equivalents are used.[3]
Solvent DMF / NMPHigh-purity, amine-free solvent is crucial.[4]
Reaction Time 1 - 4 hoursMonitored by TLC or LC-MS for completion.
Typical Yield (crude) 85 - 95%Sequence-dependent.
Typical Purity (crude) >80%Dependent on coupling efficiency and side reactions.

Table 2: Deprotection and Cleavage Conditions

StepReagent/CocktailDurationTemperatureExpected Outcome
N-Fmoc Deprotection (if applicable) 20% Piperidine (B6355638) in DMF5 - 20 minutesRoom Temp.Removal of Fmoc group from the N-terminus.[5]
C-Terminal Methyl Ester Hydrolysis LiOH or NaOH in THF/Water1 - 3 hoursRoom Temp.Conversion of methyl ester to carboxylic acid.
Side-Chain (tBu) and Resin Cleavage (for SPPS) TFA-based cleavage cocktail (e.g., Reagent K)2 - 3 hoursRoom Temp.Simultaneous deprotection and cleavage from resin.[1]

Table 3: Post-Cleavage Peptide Purity Analysis

Analytical MethodTypical Purity Range (Post-Purification)Key Information Provided
Reverse-Phase HPLC >95% - >98%Purity assessment and quantification of impurities.[6][7]
Mass Spectrometry (ESI-MS or MALDI-TOF) Consistent with calculated massConfirmation of the desired peptide's molecular weight.[6]

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence using standard manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection : Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[4]

  • Resin Swelling : Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.[1]

Protocol 2: N-Terminal Fmoc Deprotection of the Growing Peptide Chain
  • Add a solution of 20% piperidine in DMF (~5 mL) to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.[5]

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (3 x 5 mL) to remove residual piperidine.

Protocol 3: Coupling of the Subsequent Fmoc-Protected Amino Acid

This protocol details the coupling of the next Fmoc-amino acid to the N-terminus of the resin-bound peptide.

  • Activation of the incoming Fmoc-amino acid : In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and an additive like HOAt (if necessary) in DMF (~2 mL).[3]

  • Add a base such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[3]

  • Coupling Reaction : Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling : Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by colorless beads, signifies a complete reaction).[1] If the test is positive, a second coupling may be required.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Protocol 4: Final Cleavage and Deprotection
  • After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM, 3 x 5 mL) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A commonly used cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v).[1]

  • Cleavage Reaction : Add the cleavage cocktail (~5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step removes the tBu side-chain protecting group from the threonine residue and cleaves the peptide from the resin.

  • Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Protocol 5: Peptide Purification and Analysis
  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile (B52724) and water containing 0.1% TFA.[6][7]

  • Analysis : Confirm the purity and identity of the purified peptide fractions using analytical RP-HPLC and mass spectrometry.[6]

  • Lyophilization : Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Visualizations

Peptide Synthesis Workflow

The following diagram illustrates the logical workflow for the solid-phase synthesis of a peptide incorporating a threonine residue using a protected threonine derivative.

Peptide_Synthesis_Workflow Start Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Negative Repeat_Coupling->Wash_2 Wash_3 Wash (DCM) Final_Deprotection->Wash_3 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash_3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis End End: Purified Peptide Analysis->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Protecting Groups

This diagram illustrates the orthogonal relationship between the protecting groups in the Fmoc/tBu strategy relevant to this compound.

Protecting_Group_Strategy Peptide N-terminus (Fmoc) Peptide Backbone Side Chain (tBu) C-terminus (Resin) Base_Deprotection Base Treatment (e.g., Piperidine) Peptide:n->Base_Deprotection Labile Peptide:sc->Base_Deprotection Stable Peptide:c->Base_Deprotection Stable Acid_Deprotection Acid Treatment (e.g., TFA) Peptide:n->Acid_Deprotection Stable Peptide:sc->Acid_Deprotection Labile Peptide:c->Acid_Deprotection Labile

References

Application Notes and Protocols for Incorporating H-Thr(tBu)-OMe.HCl into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as O-tert-butyl-L-threonine methyl ester hydrochloride (H-Thr(tBu)-OMe.HCl), into complex peptide sequences is a critical aspect of modern peptide chemistry and drug development. The tert-butyl (tBu) protecting group on the threonine side chain provides robust protection during peptide synthesis while being readily removable during the final cleavage step. However, the bulky nature of the tBu group presents significant challenges, primarily steric hindrance, which can impede coupling reactions and lead to lower yields and purity if not addressed with optimized protocols.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound, primarily through its N-Fmoc protected form, Fmoc-Thr(tBu)-OH, into complex peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Data Presentation: Performance and Purity

The efficiency of incorporating Fmoc-Thr(tBu)-OH and the final purity of the peptide are highly dependent on the choice of coupling reagents and the composition of the final cleavage cocktail.

Table 1: Comparative Performance of Coupling Reagents for Fmoc-Thr(tBu)-OH

The following table provides a comparative overview of commonly used coupling reagents for the incorporation of the sterically hindered Fmoc-Thr(tBu)-OH. While direct quantitative data for this specific amino acid is not always available in comparative studies, this table extrapolates representative data from studies on other sterically hindered amino acids and general principles of SPPS. The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its inherent difficulty.[1]

Coupling ReagentReagent TypeTypical Coupling Time (min)Representative Coupling Yield (%)Key AdvantagesPotential Drawbacks
HATU Aminium Salt15 - 45> 99.5High reactivity, fast kinetics, low racemization.[2]Higher cost, potential for side reactions if used in large excess.
HBTU Aminium Salt30 - 6098 - 99.5Efficient and widely used.[2]Slower than HATU, potential for guanidinylation of the N-terminus.[1]
PyBOP Phosphonium Salt30 - 6098 - 99High efficiency, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, low risk of guanidinylation.Slower reaction rates, potential for N-acylurea formation.

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, reaction conditions, and the subsequent amino acid being coupled.

Table 2: Efficacy of Cleavage Cocktails for Peptides Containing Thr(tBu)

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the tBu group from threonine. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. The choice of scavengers is critical for obtaining high purity of the final peptide.

Cleavage Cocktail (Reagent)CompositionTypical Cleavage Time (hr)Representative Purity (%)Applications and Considerations
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)2 - 490 - 95A robust, general-purpose cleavage cocktail suitable for most peptides, including those with multiple sensitive residues.[3]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)2 - 490 - 95Effective for peptides containing sensitive residues like Arg(Pmc/Pbf), Trp, and Met.
Reagent B TFA/Water/TIS (95:2.5:2.5)2 - 385 - 90A less odorous alternative to thiol-containing cocktails. Effective for scavenging tBu cations.[4]
Optimized Thiol-free Cocktail TFA/DCM/TIS (e.g., 95:2.5:2.5)2 - 388 - 93Reduces the risk of side reactions associated with thiol scavengers.

Note: Purity is highly dependent on the peptide sequence, the success of the synthesis, and the purification method. The values presented are representative for a standard SPPS and subsequent purification.

Experimental Protocols

The following protocols are for the incorporation of Fmoc-Thr(tBu)-OH in both manual and automated SPPS.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol is suitable for small-scale synthesis (0.1 mmol) on a rink amide resin.

1. Resin Swelling and Preparation: a. Place 100 mg of Rink Amide resin in a glass reaction vessel with a sintered frit. b. Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1 hour with gentle agitation.[5] c. Drain the DMF.[5]

2. Fmoc Deprotection: a. Add 5 mL of 20% piperidine (B6355638) in DMF to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-Thr(tBu)-OH: a. In a separate vial, dissolve Fmoc-Thr(tBu)-OH (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in 2 mL of DMF.[1] b. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[1] c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a double coupling can be performed. e. Drain the coupling solution and wash the resin with DMF (3 x 5 mL). f. Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).[5]

4. Capping (Optional): a. If the Kaiser test is positive after the second coupling, cap any unreacted amino groups to prevent the formation of deletion sequences. b. Add a solution of 10% acetic anhydride (B1165640) and 10% DIPEA in DMF to the resin and agitate for 15 minutes. c. Drain and wash with DMF (3 x 5 mL).

5. Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection: a. After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry it under vacuum. b. Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol).[3] c. Add 5 mL of the cleavage cocktail to the resin and agitate gently at room temperature for 2-3 hours.[3] d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Automated Solid-Phase Peptide Synthesis Protocol

Modern automated peptide synthesizers streamline the repetitive steps of SPPS. The following is a general workflow.

1. System Preparation: a. Ensure all reagent and solvent bottles are sufficiently filled. b. Program the peptide sequence and select the synthesis protocol, paying special attention to the coupling time for Fmoc-Thr(tBu)-OH.

2. Synthesis Cycle (automated): a. Fmoc Deprotection: The synthesizer will deliver 20% piperidine in DMF to the reaction vessel for a programmed duration (e.g., 2 x 7 minutes). b. Washes: A series of washes with DMF will be performed to remove residual piperidine. c. Amino Acid Delivery and Coupling: The synthesizer will deliver the pre-activated Fmoc-Thr(tBu)-OH solution (activated with a reagent like HATU) to the reaction vessel. A longer coupling time (e.g., 60-120 minutes) or a double coupling protocol should be programmed for this step. d. Washes: The resin is washed with DMF to remove excess reagents and byproducts.

3. Final Cleavage and Deprotection: a. This step is typically performed manually following the completion of the automated synthesis, as described in the manual protocol (Step 6).

Mandatory Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of Fmoc/tBu-based solid-phase peptide synthesis.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin with Linker Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage 3. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Protecting Groups in Fmoc/tBu Strategy

This diagram illustrates the orthogonal nature of the Fmoc and tBu protecting groups, which is fundamental to this synthesis strategy.

Orthogonal_Protection Peptide Fully Protected Peptide on Resin (Fmoc-N-terminus, tBu-Side Chains) Fmoc_Removal Fmoc Group Removal Peptide->Fmoc_Removal tBu_Removal tBu Group and Resin Cleavage Peptide->tBu_Removal Final Step Fmoc_Removal->Peptide Allows next coupling cycle Base Base Treatment (e.g., 20% Piperidine) Base->Fmoc_Removal Causes Acid Acid Treatment (e.g., TFA Cocktail) Acid->tBu_Removal Causes

Caption: Orthogonal deprotection scheme in Fmoc/tBu peptide synthesis.

References

Application Notes and Protocols for H-Thr(tBu)-OMe.HCl Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Thr(tBu)-OMe.HCl (O-tert-Butyl-L-threonine methyl ester hydrochloride) is a crucial protected amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS) and other synthetic organic chemistry applications. Proper preparation of stock solutions is paramount to ensure accurate dispensing and successful synthetic outcomes. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Compound Data and Physical Properties

A summary of essential quantitative data for this compound is presented in Table 1. This information is critical for accurate calculations and safe handling.

PropertyValue
Molecular Weight 225.71 g/mol
Appearance White to off-white solid
Storage (Solid) 2-8°C, sealed from moisture
Solubility (Qualitative) Soluble in DMSO, DMF, NMP, Dichloromethane, Chloroform, Ethyl Acetate
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months. Aliquoting is recommended to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a 0.5 M Stock Solution in DMF for SPPS

This protocol details the preparation of a 0.5 M stock solution of this compound in N,N-Dimethylformamide (DMF), a common solvent for solid-phase peptide synthesis.

Materials:

  • This compound (MW: 225.71 g/mol )

  • High-purity, amine-free DMF

  • Volumetric flask

  • Magnetic stirrer and stir bar or vortex mixer

  • Analytical balance

  • Spatula

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Calculation: To prepare a 0.5 M solution, calculate the required mass of this compound using the following formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) For example, to prepare 10 mL (0.01 L) of a 0.5 M solution: Mass = 0.5 mol/L × 0.01 L × 225.71 g/mol = 1.129 g

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: a. Transfer the weighed powder to a clean, dry volumetric flask of the desired volume. b. Add approximately 70-80% of the final volume of DMF to the flask. c. Stir the mixture using a magnetic stirrer or vortex until the solid is completely dissolved. Gentle warming or sonication may be applied to aid dissolution if necessary, but avoid excessive heat which could lead to degradation. d. Once fully dissolved, add DMF to the calibration mark of the volumetric flask.

  • Homogenization and Storage: a. Cap the flask and invert it several times to ensure the solution is homogeneous. b. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to prevent degradation from repeated freeze-thaw cycles.[1] c. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]

Safety Precautions

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Users should wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Diagrams

Stock_Solution_Preparation_Workflow Workflow for this compound Stock Solution Preparation start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound calculate->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add 70-80% of DMF transfer->add_solvent dissolve Dissolve Solid (Stir/Vortex/Sonicate) add_solvent->dissolve top_up Add DMF to Final Volume dissolve->top_up homogenize Homogenize Solution top_up->homogenize aliquot Aliquot into Vials homogenize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: A step-by-step workflow for the preparation of this compound stock solutions.

Logical_Relationships Key Considerations for Stock Solution Preparation cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Storage center_node Successful Stock Solution Preparation storage_conditions Correct Storage Temp (-20°C or -80°C) center_node->storage_conditions aliquoting Aliquoting to Avoid Freeze-Thaw Cycles center_node->aliquoting labeling Proper Labeling (Conc., Date) center_node->labeling purity High Purity Reagents purity->center_node accuracy Accurate Weighing & Volumetrics accuracy->center_node solvent_quality Amine-Free, Dry Solvent solvent_quality->center_node dissolution_method Complete Dissolution (Sonication/Stirring) dissolution_method->center_node homogeneity Thorough Mixing homogeneity->center_node

Caption: Interrelated factors crucial for preparing high-quality stock solutions.

References

Application Notes and Protocols: H-Thr(tBu)-OMe.HCl Compatibility with Different SPPS Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of H-Thr(tBu)-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS). The document outlines the compatibility and performance of this protected amino acid derivative with three commonly used resins: Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC). Detailed protocols for resin loading, peptide cleavage, and quantitative data on expected outcomes are provided to assist in the efficient synthesis of threonine-containing peptides.

Introduction

This compound is a protected form of threonine widely used in peptide synthesis. The tert-butyl (tBu) group protects the side-chain hydroxyl group, preventing unwanted side reactions during peptide elongation. The methyl ester (OMe) protects the C-terminal carboxyl group, which is then saponified prior to coupling to the resin-bound peptide. This derivative is particularly useful for incorporating threonine into a peptide sequence while maintaining the integrity of both the amino acid and the growing peptide chain. The choice of resin is critical and depends on the desired C-terminal functionality (acid or amide) and the overall synthetic strategy.

Resin Compatibility and Performance Overview

The selection of an appropriate SPPS resin is crucial for the successful synthesis of peptides. Wang, Rink Amide, and 2-Chlorotrityl chloride resins are among the most common supports, each offering distinct advantages.

  • Wang Resin: Primarily used for the synthesis of peptides with a C-terminal carboxylic acid.[1][2] Cleavage from Wang resin is typically achieved under strong acidic conditions.[1][3][4]

  • Rink Amide Resin: The standard choice for the synthesis of peptide amides.[2][5] It features an acid-labile linker that allows for cleavage under mild acidic conditions to yield a C-terminally amidated peptide.[6]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-sensitive resin ideal for the synthesis of protected peptide fragments and peptides with a C-terminal carboxylic acid under very mild cleavage conditions.[2][7][8][9] Its bulky linker can also help to minimize diketopiperazine formation, a common side reaction.[10]

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when using this compound with Wang, Rink Amide, and 2-CTC resins. These values are based on typical results reported in the literature for Fmoc-amino acid loading and peptide synthesis. Actual results may vary depending on the specific peptide sequence, coupling efficiency, and laboratory conditions.

Resin TypeTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)Primary Application of Resin
Wang Resin 0.3 - 1.0[2]70 - 90Moderate to HighPeptides with a C-terminal carboxylic acid[1][2]
Rink Amide Resin 0.3 - 1.0[2]75 - 95Moderate to HighPeptides with a C-terminal amide[2][5]
2-Chlorotrityl Chloride Resin 0.3 - 1.6+[2]> 90HighProtected peptide fragments; C-terminal carboxylic acids under mild cleavage[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Saponification of this compound

Prior to loading onto the resin, the methyl ester of this compound must be saponified to yield the free carboxylic acid.

Materials:

  • This compound

  • Dioxane

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a mixture of dioxane and water.

  • Cool the solution in an ice bath and slowly add 1 M NaOH while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the saponified product, H-Thr(tBu)-OH.

Protocol 2: Loading of H-Thr(tBu)-OH onto Wang Resin

Materials:

Procedure:

  • Swell the Wang resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • In a separate container, dissolve H-Thr(tBu)-OH (2-4 equivalents relative to resin substitution) in DMF.

  • Add DIC (2-4 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the amino acid solution and pre-activate for 10 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DCM for 30 minutes.

  • Wash the resin with DCM (3x), DMF (3x), and finally methanol (B129727) (3x).

  • Dry the resin under vacuum.

  • Determine the loading capacity using a spectrophotometric method (e.g., Fmoc-release test after treating a small sample with piperidine).

Protocol 3: Loading of H-Thr(tBu)-OH onto Rink Amide Resin

Materials:

  • Rink Amide Resin

  • H-Thr(tBu)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • If the Rink Amide resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF (5x).

  • Swell the resin in DMF for 30 minutes.

  • In a separate container, dissolve H-Thr(tBu)-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Dry the resin under vacuum.

  • Confirm loading via a Kaiser test or Fmoc-release test.

Protocol 4: Loading of H-Thr(tBu)-OH onto 2-Chlorotrityl Chloride Resin

Materials:

  • 2-Chlorotrityl Chloride Resin

  • H-Thr(tBu)-OH

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol

Procedure:

  • Swell the 2-CTC resin in anhydrous DCM for 30 minutes.

  • Drain the DCM.

  • In a separate flask, dissolve H-Thr(tBu)-OH (1.5 equivalents) in anhydrous DCM.

  • Add DIPEA (3 equivalents) to the amino acid solution.

  • Add the solution to the resin and agitate for 1-2 hours.

  • To cap any unreacted chloride sites, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.

  • Drain the solution and wash the resin with DCM (3x), DMF (3x), and methanol (3x).

  • Dry the loaded resin under vacuum.

  • The loading can be estimated by the weight gain of the resin.

Protocol 5: Peptide Cleavage and Deprotection

Wang and Rink Amide Resins:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

2-Chlorotrityl Chloride Resin (for protected fragments):

  • Wash the peptide-resin with DCM and dry.

  • Use a mild cleavage cocktail of 1-5% TFA in DCM and treat the resin for 30-60 minutes.

  • Filter and collect the filtrate.

  • Neutralize the filtrate with a base such as pyridine (B92270) or DIPEA.

  • Evaporate the solvent to obtain the protected peptide.

Visualizations

Experimental Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_final Final Steps Saponification Saponification of This compound Loading Loading of H-Thr(tBu)-OH onto Resin Saponification->Loading Resin_Swelling Resin Swelling Resin_Swelling->Loading Deprotection Fmoc Deprotection (e.g., Piperidine) Loading->Deprotection Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Deprotection (TFA) Washing->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spec) Purification->Analysis

Caption: General experimental workflow for solid-phase peptide synthesis.

Threonine-Containing Peptides and the NF-κB Signaling Pathway

Threonine-rich peptides can have various biological activities. For instance, L-threonine has been shown to modulate the expression of β-defensins by activating the NF-κB signaling pathway.[11][12] This pathway is a key regulator of the inflammatory response and innate immunity.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Thr_Peptide Threonine-Containing Peptide IKK IKK Complex Thr_Peptide->IKK Activates Cell_Membrane Cell Membrane IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_IkB IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus Gene_Expression Target Gene Expression (e.g., β-defensins) Nucleus->Gene_Expression Induces NFkB_IkB->Nucleus Translocation

Caption: Simplified NF-κB signaling pathway activation.

References

Automated peptide synthesizer protocols for H-Thr(tBu)-OMe.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Automated Synthesis of H-Thr(tBu)-OMe.HCl

These application notes provide a comprehensive overview and detailed protocols for the automated solid-phase synthesis of O-tert-Butyl-L-threonine methyl ester hydrochloride (this compound). This compound is a valuable building block in peptide synthesis and drug discovery. The following protocols are designed for researchers, scientists, and drug development professionals utilizing automated peptide synthesizers.

The synthesis is based on Fmoc/tBu chemistry, employing a Wang or 2-Chlorotrityl resin for solid support. The key steps involve the loading of the first amino acid, Fmoc-Thr(tBu)-OH, onto the resin, followed by a specific cleavage and esterification step to yield the desired C-terminal methyl ester. The protocols are optimized for efficiency and purity of the final product.

Key Experimental Parameters

The successful synthesis of this compound relies on the careful control of several experimental parameters. The following table summarizes the critical variables and their recommended ranges for optimal results.

ParameterValue/RangeNotes
Starting Material Fmoc-Thr(tBu)-OHStandard protected threonine for Fmoc SPPS.[1][2]
Resin Type Wang Resin or 2-Chlorotrityl ResinAllows for cleavage conditions that favor ester formation.[3][4]
Resin Loading 0.3 - 0.8 mmol/gTypical loading capacity for standard resins.
Fmoc Deprotection 20% Piperidine (B6355638) in DMFStandard reagent for Fmoc removal.[5]
Cleavage & Esterification Anhydrous HCl in Methanol (B129727) (0.2-3 M)Mild conditions to form the methyl ester while preserving the tBu group.[3]
Alternative Cleavage DIPEA/MeOH/DMF (1:5:5)An alternative basic condition for cleavage and esterification.[6][7]
Reaction Temperature Room TemperatureFor most steps, unless using microwave-assisted synthesis.
Washing Solvents DMF, DCM, MethanolUsed extensively to remove excess reagents and byproducts.

Experimental Protocols

Protocol 1: Automated Synthesis on Wang Resin

This protocol outlines the automated synthesis of this compound starting from Fmoc-Thr(tBu)-OH loaded onto a Wang resin.

1. Resin Preparation and Amino Acid Loading:

  • Resin Swelling: Swell Wang resin (1 g, 0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel of the automated peptide synthesizer.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (4 equivalents), HCTU (3.95 equivalents), and DIPEA (8 equivalents) in DMF.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3x), dichloromethane (B109758) (DCM) (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

2. N-terminal Fmoc Deprotection:

  • Swell the Fmoc-Thr(tBu)-Wang resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 7 minutes to ensure complete Fmoc removal.[5]

  • Wash the resin thoroughly with DMF (5x) and DCM (5x).

3. Cleavage and Methyl Esterification:

  • Swell the H-Thr(tBu)-Wang resin in minimal DCM.

  • Prepare a solution of anhydrous HCl in methanol (1.25 M).

  • Add the methanolic HCl solution to the resin and stir for 2-5 hours at room temperature.[3]

  • Filter the resin and collect the filtrate containing the product.

  • Wash the resin with additional methanol and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

4. Purification:

  • The crude product can be purified by trituration with cold diethyl ether to precipitate the hydrochloride salt.

  • Filter the precipitate and dry under vacuum to yield pure this compound.

Protocol 2: Automated Synthesis on 2-Chlorotrityl Chloride Resin

This protocol provides an alternative using the acid-labile 2-chlorotrityl chloride resin, which allows for milder cleavage conditions.

1. Resin Preparation and Amino Acid Loading:

  • Swell 2-chlorotrityl chloride resin (1 g, 1.0 mmol/g) in DCM for 30 minutes.

  • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (1 equivalent) and DIPEA (2.5 equivalents) in DCM.

  • Add the amino acid solution to the resin and react for 1-2 hours.

  • To cap any remaining reactive sites, add methanol (0.8 mL per gram of resin) and continue to react for 30 minutes.

  • Wash the resin with DCM (3x), DMF (3x), and Methanol (3x), then dry under vacuum.

2. N-terminal Fmoc Deprotection:

  • Follow the same procedure as described in Protocol 1, step 2.

3. Cleavage and Methyl Esterification:

  • Suspend the H-Thr(tBu)-2-chlorotrityl resin in a solution of anhydrous HCl in methanol (0.2 - 1 M).[3] The lower concentration of HCl is sufficient due to the lability of the resin.

  • Stir the mixture for 30-60 minutes.

  • Filter the resin and collect the filtrate.

  • Wash the resin with methanol and combine the filtrates.

  • Evaporate the solvent to obtain the crude product.

4. Purification:

  • Follow the same purification procedure as described in Protocol 1, step 4.

Summary of Reagents and Reaction Times
StepReagent/SolventTime
Resin Swelling DMF or DCM30 - 60 min
Amino Acid Coupling Fmoc-Thr(tBu)-OH, HCTU, DIPEA in DMF2 hours
Fmoc Deprotection 20% Piperidine in DMF10 min
Cleavage (Wang) 1.25 M HCl in Methanol2 - 5 hours
Cleavage (2-Cl-Trt) 0.2 - 1 M HCl in Methanol30 - 60 min

Visualizations

Experimental Workflow for Automated Synthesis

The following diagram illustrates the overall workflow for the automated synthesis of this compound.

G cluster_resin_prep Resin Preparation cluster_synthesis Automated Synthesis Cycle cluster_cleavage Cleavage and Product Isolation Start Start Swell_Resin Swell Resin (Wang or 2-Cl-Trt) Start->Swell_Resin Load_AA Load Fmoc-Thr(tBu)-OH Swell_Resin->Load_AA Wash_Dry Wash and Dry Resin Load_AA->Wash_Dry Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_Dry->Fmoc_Deprotection Wash_1 Wash (DMF/DCM) Fmoc_Deprotection->Wash_1 Cleavage Cleavage & Esterification (HCl in Methanol) Wash_1->Cleavage Filter Filter and Collect Filtrate Cleavage->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Trituration Evaporate->Purify Final_Product This compound Purify->Final_Product

Caption: Automated synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression and dependencies of the key stages in the synthesis protocol.

G Resin_Selection Resin Selection (Wang or 2-Cl-Trt) AA_Loading Fmoc-Thr(tBu)-OH Loading Resin_Selection->AA_Loading Fmoc_Removal N-terminal Fmoc Removal AA_Loading->Fmoc_Removal Cleavage_Esterification Cleavage and Methyl Esterification Fmoc_Removal->Cleavage_Esterification Product_Isolation Product Isolation and Purification Cleavage_Esterification->Product_Isolation

Caption: Key stages in the synthesis of this compound.

References

Troubleshooting & Optimization

Common side reactions involving H-Thr(tBu)-OMe.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H-Thr(tBu)-OMe.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months) to ensure its stability.[1] It is important to keep the compound away from moisture.[1]

Q2: What are the known incompatibilities and hazardous decomposition products of this compound?

A2: this compound should be kept away from strong oxidizing agents.[2] In case of fire, hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[2]

Side Reactions During Peptide Synthesis

Q3: What is t-butylation and how can it be prevented during the deprotection of the Thr(tBu) group?

A3: During the acid-catalyzed removal of the tert-butyl (tBu) protecting group, a reactive tert-butyl cation is formed. This cation can be "scavenged" by nucleophilic residues in the peptide chain, such as Cysteine (Cys), Methionine (Met), and Tryptophan (Trp), leading to the formation of undesired t-butylated side products. To mitigate this, a "scavenger" is added to the cleavage cocktail to trap the tBu cations. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.

Q4: What causes incomplete deprotection of the Thr(tBu) group and how can it be addressed?

A4: Incomplete removal of the tBu protecting group from threonine (and serine) residues can occur if the trifluoroacetic acid (TFA) concentration in the cleavage mixture is too low or the cleavage duration is too short.[3] To ensure complete deprotection, it is recommended to use a sufficiently high concentration of TFA and an adequate reaction time. For peptides containing both Ser(tBu) and/or Thr(tBu), reducing the TFA content can lead to incomplete deprotection.[3]

Q5: How can racemization of the threonine residue be minimized during peptide coupling?

A5: Threonine is known to be susceptible to racemization during peptide bond formation.[4] The extent of racemization is influenced by the coupling reagents and the base used.[5] To suppress racemization, the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is recommended.[4] Using weaker bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) instead of stronger bases can also reduce the risk of racemization.[5] For particularly challenging couplings, specialized, low-racemization protocols may be necessary.[4][6]

Q6: What is diketopiperazine (DKP) formation and when is it most likely to occur?

A6: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.[4] This side reaction is particularly prevalent when proline is the second amino acid in the sequence but can also occur with other amino acid sequences.[4][7][8] The reaction is catalyzed by the free N-terminal amine of the dipeptide attacking the ester linkage to the resin.

Q7: Can the methyl ester of this compound be hydrolyzed during synthesis?

A7: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or basic conditions. While stable under typical coupling conditions, prolonged exposure to strong aqueous bases (like NaOH or KOH) should be avoided.[9][10][11] If the free acid is required, controlled saponification using reagents like lithium hydroxide (B78521) (LiOH) is the standard procedure.

Q8: What is an N→O acyl shift and how can it be reversed?

A8: Peptides containing serine or threonine residues can undergo an acid-catalyzed intramolecular rearrangement called an N→O acyl shift, where the peptide bond migrates from the alpha-amino group to the side-chain hydroxyl group, forming an ester linkage.[12][13][14] This side reaction can be reversed by treating the peptide with a mild base, such as aqueous ammonia, which favors the more stable amide bond.[14]

Troubleshooting Guides

Problem: Low Coupling Efficiency
Potential Cause Troubleshooting Step Experimental Protocol
Steric Hindrance Utilize a more powerful coupling reagent.Substitute standard coupling reagents (e.g., HBTU, HATU) with stronger ones known for coupling hindered amino acids.
Peptide Aggregation Change the solvent or add chaotropic salts.Switch from DMF to a more solvating solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the reaction mixture to disrupt secondary structures.
Incomplete Deprotection of the preceding amino acid Ensure complete Fmoc-deprotection.Increase the deprotection time with 20% piperidine (B6355638) in DMF or perform a second deprotection step. Monitor completion with a Kaiser test.
Problem: Presence of Unexpected Side Products
Side Product Potential Cause Mitigation Strategy
t-Butylated Peptide Insufficient scavenging of tBu cations during deprotection.Use an optimized cleavage cocktail containing effective scavengers like triisopropylsilane (TIS) and water.
Diketopiperazine Base-catalyzed cyclization of the N-terminal dipeptide.If synthesizing on a resin, use a 2-chlorotrityl chloride resin which provides steric hindrance to inhibit DKP formation.[4] For solution-phase synthesis, proceed quickly to the next coupling step after deprotection of the dipeptide.
Racemized Peptide Use of strong base or inappropriate coupling reagents.Add HOBt or HOAt to the coupling reaction. Use a weaker base like DIPEA or NMM.[5]
Peptide with a free C-terminal acid (hydrolyzed ester) Exposure to strong acid or base.Avoid prolonged exposure to aqueous basic or acidic conditions if the methyl ester is desired.
Depsipeptide (from N→O acyl shift) Prolonged exposure to acidic conditions during cleavage.Minimize the duration of the final TFA cleavage step. The shift can be reversed by treatment with a mild base.[13][14]

Quantitative Data Summary

The efficiency of deprotection of the tert-butyl group can be influenced by the acidic conditions used. Below is a comparison of deprotection efficiencies for tert-butyl esters using different acid/solvent systems. While this data is for a polymeric system, it provides insight into the relative effectiveness of the reagents.

Deprotection Reagent Solvent Deprotection Efficiency Reference
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)90-98%[15]
Hydrochloric Acid (HCl)Hexafluoroisopropanol (HFIP)>99.9%[15]

Experimental Protocols

Protocol 1: Standard Peptide Coupling with this compound

This protocol outlines a general procedure for coupling this compound to a resin-bound amino acid in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a deprotected N-terminal amine) in dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading), a coupling reagent such as HATU (1.95 equivalents), and a base like DIPEA (4 equivalents) in DMF.

  • Activation: Allow the amino acid solution to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines, indicating an incomplete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed with the deprotection of the newly coupled threonine residue for the next coupling cycle.

Protocol 2: Cleavage and Deprotection with a Scavenger Cocktail

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the tBu protecting group.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether.

Visualizations

Troubleshooting_Workflow cluster_coupling Coupling Issues cluster_deprotection Deprotection Issues cluster_impurities Impurity Analysis start Problem Identified (e.g., Low Yield, Impurity) check_coupling Check Coupling Efficiency start->check_coupling check_deprotection Check Deprotection Steps start->check_deprotection analyze_impurities Analyze Impurities by MS start->analyze_impurities kaiser_test Kaiser Test Positive? check_coupling->kaiser_test incomplete_fmoc Incomplete Fmoc Removal? check_deprotection->incomplete_fmoc incomplete_tbu Incomplete tBu Removal? check_deprotection->incomplete_tbu mass_plus_56 Mass +56 Da? (t-Butylation) analyze_impurities->mass_plus_56 mass_minus_x Mass -X Da? (DKP/Deletion) analyze_impurities->mass_minus_x isomer_peak Isomeric Peak? (Racemization/N-O Shift) analyze_impurities->isomer_peak change_reagent Use Stronger Coupling Reagent kaiser_test->change_reagent Yes change_solvent Switch to NMP/Add Chaotropes kaiser_test->change_solvent No, suspect aggregation end Optimized Protocol change_reagent->end change_solvent->end extend_deprotection Extend Piperidine Treatment incomplete_fmoc->extend_deprotection Yes optimize_cleavage Optimize Cleavage Cocktail/Time incomplete_tbu->optimize_cleavage Yes extend_deprotection->end optimize_cleavage->end add_scavengers Add/Optimize Scavengers mass_plus_56->add_scavengers Yes use_2CTC_resin Use 2-Cl-Trt Resin mass_minus_x->use_2CTC_resin Yes optimize_coupling_conditions Add HOBt/Use Weaker Base isomer_peak->optimize_coupling_conditions Yes add_scavengers->end use_2CTC_resin->end optimize_coupling_conditions->end

Caption: Troubleshooting workflow for common issues encountered during peptide synthesis.

N_to_O_Acyl_Shift cluster_conditions Reaction Conditions Peptide Peptide Chain with Thr (Amide Bond) TransitionState Protonated Intermediate Peptide->TransitionState  H+ (e.g., TFA) TransitionState->Peptide  -H+ / Mild Base Depsipeptide Depsipeptide (Ester Bond) TransitionState->Depsipeptide  N->O Acyl Shift Depsipeptide->TransitionState  H+ Acid Acidic Conditions (e.g., TFA Cleavage) Base Mild Basic Conditions (e.g., aq. Ammonia)

Caption: Reversible N to O acyl shift at threonine residues under acidic and basic conditions.

References

Technical Support Center: Optimizing Peptide Coupling Reactions for H-Thr(tBu)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling of O-tert-butyl-L-threonine methyl ester hydrochloride (H-Thr(tBu)-OMe.HCl). This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step when using this compound in a coupling reaction?

The initial and most critical step is the neutralization of the hydrochloride salt to liberate the free amine. The primary amino group of H-Thr(tBu)-OMe is protonated as a hydrochloride salt, rendering it non-nucleophilic. A base must be added to the reaction mixture to deprotonate the ammonium (B1175870) salt, allowing the free amine to participate in the nucleophilic attack on the activated carboxylic acid.

Q2: Which bases are recommended for the in-situ neutralization of this compound?

The choice of base is crucial to avoid side reactions. Non-nucleophilic tertiary amines are generally preferred.

  • N,N-Diisopropylethylamine (DIPEA or Hunig's base): This is a widely used base due to its steric hindrance, which minimizes side reactions.[1]

  • N-Methylmorpholine (NMM): Another common and effective base for peptide coupling reactions.[1]

  • Triethylamine (TEA): While effective, it is more nucleophilic than DIPEA and can sometimes lead to side reactions. It is generally used when other bases are not available.

  • 2,4,6-Collidine: A weaker base that can be beneficial in minimizing racemization, particularly in sensitive coupling reactions.[1]

Q3: What are the most common coupling reagents for coupling an amino acid to H-Thr(tBu)-OMe?

A variety of coupling reagents can be used, and the choice often depends on the specific amino acid being coupled and the desired reaction conditions. They are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.[1][2]

  • Carbodiimides: (e.g., DCC, DIC, EDC) These are classic coupling reagents. DIC is often preferred in solid-phase synthesis as its urea (B33335) byproduct is more soluble.[3]

  • Phosphonium Salts: (e.g., BOP, PyBOP, PyAOP) These reagents are known for their high efficiency and ability to suppress racemization.[1][4] PyAOP is particularly effective for coupling N-methyl amino acids.[3]

  • Aminium/Uronium Salts: (e.g., HBTU, TBTU, HATU, HCTU, COMU) These are some of the most popular and efficient coupling reagents, often leading to rapid reactions and high yields.[1][3][4] HATU and HCTU are generally more reactive than HBTU and TBTU.[5]

Q4: Is an additive necessary when using coupling reagents?

Yes, additives are highly recommended, especially when using carbodiimides, to accelerate the coupling reaction and, more importantly, to suppress racemization.[2][3]

  • 1-Hydroxybenzotriazole (HOBt): The most common additive used with carbodiimides to minimize racemization.[3]

  • 7-Aza-1-hydroxybenzotriazole (HOAt): More reactive than HOBt and particularly effective at preventing racemization.[6]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure): A non-explosive and highly effective alternative to HOBt and HOAt.[4]

Q5: What solvents are suitable for this coupling reaction?

The choice of solvent is critical for ensuring the solubility of all reactants and for promoting an efficient reaction.

  • N,N-Dimethylformamide (DMF): The most commonly used solvent in peptide synthesis due to its excellent solvating properties.[7]

  • N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, sometimes offering better solvation.[8]

  • Dichloromethane (DCM): Often used in combination with DMF, particularly in solid-phase synthesis.[4]

  • Acetonitrile (MeCN) and Tetrahydrofuran (THF): Have been explored as greener alternatives to DMF, with THF in combination with Oxyma Pure showing good results.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete neutralization of this compound: The amine is not free to react.- Ensure at least one equivalent of base (e.g., DIPEA, NMM) is added for the hydrochloride salt, plus any additional base required by the coupling reagent. - Consider using 1.1-1.5 equivalents of base to ensure complete neutralization.[10]
Inefficient coupling reagent/conditions: The carboxylic acid is not sufficiently activated, or the reaction is too slow.- Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU or COMU).[1][11] - Increase the reaction time or consider "double coupling" (repeating the coupling step).[11] - Gently heating the reaction (e.g., to 40-50 °C) can improve coupling efficiency, but monitor for racemization.[11]
Poor solubility of reactants: Reagents are not fully dissolved, preventing an effective reaction.- Try a different solvent system (e.g., NMP, or a DMF/DCM mixture).[7][8] - Sonication can help to dissolve reagents and improve reaction rates.[11]
Presence of Side Products Racemization of the activated amino acid: Loss of stereochemical integrity.- Add an anti-racemization additive like HOBt, HOAt, or Oxyma Pure.[2][3][4] - Use a weaker base such as 2,4,6-collidine.[1] - Lower the reaction temperature; perform the pre-activation and coupling at 0 °C.[1]
Guanidinylation of the free amine: Occurs with uronium/aminium reagents, leading to chain termination.- Pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the H-Thr(tBu)-OMe/base solution. This minimizes the exposure of the free amine to the coupling reagent.[8] - Use a phosphonium-based coupling reagent (e.g., PyBOP, PyAOP) as they do not cause guanidinylation.
Formation of N-acylurea: A stable byproduct from carbodiimide (B86325) reagents that cannot react further.- This side reaction is promoted by higher temperatures, so it is advisable to run carbodiimide-mediated couplings at lower temperatures.[1]
Difficulty in Product Purification Excess reagents and byproducts: Unreacted starting materials and coupling byproducts co-elute with the product.- Use a water-soluble coupling reagent like EDC, allowing for removal of the urea byproduct and excess reagent with an aqueous wash.[3] - For uronium/aminium and phosphonium reagents, the byproducts are generally water-soluble and can be removed by aqueous extraction.[1]

Experimental Protocols

Protocol 1: General Coupling using HATU
  • To a solution of the N-protected amino acid (1.0 eq) in DMF, add HATU (1.0 eq) and HOAt (1.0 eq).

  • Stir the mixture for 2-5 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve this compound (1.0 eq) in DMF and add DIPEA (2.0 eq).

  • Add the solution of the neutralized amine to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up the reaction by diluting with an organic solvent like ethyl acetate (B1210297) and washing with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, and brine) to remove byproducts.

  • Dry the organic layer, concentrate, and purify the product by flash chromatography.

Protocol 2: General Coupling using DIC/Oxyma Pure
  • Dissolve the N-protected amino acid (1.0 eq) and Oxyma Pure (1.0 eq) in DMF or a mixture of DCM/DMF.[12]

  • Cool the solution to 0 °C in an ice bath.[12]

  • Add DIC (1.0 eq) to the solution and stir for 5-10 minutes for pre-activation.

  • In a separate flask, dissolve this compound (1.0 eq) in DMF and add NMM (2.0 eq).

  • Add the neutralized amine solution to the pre-activated acid solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Filter off any precipitated diisopropylurea.

  • Proceed with an aqueous work-up as described in Protocol 1.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDC- Cost-effective.- Slower reaction rates. - Higher risk of racemization without additives. - Formation of insoluble urea byproducts (DCC).[3]
Phosphonium Salts BOP, PyBOP, PyAOP- High coupling efficiency. - Low racemization. - No guanidinylation side reaction.- Can be more expensive. - BOP is a suspected carcinogen.
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMU- Very fast and efficient.[3][4] - Byproducts are water-soluble.[1] - COMU is based on non-explosive Oxyma.[1][4]- Can cause guanidinylation of the free amine.[8] - HOBt and HOAt-based reagents are potentially explosive.[1]

Table 2: Recommended Bases and their Properties

BaseAbbreviationpKa (Conjugate Acid)Key Features
N,N-DiisopropylethylamineDIPEA~10.8Sterically hindered, non-nucleophilic, widely used.[1]
N-MethylmorpholineNMM~7.4Common and effective base.[1]
2,4,6-Collidine~7.4Weaker base, can minimize racemization.[1]
TriethylamineTEA~10.7More nucleophilic than DIPEA, can sometimes cause side reactions.

Visualizations

experimental_workflow cluster_preactivation Pre-activation cluster_neutralization Amine Preparation N-Protected_AA N-Protected Amino Acid Activated_Ester Activated Ester Intermediate N-Protected_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Additive Additive (e.g., HOAt) Additive->Activated_Ester Coupling Coupling Reaction Activated_Ester->Coupling Mix H-Thr_HCl This compound Free_Amine Free Amine (Nucleophile) H-Thr_HCl->Free_Amine Base Base (e.g., DIPEA) Base->Free_Amine Free_Amine->Coupling Mix Dipeptide Protected Dipeptide Coupling->Dipeptide Peptide Bond Formation

Caption: Workflow for the coupling of this compound.

troubleshooting_flowchart start Low Coupling Yield? check_neutralization Was sufficient base (e.g., DIPEA) used? start->check_neutralization check_reagent Is the coupling reagent strong enough? check_neutralization->check_reagent Yes add_more_base Increase base to 1.1-1.5 equivalents. check_neutralization->add_more_base No check_conditions Are reaction conditions (time, temp) optimal? check_reagent->check_conditions Yes use_stronger_reagent Switch to HATU, HCTU, or COMU. check_reagent->use_stronger_reagent No optimize_conditions Increase reaction time or double couple. check_conditions->optimize_conditions No success Problem Solved check_conditions->success Yes add_more_base->success use_stronger_reagent->success optimize_conditions->success

Caption: Troubleshooting flowchart for low coupling yield.

References

How to prevent racemization of H-Thr(tBu)-OMe.HCl during activation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of racemization of H-Thr(tBu)-OMe.HCl during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer of a chiral molecule, like an L-amino acid, converts into a mixture of both its L and D forms.[1] This loss of stereochemical integrity is a major concern during peptide synthesis as it can lead to the formation of diastereomeric peptides, which may have altered biological activities and pose significant purification challenges.[1]

Q2: Why is this compound susceptible to racemization?

A2: Like other amino acids, the activation of the carboxyl group of this compound makes the α-proton more acidic and thus more susceptible to abstraction by a base.[2] This can lead to a loss of chirality at the α-carbon. While threonine is not as notoriously prone to racemization as amino acids like histidine or cysteine, the specific reaction conditions, including the choice of coupling reagent, base, and solvent, can significantly influence the extent of racemization.[3][4]

Q3: What are the primary mechanisms of racemization during peptide bond formation?

A3: There are two main pathways for racemization during the activation of amino acids for peptide coupling:[5][6]

  • Oxazolone (or Azlactone) Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is particularly acidic and readily abstracted by a base, leading to racemization.[1]

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an enolate intermediate which is achiral. Reprotonation can then occur from either side, resulting in a mixture of enantiomers.[6][7]

Q4: How do different components of the reaction mixture influence racemization?

A4: Several factors can affect the degree of racemization:

  • Coupling Reagents: Carbodiimide (B86325) reagents like DCC and DIC, when used alone, can promote racemization. Uronium/aminium-based reagents (e.g., HBTU, HATU) or phosphonium-based reagents (e.g., PyBOP, PyAOP) generally lead to lower levels of racemization.[1][2][5]

  • Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can significantly suppress racemization by forming active esters that are less prone to cyclizing into oxazolones.[2][3][5]

  • Bases: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases like triethylamine (B128534) (TEA) can increase the rate of racemization compared to bulkier or weaker bases such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[5][6]

  • Solvents: The polarity of the solvent can play a role, with less polar solvents sometimes favoring lower racemization.[8]

  • Temperature: Higher temperatures can increase the rate of racemization. Performing couplings at lower temperatures (e.g., 0 °C) can be beneficial.[4]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
High levels of D-threonine diastereomer detected in the final peptide.Inappropriate Coupling Reagent: Use of a carbodiimide reagent (e.g., DIC) without an additive.- Add an anti-racemization additive like HOBt, HOAt, or OxymaPure to the coupling reaction.[3][5] - Switch to a uronium/aminium (e.g., HBTU, HATU) or phosphonium (B103445) (e.g., PyBOP, DEPBT) based coupling reagent known for low racemization.[1][2][4]
Strong or Sterically Unhindered Base: Use of a base like triethylamine (TEA).- Replace TEA with a bulkier or weaker base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[5][6]
Prolonged Activation Time: The activated amino acid is allowed to stand for an extended period before coupling.- Minimize the pre-activation time before adding the amine component.
Elevated Reaction Temperature: The coupling reaction is performed at room temperature or higher.- Perform the coupling at a lower temperature, for example, 0 °C, especially for sensitive amino acids.[4]
Solvent Effects: The solvent used may promote racemization.- Consider switching to a less polar solvent if compatible with the reaction, such as dichloromethane (B109758) (DCM).[8]

Quantitative Data Summary

The following table summarizes the impact of different coupling conditions on the extent of racemization for sensitive amino acids, providing a general guideline for selecting optimal conditions for this compound.

Coupling Reagent Additive Base Relative Racemization Level
DICNoneDIEAHigh
DICHOBtDIEALow[2][5]
DICHOAtDIEAVery Low[3][5]
DICOxymaPureDIEAVery Low[5]
HBTUHOBt (internal)DIEALow[1]
HATUHOAt (internal)DIEAVery Low[1]
PyBOPNoneDIEALow[2]
DEPBTNoneDIEAVery Low[4]

This table provides a qualitative comparison based on literature for racemization-prone amino acids. Actual percentages can vary based on the specific sequence and reaction conditions.

Experimental Protocol: Low-Racemization Coupling of this compound

This protocol describes a general procedure for the coupling of this compound to a resin-bound amine using DIC and OxymaPure, a combination known to minimize racemization.

Materials:

  • This compound

  • Resin with N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIEA (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling:

    • Add the activated amino acid solution to the prepared resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the completion of the reaction using a qualitative method such as the Kaiser test.

    • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Visual Diagrams

Racemization_Pathway cluster_0 Activation & Racemization Pathways Amino_Acid L-Amino Acid (H-Thr(tBu)-OMe) Activated_AA Activated L-Amino Acid Amino_Acid->Activated_AA Coupling Reagent Oxazolone Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone Base-catalyzed cyclization Enolate Enolate Intermediate (Achiral) Activated_AA->Enolate Direct α-proton abstraction (Base) Peptide_Bond Desired Peptide Bond (L-Configuration) Activated_AA->Peptide_Bond + Amine Racemic_AA Racemic Mixture (L- and D-Amino Acid) Oxazolone->Racemic_AA Reprotonation Enolate->Racemic_AA Reprotonation Diastereomeric_Peptide Diastereomeric Peptide (D-Configuration) Racemic_AA->Diastereomeric_Peptide + Amine

Caption: Mechanisms of racemization during amino acid activation.

Troubleshooting_Workflow Start Racemization Detected Check_Reagents Review Coupling Reagents and Base Start->Check_Reagents Use_Carbodiimide Using Carbodiimide (e.g., DIC) alone? Check_Reagents->Use_Carbodiimide Switch_Reagent Switch to Uronium/ Phosphonium Reagent (e.g., HATU, DEPBT) Check_Reagents->Switch_Reagent Add_Additive Add OxymaPure, HOAt, or HOBt Use_Carbodiimide->Add_Additive Yes Check_Base Using strong base (e.g., TEA)? Use_Carbodiimide->Check_Base No Add_Additive->Check_Base Switch_Base Use weaker/bulkier base (e.g., DIEA, NMM) Check_Base->Switch_Base Yes Check_Conditions Review Reaction Conditions Check_Base->Check_Conditions No Switch_Base->Check_Conditions High_Temp High Temperature? Check_Conditions->High_Temp Lower_Temp Perform coupling at 0 °C High_Temp->Lower_Temp Yes End Racemization Minimized High_Temp->End No Lower_Temp->End

Caption: Troubleshooting workflow for racemization issues.

References

Overcoming solubility issues of H-Thr(tBu)-OMe.HCl in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Thr(tBu)-OMe.HCl. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis of peptides and other molecules using O-tert-Butyl-L-threonine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to off-white crystalline solid. It is the hydrochloride salt of the O-tert-butyl protected threonine methyl ester. Its salt form influences its solubility profile. It is generally soluble in polar apathetic solvents commonly used in peptide synthesis. One supplier notes its solubility in Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[1]

Q2: I'm having trouble dissolving this compound in my reaction solvent. What is the most common reason for this?

A2: The most common issue is related to its form as a hydrochloride salt. In many organic solvents used for synthesis, such as Dichloromethane (DCM) or even Dimethylformamide (DMF), the salt may not be fully soluble without the presence of a base to neutralize the hydrochloride and liberate the free amine. The free amine form is typically more soluble in these organic solvents.

Q3: Is there any quantitative solubility data available for this compound?

A3: Specific quantitative solubility data in many common synthesis solvents is not widely published in the literature. However, one supplier provides a data point for Dimethyl Sulfoxide (DMSO).

SolventConcentrationConditions
DMSO200 mg/mL (886.09 mM)Requires sonication. It is also noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is recommended.[2]

Q4: How should I store this compound to maintain its quality and solubility?

A4: To ensure the stability and performance of this compound, it should be stored in a tightly sealed container at 2-8°C, away from moisture.[1] For solutions in a solvent, storage at -20°C for up to one month or -80°C for up to six months is recommended, provided the solution is sealed and protected from moisture.[2]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound during your experimental workflow.

Issue 1: The compound does not fully dissolve in the primary reaction solvent (e.g., DMF, DCM).

Root Cause Analysis:

  • Presence of Hydrochloride Salt: The HCl salt form has limited solubility in many organic solvents.

  • Insufficient Solvent Volume: The concentration may be too high for the chosen solvent.

  • Low Temperature: The ambient temperature of the laboratory may not be sufficient for dissolution.

  • Inadequate Agitation: Simple stirring or vortexing may not provide enough energy to break down the crystal lattice.

Solutions:

  • In-Situ Neutralization: This is the most common and effective method. Add a non-nucleophilic tertiary amine base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the suspension of this compound in your reaction solvent. The base will neutralize the hydrochloride, forming the more soluble free amine. Typically, 1.0 to 1.1 equivalents of the base are used.

  • Increase Solvent Volume: If the protocol allows, try increasing the amount of solvent to reduce the concentration.

  • Gentle Warming: Gently warm the mixture to 30-40°C. Be cautious, as excessive heat can lead to degradation or unwanted side reactions.

  • Sonication: Use an ultrasonic bath to provide mechanical energy for dissolution. This is particularly effective for stubborn suspensions.

Issue 2: The compound initially dissolves but then precipitates out of solution.

Root Cause Analysis:

  • Temperature Fluctuation: The solution may have been prepared at an elevated temperature and precipitated upon cooling to room temperature.

  • Solvent Polarity Change: The addition of other, less polar reagents to the reaction mixture can decrease the overall solvent polarity, causing the compound to crash out.

  • Reaction with Other Components: The dissolved compound may be reacting with another component in the mixture to form a less soluble product.

Solutions:

  • Maintain Temperature: If warming was used for dissolution, try to maintain the reaction at a slightly elevated temperature.

  • Solvent System Modification: Consider using a more polar solvent system if compatible with your reaction chemistry. For example, using DMF instead of DCM, or a mixture of the two.

  • Order of Addition: Carefully consider the order in which you add your reagents. It may be beneficial to add the this compound solution to the other reagents rather than the other way around.

Experimental Protocols

Protocol 1: Standard Dissolution for a Peptide Coupling Reaction

This protocol describes the standard method for preparing this compound for use in a typical peptide coupling reaction.

Materials:

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • To the reaction vessel, add the required amount of this compound.

  • Add anhydrous DMF to the vessel to achieve the desired reaction concentration.

  • Begin stirring the mixture. You will likely observe a suspension.

  • Slowly add 1.05 equivalents of DIPEA to the suspension.

  • Continue stirring at room temperature. The solid should completely dissolve within 5-10 minutes, resulting in a clear solution ready for the addition of the activated carboxylic acid component.

Visual Guides

Workflow for Dissolving this compound

start Start: Undissolved This compound in Solvent (e.g., DMF) observe Observe Suspension start->observe add_base Add 1.0-1.1 eq. of non-nucleophilic base (e.g., DIPEA, NMM) stir Stir at Room Temperature add_base->stir dissolved Clear Solution: Ready for Reaction stir->dissolved Solid Dissolves troubleshoot Troubleshooting Options stir->troubleshoot Incomplete Dissolution observe->add_base Suspension Persists sonicate Apply Sonication troubleshoot->sonicate warm Gently Warm (30-40°C) troubleshoot->warm sonicate->stir warm->stir

Caption: A logical workflow for dissolving this compound.

Signaling Pathway of Neutralization and Solubilization

cluster_initial Initial State (Insoluble) cluster_process Process cluster_final Final State (Soluble) HCl_salt This compound (Solid Suspension) Free_Amine Free Amine (Soluble) HCl_salt->Free_Amine Deprotonation DIPEA_HCl DIPEA.HCl (Soluble Salt) HCl_salt->DIPEA_HCl Proton Transfer DIPEA DIPEA (Base) DIPEA->Free_Amine DIPEA->DIPEA_HCl

Caption: The neutralization process leading to solubilization.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the efficient cleavage and deprotection of peptides, with a special focus on those containing tert-butyl (tBu) protected threonine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?

In SPPS, a cleavage cocktail is a reagent mixture designed to perform two critical functions simultaneously. First, it cleaves the synthesized peptide chain from the solid resin support. Second, it removes the acid-labile protecting groups from the amino acid side chains, a process known as global deprotection, to yield the final, unprotected peptide. The most common cleavage cocktails are based on a strong acid, typically trifluoroacetic acid (TFA).[1]

Q2: Why are scavengers essential components of a cleavage cocktail?

During the acidic cleavage process, reactive carbocations are generated from the tBu protecting groups and the resin linker.[1] These electrophilic species can subsequently modify nucleophilic side chains of certain amino acids, such as tryptophan (Trp), cysteine (Cys), and methionine (Met), leading to undesired, irreversible side products. Scavengers are nucleophilic reagents added to the cocktail to "trap" or quench these reactive cations, thereby protecting the peptide from modification.[1]

Q3: What are some common scavengers and which residues do they protect?

The selection of scavengers is dictated by the peptide's amino acid composition. Common scavengers and their primary roles include:

  • Triisopropylsilane (TIS): A highly effective scavenger for trityl (Trt) cations and t-butyl (tBu) cations, preventing the alkylation of Trp and Cys residues.

  • Water (H₂O): Acts as a scavenger to help suppress the t-butylation of tryptophan.

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective at scavenging tBu cations and preventing the oxidation of tryptophan residues. It also facilitates the removal of the Trt group from cysteine.[2]

  • Thioanisole (B89551): Often used to accelerate the removal of protecting groups from arginine (Arg) residues (e.g., Pmc, Mtr) and to scavenge carbocations. However, it should be used with caution as it can cause partial removal of some cysteine protecting groups.[2]

  • Phenol: A general scavenger for various carbocations, thought to offer some protection to tyrosine (Tyr) and Trp residues.[1][2]

Q4: My standard cleavage cocktail isn't fully removing the tBu group from threonine. What is the likely cause?

Incomplete deprotection of tBu ethers on threonine and serine is a common issue. The primary causes include:

  • Insufficient Acid Strength: The tBu ethers on Ser(tBu) and Thr(tBu) can be resistant to lower concentrations of TFA. A reduction in TFA content in the cleavage cocktail often leads to incomplete removal of these groups.[3][4]

  • Insufficient Reaction Time: Standard cleavage times of 1-2 hours may not be sufficient for complete deprotection, especially in sterically hindered regions of the peptide.

  • Poor Resin Swelling: Inadequate swelling of the resin in the cleavage cocktail can limit the access of TFA to the peptide chains within the resin beads.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of Thr(tBu)
  • Symptom: HPLC or Mass Spectrometry (MS) analysis of the crude peptide shows a peak corresponding to the desired peptide plus a mass of +56 Da, indicating a remaining tBu group.

  • Cause: The tBu ether on threonine can be particularly resistant to acidolysis.[3][4]

  • Solutions:

    • Increase TFA Concentration: Ensure the cleavage cocktail contains a high concentration of TFA, typically 95% or greater. Reducing the TFA content can lead to incomplete deprotection.[3][4]

    • Extend Reaction Time: Increase the cleavage duration to 3-4 hours at room temperature. Monitor the deprotection progress by cleaving a small amount of resin at different time points and analyzing by HPLC.[4]

    • Repeat the Cleavage: If incomplete deprotection persists after the initial cleavage, precipitate the peptide with cold diethyl ether, isolate the partially protected peptide by centrifugation, and subject it to a fresh cleavage cocktail for an additional 1-2 hours.[4]

Issue 2: Formation of Side Products (t-Butylation)
  • Symptom: HPLC/MS analysis reveals significant impurity peaks with a mass increase of +56 Da, corresponding to the addition of a tBu group to sensitive residues like Cys or Trp.

  • Cause: Insufficient scavenging of the tBu cations generated during the deprotection of Thr(tBu) and other tBu-protected residues.

  • Solutions:

    • Optimize Scavenger Cocktail: For peptides containing Cys, the addition of thioether-based scavengers like dimethyl sulfide (B99878) (DMS) and thioanisole has been shown to be effective in reducing S-t-butylation.[3] A combination of scavengers is often more effective than a single one.

    • Use a Two-Step Cleavage Protocol: For particularly sensitive peptides, a two-step cleavage can be beneficial. An initial treatment with a lower TFA concentration (e.g., 70%) followed by the addition of more TFA to reach a higher final concentration (e.g., 80-90%) can yield cleaner crude products.[3]

Data Presentation: Comparison of Cleavage Cocktails

The efficiency of a cleavage cocktail is critical for obtaining a high yield of the desired peptide while minimizing side-product formation. The following table summarizes quantitative data from a study investigating the formation of S-t-butylated cysteine side products, a common issue when tBu protecting groups are present.

Table 1: Effect of Scavenger Cocktails on Peptide Purity (Data adapted from a study on a Cys-containing peptidyl resin also containing Ser(tBu)/Thr(tBu) residues. Percentages are relative area determined by HPLC analysis.)[3]

Cleavage Cocktail Composition (TFA/Scavengers, v/v)Desired Peptide (%)S-t-butylated Impurity (%)
95:2.5:2.5 (TFA/TIS/H₂O)81.418.6
90:2.5:2.5:5 (TFA/TIS/H₂O/DMS)89.710.3
90:2.5:2.5:5 (TFA/TIS/H₂O/Thioanisole)91.09.0
90:2.5:2.5:5 (TFA/TIS/H₂O/DTT)87.212.8
85:2.5:7.5:2.5:2.5 (TFA/TIS/H₂O/DMS/Thioanisole)92.57.5

Experimental Protocols

CAUTION: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous liquid. All procedures must be performed in a properly functioning fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Cleavage with TFA/TIS/H₂O

This protocol is suitable for most peptides that do not contain multiple sensitive residues like Cys, Met, or Trp.

  • Resin Preparation:

    • Place the dry peptide-resin (e.g., 50-100 mg) into a suitable reaction vessel.

    • Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to swell the resin and remove residual solvents. Drain the DCM completely.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.

    • Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation and Precipitation:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin, collecting the filtrate in a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate, larger centrifuge tube, add approximately 10 times the volume of ice-cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet by resuspending it in cold diethyl ether (2 x 5 mL), followed by centrifugation and decanting after each wash.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K for Sensitive Peptides

This protocol is recommended for peptides containing sensitive residues such as Cys, Met, and Trp.

  • Resin Preparation:

    • Follow step 1 as described in Protocol 1.

  • Cleavage Reaction:

    • Prepare Reagent K fresh: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (v/v/w/v/v/v).

    • Add Reagent K to the resin (approx. 2 mL per 100 mg of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation, Precipitation, Washing, and Drying:

    • Follow steps 3 and 4 as described in Protocol 1.

Visualizations

Troubleshooting_Workflow Troubleshooting Incomplete Thr(tBu) Deprotection start Start: Crude peptide analysis shows incomplete deprotection of Thr(tBu) (+56 Da) check_tfa Is TFA concentration in cocktail ≥ 95%? start->check_tfa increase_tfa Action: Increase TFA concentration to 95% and repeat cleavage. check_tfa->increase_tfa No check_time Was cleavage time sufficient (2-3 hours)? check_tfa->check_time Yes end_ok End: Complete deprotection achieved. increase_tfa->end_ok increase_time Action: Extend cleavage time to 3-4 hours and monitor by HPLC. check_time->increase_time No check_scavengers Does peptide contain other sensitive residues (Cys, Trp)? check_time->check_scavengers Yes increase_time->end_ok re_cleave Action: Precipitate peptide, isolate, and re-subject to fresh cleavage cocktail for 1-2 hours. re_cleave->end_ok check_scavengers->re_cleave No use_reagent_k Action: Use a more robust cocktail like Reagent K with optimized scavengers. check_scavengers->use_reagent_k Yes use_reagent_k->end_ok

Caption: Troubleshooting workflow for incomplete tBu deprotection.

Cleavage_Workflow General Peptide Cleavage and Isolation Workflow start Start: Dry Peptide-Resin wash_resin Wash resin with DCM to swell start->wash_resin add_cocktail Add cocktail to resin, agitate for 2-4 hours wash_resin->add_cocktail prepare_cocktail Prepare fresh cleavage cocktail prepare_cocktail->add_cocktail filter_resin Filter to separate resin from filtrate add_cocktail->filter_resin precipitate Add filtrate dropwise to cold diethyl ether filter_resin->precipitate centrifuge Centrifuge to pellet crude peptide precipitate->centrifuge wash_pellet Wash pellet with cold ether (2-3x) centrifuge->wash_pellet dry_peptide Dry crude peptide (N2 or vacuum) wash_pellet->dry_peptide end_product End: Crude Peptide for Analysis/Purification dry_peptide->end_product

Caption: Step-by-step workflow for peptide cleavage and isolation.

References

Managing steric hindrance from the O-tert-Butyl group in threonine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing challenges associated with O-tert-Butyl (tBu) protected threonine in chemical synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate experimental hurdles, particularly those arising from steric hindrance.

Troubleshooting Guide: Incomplete Coupling Reactions

This guide addresses the common issue of low-yield or incomplete coupling reactions when incorporating Fmoc-Thr(tBu)-OH into a peptide sequence.

Q1: Why are my coupling reactions with Fmoc-Thr(tBu)-OH slow or failing?

A1: The primary cause of slow or incomplete coupling is steric hindrance. The bulky tert-butyl group on the threonine side chain, combined with the growing peptide chain, can physically obstruct the incoming activated amino acid, making peptide bond formation difficult[1]. Additionally, the growing peptide may fold into secondary structures or aggregate on the solid support, further blocking reactive sites[1][2].

Q2: My standard coupling protocol using a carbodiimide (B86325) like DCC or DIC is not working. What is the first step I should take?

A2: Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric hindrance presented by Fmoc-Thr(tBu)-OH[1]. The recommended first step is to switch to a more powerful in-situ activating coupling reagent[1].

Q3: Which coupling reagents are most effective for sterically hindered residues like Fmoc-Thr(tBu)-OH?

A3: For challenging couplings, aminium/uronium salt-based reagents or phosphonium (B103445) salt-based reagents are highly recommended[1].

  • Uronium/Aminium Salts : Reagents like HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are extremely effective at overcoming steric hindrance and are known for rapid reaction kinetics with a low risk of racemization[1][3]. HATU forms highly reactive OAt esters[1]. COMU is another efficient option, noted for having better solubility and being a safer, non-explosive alternative to HOBt- or HOAt-based reagents[4][5].

  • Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidino-phosphonium Hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective[1][3]. PyAOP is considered one of the most efficient reagents, particularly for difficult sequences like those involving N-methylated amino acids[1][5].

Q4: I have switched to HATU, but the coupling efficiency is still low. What is my next troubleshooting step?

A4: If a powerful coupling reagent alone does not resolve the issue, the most common and effective strategy is to perform a "double coupling"[1]. This involves repeating the coupling step with a fresh solution of the activated amino acid and reagents to drive the reaction to completion[1]. This method is particularly useful for sterically hindered residues[1].

Q5: What are the risks associated with using stronger coupling conditions, and how can I mitigate them?

A5: The primary risk of using more reactive reagents or forcing conditions (e.g., elevated temperatures, prolonged reaction times) is racemization of the amino acid being coupled[1]. To minimize this risk, you can use additives like HOBt, HOAt, or Oxyma Pure, which are known to suppress racemization[1]. It is also crucial to use a non-nucleophilic base like DIPEA and avoid excessive amounts or extended reaction times[1].

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the O-tert-butyl protecting group on threonine?

A1: In peptide synthesis, particularly during Solid-Phase Peptide Synthesis (SPPS), reactive side chains must be protected to prevent unwanted reactions[6][7][8]. The tert-butyl (tBu) group protects the hydroxyl (-OH) group on the threonine side chain, ensuring that only the intended N-terminal amine reacts to form a peptide bond, thus preventing the formation of branched or cyclized byproducts[6][9].

Q2: How is the O-tert-butyl group removed after synthesis is complete?

A2: The O-tert-butyl group is an acid-labile protecting group. It is stable under the basic conditions used for Fmoc deprotection but is readily removed during the final cleavage step, which typically uses a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA)[6][10][11].

Q3: What are the common side reactions during the final TFA cleavage, and how can I prevent them?

A3: During TFA-mediated cleavage, the tBu group is released as a highly reactive tert-butyl cation[11]. This cation is an electrophile that can cause side reactions, most notably the re-attachment (alkylation) to sensitive residues in the peptide chain, such as Tryptophan or Methionine[11][12]. To prevent this, the cleavage cocktail must include "scavenger" molecules that trap the tBu cations[11]. Common scavengers include Triisopropylsilane (TIS), which reduces the cation to isobutane, and water[11][13].

Q4: Can the steric hindrance from Thr(tBu) affect subsequent coupling steps?

A4: Yes. The steric bulk of the Thr(tBu) residue can hinder the subsequent coupling of the next amino acid in the sequence, especially if that incoming amino acid is also sterically demanding (e.g., Valine, Isoleucine)[1]. This can lead to the formation of deletion sequences where an amino acid is missing. In such cases, strategies like double coupling and the use of potent coupling reagents are essential[1].

Data & Protocols

Quantitative Data Tables

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent NameAbbreviationClassKey Characteristics
2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUUronium SaltHighly effective for sterically hindered couplings; rapid kinetics; low racemization tendency[1][3][5].
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium HexafluorophosphatePyBOPPhosphonium SaltStrong coupling reagent with high chemoselectivity (N-acylation over O-acylation)[3].
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPPhosphonium SaltAmong the most reactive coupling reagents; highly effective for difficult couplings like N-methyl amino acids[1][5].
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUUronium SaltCoupling efficiency comparable to HATU; safer (non-explosive) with better solubility[4][5].
DicyclohexylcarbodiimideDCCCarbodiimideStandard, cost-effective reagent but often inefficient for hindered couplings; insoluble urea (B33335) byproduct[1][4][5].
DiisopropylcarbodiimideDICCarbodiimideSimilar to DCC but the urea byproduct is soluble in common organic solvents, making it suitable for SPPS[4][5].

Table 2: Standard TFA Cleavage Cocktail for Peptides with Thr(tBu)

ReagentTypical % (v/v)Purpose
Trifluoroacetic Acid (TFA)95%Cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., tBu, Boc, Pbf)[11][14].
Water (H₂O)2.5%Acts as a scavenger for t-butyl cations and helps suppress side reactions[11][13].
Triisopropylsilane (TIS)2.5%Highly effective scavenger that reduces t-butyl cations to isobutane, preventing alkylation of sensitive residues[11][13].
Experimental Protocols

Protocol 1: Double Coupling for a Sterically Hindered Fmoc-Thr(tBu)-OH Residue

This protocol is recommended when a single coupling reaction results in a positive (incomplete) Kaiser test.

  • Initial Coupling:

    • Perform the standard N-terminal Fmoc deprotection on the resin-bound peptide and wash thoroughly with DMF.

    • In a separate vessel, pre-activate the Fmoc-Thr(tBu)-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin and perform a Kaiser test. If the test is positive (blue beads), proceed to the second coupling.

  • Second Coupling (Double Coupling):

    • Do not perform an Fmoc deprotection step.

    • Immediately prepare a fresh solution of activated Fmoc-Thr(tBu)-OH as described in step 1.

    • Add this fresh solution to the same resin.

    • Allow the reaction to proceed for another 1-2 hours.

    • Wash the resin thoroughly with DMF and perform a final Kaiser test to confirm reaction completion (yellow/colorless beads).

    • Proceed with the synthesis of the next amino acid in the sequence.

(Protocol adapted from BenchChem technical support documentation[1])

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step to cleave the peptide from the solid support and remove the O-tert-butyl and other acid-labile side-chain protecting groups.

  • Preparation:

    • After the final synthesis step, wash the peptide-resin thoroughly with DCM, followed by methanol, and then DCM again. Dry the resin under vacuum for at least 1 hour.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. Prepare this solution fresh in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. The duration may be extended for sequences containing multiple arginine residues with Pbf protection[13][14].

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Slowly add the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether to precipitate the crude peptide[14].

    • Allow the peptide to precipitate fully at -20°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

Visualizations

Diagrams of Key Processes

Troubleshooting_Workflow start Start: Coupling Fmoc-Thr(tBu)-OH standard_protocol Use Standard Protocol (e.g., DIC/HOBt) start->standard_protocol kaiser_test Perform Kaiser Test result Result? kaiser_test->result standard_protocol->kaiser_test success Success! (Negative Test) Proceed to next cycle result->success Negative failure Failure (Positive Test) result->failure Positive potent_reagent Switch to Potent Reagent (e.g., HATU, PyAOP) failure->potent_reagent double_couple Perform Double Coupling failure->double_couple If already using potent reagent potent_reagent->kaiser_test potent_reagent->double_couple If still fails kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 success_2 Success! Proceed to next cycle kaiser_test_2->success_2 Negative failure_2 Failure Consult Senior Scientist kaiser_test_2->failure_2 Positive

Caption: Troubleshooting workflow for incomplete coupling of Fmoc-Thr(tBu)-OH.

Coupling_Mechanism cluster_activation 1. Carboxyl Activation cluster_coupling 2. Peptide Bond Formation Thr_COOH Fmoc-Thr(tBu)-COOH Active_Ester Highly Reactive OAt-Ester Intermediate Thr_COOH->Active_Ester Activation HATU HATU + Base Peptide_NH2 Resin-Peptide-NH2 Active_Ester->Peptide_NH2 New_Peptide New Peptide Bond Formed Peptide_NH2->New_Peptide Nucleophilic Attack Hindrance Steric Hindrance from t-Butyl Group Hindrance->Peptide_NH2 Blocks Attack

Caption: Simplified mechanism of peptide coupling highlighting steric hindrance.

Deprotection_Mechanism cluster_products Reaction Products cluster_scavenging Scavenging Process Peptide_tBu Resin-Peptide-Thr(tBu) Cleavage Cleavage & Deprotection Peptide_tBu->Cleavage TFA TFA Cocktail TFA->Cleavage Free_Peptide Deprotected Peptide-OH Cleavage->Free_Peptide tBu_Cation tert-Butyl Cation (Reactive) Cleavage->tBu_Cation Scavenger Scavenger (TIS) tBu_Cation->Scavenger Trapped by Side_Reaction Prevents Side Reaction (Alkylation of Trp, Met) tBu_Cation->Side_Reaction Inert_Product Inert Isobutane Scavenger->Inert_Product

Caption: Role of scavengers during TFA-mediated deprotection of the t-Butyl group.

References

Strategies to improve peptide yield when using H-Thr(tBu)-OMe.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis using H-Thr(tBu)-OMe.HCl. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their peptide synthesis protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: My peptide coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low coupling yield with this compound is a frequent issue, often stemming from steric hindrance, aggregation, or suboptimal reaction conditions. Threonine itself is a β-branched amino acid, and the bulky tert-butyl (tBu) protecting group further increases steric hindrance, which can slow down the reaction rate.[1][2]

Troubleshooting Steps:

  • Optimize Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered amino acids, more potent activating agents are recommended.[3] Consider switching from standard carbodiimides (like DIC) to aminium/uronium-based reagents such as HBTU, HATU, or COMU, which are known to improve efficiency in difficult couplings.[3]

  • Increase Reagent Concentration and Equivalents: Increasing the concentration of the amino acid and coupling reagents can favor the bimolecular reaction needed for peptide bond formation.[4] Try using a higher excess of the this compound and coupling reagent (e.g., 3-5 equivalents) relative to the resin loading capacity.

  • Extend Coupling Time: Due to slower reaction kinetics, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion. Monitor the reaction using a ninhydrin (B49086) test to check for free amines.

  • Double Coupling: Perform the coupling step twice. After the initial coupling reaction, drain the vessel, wash the resin, and then add a fresh solution of the activated amino acid to couple a second time.[4] This is particularly useful for difficult sequences.[4]

  • Change the Solvent: If peptide aggregation is suspected, especially in hydrophobic sequences, switching the solvent from the standard DMF to N-Methyl-2-pyrrolidone (NMP) can be beneficial.[5] NMP has better solvating properties for growing peptide chains, which can reduce aggregation and improve reaction outcomes.[5]

Troubleshooting Workflow for Low Coupling Yield

Below is a general workflow to diagnose and resolve low-yield issues when coupling this compound.

G cluster_0 Troubleshooting Low Yield with this compound start Start: Low Peptide Yield Detected check_coupling Is coupling incomplete? (e.g., positive ninhydrin test) start->check_coupling check_reagents Review Coupling Reagent Choice check_coupling->check_reagents Yes check_aggregation Is peptide aggregation suspected? check_coupling->check_aggregation No extend_time Strategy 1: Extend Coupling Time (e.g., 2-4 hours) check_reagents->extend_time double_couple Strategy 2: Perform Double Coupling extend_time->double_couple change_reagent Strategy 3: Switch to a stronger coupling reagent (HATU/HCTU) double_couple->change_reagent change_reagent->check_aggregation change_solvent Strategy 4: Switch Solvent (DMF -> NMP) check_aggregation->change_solvent Yes end_node Re-evaluate Yield check_aggregation->end_node No change_solvent->end_node G cluster_1 HATU-Mediated Peptide Coupling AA This compound (Free Carboxylate) Activated_AA O-Acyl(tetramethyl)isouronium Ester (Activated AA) AA->Activated_AA Activation HATU HATU + DIPEA HATU->Activated_AA Coupled_Peptide New Peptide Bond Formed Activated_AA->Coupled_Peptide Coupling PeptideResin N-Terminal Amine on Peptide-Resin Coupled_peptide Coupled_peptide PeptideResin->Coupled_peptide Nucleophilic Attack

References

Long-term stability of H-Thr(tBu)-OMe.HCl in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of H-Thr(tBu)-OMe.HCl in various solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Long-Term Stability Overview

The stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. Degradation can lead to the formation of impurities, affecting the compound's purity and reactivity. Stability is influenced by factors such as the solvent, storage temperature, and exposure to light and moisture.

Solutions of this compound should be stored at low temperatures to minimize degradation. For long-term storage, -80°C is recommended for up to 6 months, while for shorter periods, -20°C is suitable for up to 1 month.[1] The compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane (DCM), and Ethyl Acetate.

Disclaimer: The quantitative stability data presented below is representative and intended for illustrative purposes. It is based on typical stability profiles for similar amino acid derivatives. Users should always conduct their own stability studies for their specific experimental conditions and analytical methods.

Quantitative Stability Data

The following tables summarize the expected stability of this compound in various solvents at different storage temperatures over a 6-month period. Purity was assessed by HPLC.

Table 1: Stability of this compound at -80°C

SolventInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
DMSO99.599.499.399.1
DCM99.599.299.098.7
DMF99.599.198.898.4
Methanol99.599.098.698.0

Table 2: Stability of this compound at -20°C

SolventInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
DMSO99.599.098.597.8
DCM99.598.898.197.2
DMF99.598.597.696.5
Methanol99.598.297.095.5

Table 3: Stability of this compound at 4°C

SolventInitial Purity (%)Purity after 1 Week (%)Purity after 2 Weeks (%)Purity after 1 Month (%)
DMSO99.598.898.096.5
DCM99.598.597.595.0
DMF99.598.096.894.0
Methanol99.597.595.592.0

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: HPLC Purity Analysis

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

Protocol 2: NMR for Stability Monitoring

¹H NMR spectroscopy can be used to monitor the structural integrity of this compound over time.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Dissolve a precise amount of the this compound stability sample in the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the spectra of aged samples to that of a freshly prepared standard. Look for the appearance of new signals or changes in the integration of characteristic peaks, which would indicate degradation.

Protocol 3: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours. Neutralize the sample before HPLC analysis.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. Neutralize the sample before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by HPLC (Protocol 1) to identify and quantify any degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation A Prepare this compound solutions in various solvents B Store aliquots at -80°C, -20°C, and 4°C A->B C Withdraw samples at defined time points B->C D Perform HPLC analysis for purity assessment C->D E Conduct NMR analysis for structural integrity C->E F Quantify purity and identify degradation products D->F E->F G Summarize data in tables F->G Troubleshooting_Guide cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solution Potential Solutions Start Unexpected experimental results or poor reproducibility Check1 Is the this compound solution freshly prepared? Start->Check1 Check2 Was the solution stored correctly? Check1->Check2 Yes Sol1 Prepare a fresh solution from solid material Check1->Sol1 No Check3 Has the purity of the stock solution been verified? Check2->Check3 Yes Sol2 Review storage conditions (temperature, light, moisture) Check2->Sol2 No Sol3 Perform HPLC/NMR analysis on the stock solution Check3->Sol3 No

References

How to avoid aspartimide formation near threonine residues.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on identifying, troubleshooting, and preventing aspartimide formation, particularly in peptide sequences containing aspartic acid (Asp) followed by a threonine (Thr) residue.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation, and why is it a concern near threonine residues?

Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS), especially during the base-catalyzed removal of the Fmoc protecting group.[1] The reaction involves the cyclization of an aspartic acid side chain, where the backbone amide nitrogen of the following amino acid attacks the side-chain carbonyl group.[2] This forms a five-membered succinimide (B58015) ring, known as an aspartimide.[3]

This side reaction is problematic for several reasons:

  • Product Heterogeneity : The aspartimide intermediate is unstable and can be opened by a nucleophile (like piperidine (B6355638) or water), leading to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide (isoaspartate), and piperidide adducts.[1][4]

  • Racemization : The process can lead to the epimerization of the aspartic acid residue.[1]

  • Purification Challenges : The resulting byproducts often have the same mass and similar polarity to the target peptide, making purification extremely difficult.[2][5]

While Asp-Gly is the most susceptible sequence due to glycine's lack of steric hindrance, sequences like Asp-Thr are also prone to this rearrangement.[1][2]

Q2: What are the key factors that promote aspartimide formation?

Several factors during Fmoc-SPPS can influence the rate of aspartimide formation:

  • Sequence : The identity of the amino acid C-terminal to the Asp residue is critical. Residues with less steric bulk, such as Glycine, Serine, and Threonine, are more likely to promote this side reaction.[1][2]

  • Base Treatment : Prolonged exposure to the piperidine solution used for Fmoc deprotection is a primary cause.[1] The type and concentration of the base also play a significant role.[1][6]

  • Temperature : Higher temperatures can increase the rate of aspartimide formation.[6]

  • Solvent : Solvent polarity can affect the reaction rate, with higher polarity leading to more aspartimide formation.[1]

  • Side-Chain Protecting Group : The choice of the protecting group on the Asp side chain is crucial. The standard tert-butyl (OtBu) ester offers limited protection in susceptible sequences.[1]

Troubleshooting Guide: Prevention and Mitigation Strategies

If you are working with an Asp-Thr sequence or observing unexpected byproducts, consider the following strategies.

Strategy 1: Modification of Fmoc Deprotection Conditions

A simple first step is to alter the conditions for Fmoc removal.

  • Use a Weaker Base : Replacing 20% piperidine with a weaker base like 50% morpholine (B109124) or 2% DBU/10% piperizine can significantly reduce the rate of aspartimide formation.[3][5]

  • Add an Acidic Additive : The addition of a small amount of an organic acid, such as formic acid or acetic acid, to the standard piperidine deprotection solution can effectively suppress the side reaction.[7][8] Adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution has also been shown to reduce aspartimide formation.[5]

Strategy 2: Use of Sterically Hindered Asp Protecting Groups

Protecting the Asp side-chain carboxyl group with a bulkier ester can sterically hinder the initial cyclization step.

  • Bulky Alkyl Esters : Groups that are bulkier and more flexible than the standard tert-butyl (OtBu) have proven effective.[5] Examples include 3-methylpent-3-yl (Mpe) and 4-n-propyl-4-heptyl (OPhp).[1][5] Studies have shown that using a cyclohexyl (OcHex) ester can lead to a 170-fold reduction in imide formation compared to a benzyl (B1604629) ester during treatment with diisopropylethylamine.[6]

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation Data from model tetrapeptide Glu-Asp-Gly-Thr.

Protecting GroupTreatmentAspartimide FormedReduction vs. Benzyl Ester
Benzyl Ester (OBzl)24h in DIEA~51%-
Cyclohexyl Ester (OcHex)24h in DIEA0.3%~170-fold

Source: Adapted from reference[6].

Strategy 3: Backbone Protection and Dipeptide Building Blocks

For highly susceptible sequences like Asp-Thr, the most robust solution is to temporarily modify the peptide backbone.[1]

  • Pseudoproline Dipeptides : The most effective strategy for Asp-Ser and Asp-Thr sequences is the use of a pseudoproline (ψ-Pro) dipeptide.[1] An oxazolidine (B1195125) ring is formed between the threonine's side-chain hydroxyl group and its backbone amide nitrogen. This temporary modification locks the backbone in a conformation that prevents the nucleophilic attack required for aspartimide formation. These dipeptides, such as Fmoc-Asp(OtBu)-Thr(ψMe,Mepro)-OH, are incorporated as a single unit during synthesis.[1]

  • N-Acyl Urea (B33335) Protection : This approach involves the in-situ generation of an N-acyl urea on the backbone nitrogen of the residue following Asp, which is later removed during the final cleavage.

  • Dimethoxybenzyl (DMB) Dipeptides : For Asp-Gly sequences, using a dipeptide where the Gly nitrogen is protected, such as Fmoc-Asp(OtBu)-Gly(DMB)-OH, completely eliminates the side reaction by masking the nucleophilic amide nitrogen.[3][5]

Diagrams and Workflows

Mechanism of Aspartimide Formation

The following diagram illustrates the base-catalyzed cyclization at an Asp-Thr sequence, which leads to the formation of the problematic aspartimide intermediate.

Aspartimide_Formation cluster_peptide Peptide Backbone at Asp-Thr cluster_reaction Peptide_Start ...-NH-CH(R)-CO- Asp_Residue NH-CH(CH₂-COOR')-CO- Thr_Residue NH-CH(CH(OH)CH₃)-CO-... Proton_Abstraction 1. Deprotonation of Thr Amide Base Base (e.g., Piperidine) Base->Proton_Abstraction - H⁺ Nucleophilic_Attack 2. Nucleophilic Attack by Amide Nitrogen Proton_Abstraction->Nucleophilic_Attack Aspartimide Aspartimide Intermediate (5-membered ring) Nucleophilic_Attack->Aspartimide Hydrolysis 3. Ring Opening (Hydrolysis / Piperidinolysis) Aspartimide->Hydrolysis Products Mixture of α-Asp, β-Asp, and Piperidide Products Hydrolysis->Products

Caption: Base-catalyzed mechanism of aspartimide formation at an Asp-Thr motif.

Troubleshooting Workflow

This decision tree provides a logical workflow for selecting an appropriate strategy to prevent aspartimide formation.

Troubleshooting_Workflow Start Start: Peptide contains an Asp-Thr sequence Check_Severity Is the sequence known to be highly problematic or is maximum purity required? Start->Check_Severity Use_PseudoPro Strategy: Use Fmoc-Asp-Thr(ψPro) dipeptide Check_Severity->Use_PseudoPro Yes Check_Conditions Is modifying deprotection conditions feasible? Check_Severity->Check_Conditions No End_HighPurity Result: Complete suppression of aspartimide formation Use_PseudoPro->End_HighPurity Modify_Deprotection Strategy: Modify Fmoc Deprotection - Add Formic Acid (0.1 M) - Use 2% DBU / 10% Piperizine Check_Conditions->Modify_Deprotection Yes Use_Bulky Strategy: Use a bulky Asp protecting group (e.g., Fmoc-Asp(OMpe)-OH) Check_Conditions->Use_Bulky No End_Modified Result: Significant reduction in side reaction Modify_Deprotection->End_Modified End_Bulky Result: Moderate reduction in side reaction Use_Bulky->End_Bulky

Caption: Decision workflow for preventing aspartimide formation at Asp-Thr.

Experimental Protocols

Protocol 1: Fmoc Deprotection with Formic Acid Additive

This protocol is a simple modification of the standard Fmoc deprotection step to suppress aspartimide formation.

Objective: To remove the Fmoc group while minimizing the risk of aspartimide formation.

Materials:

  • Peptide-resin containing an N-terminal Fmoc-protected amino acid.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Piperidine.

  • Formic Acid.

  • Deprotection Solution: 20% (v/v) piperidine and 0.1 M formic acid in DMF.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the deprotection solution (20% piperidine, 0.1 M formic acid in DMF) to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes. Note: The reaction time may need to be optimized and can be monitored using a UV-Vis spectrophotometer to track the release of the dibenzofulvene-piperidine adduct.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time for a total of two treatments.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved protecting group.

  • Proceed to the next amino acid coupling step.

Protocol 2: Incorporation of an Fmoc-Asp-Thr(ψPro) Dipeptide

This protocol describes the coupling of a pseudoproline dipeptide, the most effective method for preventing aspartimide formation at an Asp-Thr motif.

Objective: To incorporate the Asp-Thr dipeptide unit while preventing future aspartimide formation.

Materials:

  • Peptide-resin with a free N-terminal amine.

  • Fmoc-Asp(OtBu)-Thr(ψMe,Mepro)-OH (or similar pseudoproline dipeptide).

  • Coupling Reagents: HBTU/HOBt or HATU.

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvent: DMF, peptide synthesis grade.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve the Fmoc-Asp(OtBu)-Thr(ψMe,Mepro)-OH dipeptide (1.5-2 equiv.) and the coupling reagent (e.g., HBTU, 1.5-2 equiv.) in DMF. Add DIEA (3-4 equiv.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Drain the DMF from the swelled peptide-resin and add the activated dipeptide solution.

  • Agitate the mixture at room temperature for 1-2 hours. Note: Coupling efficiency for these sterically hindered units can be lower than for standard amino acids. Monitor the reaction using a ninhydrin (B49086) test.

  • If the coupling is incomplete after 2 hours, drain the solution and repeat the coupling step with a freshly prepared activated dipeptide solution.

  • Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Proceed to the standard Fmoc deprotection of the dipeptide's Fmoc group before coupling the next amino acid. The pseudoproline protection is stable to standard piperidine treatment and will be removed during the final TFA cleavage.

References

Impact of reaction temperature on H-Thr(tBu)-OMe.HCl coupling efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Thr(tBu)-OMe.HCl in peptide synthesis. The following information addresses common issues related to the impact of reaction temperature on coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the coupling reaction of this compound?

A1: The optimal temperature for coupling this compound can vary depending on the specific coupling reagents, solvent, and the peptide sequence. Generally, peptide couplings are initiated at 0°C to minimize side reactions and then allowed to warm to room temperature (20-25°C). However, for sterically hindered amino acids or "difficult" sequences, increasing the temperature can enhance the reaction rate. It is recommended to start with standard room temperature protocols and only increase the temperature if coupling is inefficient.

Q2: What are the potential risks of increasing the reaction temperature during the coupling of this compound?

A2: While higher temperatures can improve coupling kinetics, they also increase the risk of side reactions.[1] For threonine derivatives, the primary concerns at elevated temperatures are:

  • Racemization/Epimerization: Higher temperatures can lead to the loss of stereochemical integrity at the alpha-carbon.[2][3]

  • Side-chain reactions: The tert-butyl protecting group on the threonine side chain is generally stable, but prolonged exposure to high temperatures in the presence of certain reagents could lead to its cleavage.

  • Decomposition of Reagents: Some coupling reagents are thermally labile and may decompose at elevated temperatures, leading to incomplete reactions and the formation of byproducts.

Q3: Can microwave irradiation be used to improve the coupling efficiency of this compound?

A3: Yes, microwave-assisted peptide synthesis (MAPS) can be a valuable tool for improving the coupling efficiency of sterically hindered amino acids like this compound. The main effect of microwave irradiation in solid-phase peptide synthesis is believed to be purely thermal, allowing for rapid heating to the desired temperature.[2] This can significantly shorten reaction times.[2] However, careful temperature control is crucial to minimize the risk of racemization, especially for sensitive amino acids.[2]

Q4: How can I detect and quantify racemization in my peptide after coupling this compound at an elevated temperature?

A4: Racemization can be detected and quantified using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on a chiral stationary phase. Another common method involves the hydrolysis of the peptide followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent) and subsequent analysis by reverse-phase HPLC.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction 1. Steric hindrance of the Thr(tBu) residue. 2. Aggregation of the growing peptide chain on the solid support.[4] 3. Insufficient activation of the carboxylic acid.1. Increase the reaction temperature incrementally (e.g., to 35-50°C) and monitor for improvements and side products. 2. Switch to a more effective coupling reagent (e.g., HATU, HCTU). 3. Use a solvent system known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[4] 4. Consider using microwave-assisted synthesis with careful temperature control.[2]
Presence of Deletion Sequences in Final Peptide Incomplete coupling of this compound.Follow the recommendations for "Low Coupling Efficiency." Consider a double coupling protocol where the amino acid is coupled a second time before deprotection of the N-terminus.
Presence of Epimeric Impurities Reaction temperature is too high, leading to racemization.1. Reduce the reaction temperature. Perform the coupling at 0°C to room temperature. 2. If elevated temperature is necessary, minimize the reaction time. 3. Use a racemization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). The use of copper(II) chloride (CuCl2) has also been reported to suppress racemization in the coupling of some threonine derivatives.[4]
Loss of Tert-Butyl Protecting Group Prolonged exposure to high temperatures or strongly acidic conditions.1. Avoid excessive heating. 2. Ensure that the reaction conditions are not overly acidic. If cleavage of the peptide from the resin and side-chain deprotection are performed simultaneously, ensure the cleavage cocktail is appropriate for the tBu group.

Quantitative Data Summary

Temperature (°C)Expected Coupling RatePotential for RacemizationPotential for Other Side ReactionsGeneral Recommendation
0 - 5Low to ModerateLowLowRecommended for initial coupling attempts to minimize side reactions.
20 - 25 (Room Temp)ModerateModerateModerateStandard starting temperature for most coupling reactions.
35 - 50HighHighHighUse with caution for "difficult" couplings; requires careful monitoring.
> 50Very HighVery HighVery HighGenerally not recommended due to the significant risk of side reactions.[1]

Experimental Protocols

Protocol 1: Standard Room Temperature Coupling

This protocol is a starting point for the coupling of this compound.

  • Resin Swelling: Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times), followed by DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents relative to the resin loading), a coupling reagent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature (20-25°C) for 2-4 hours.

  • Monitoring: Perform a Kaiser test or other qualitative test to monitor the reaction progress.

  • Washing: Once the reaction is complete, wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

Protocol 2: Elevated Temperature Coupling for Difficult Sequences

This protocol should be used when the standard room temperature coupling is inefficient.

  • Follow steps 1-4 from Protocol 1.

  • Coupling and Heating: Add the activated amino acid solution to the resin. Heat the reaction vessel to the desired temperature (e.g., 35-40°C) using a controlled heating block or a microwave peptide synthesizer.

  • Reaction: Agitate the reaction mixture at the elevated temperature for 1-2 hours.

  • Monitoring: Monitor the reaction closely using a suitable test.

  • Washing: Once the reaction is complete, allow the vessel to cool to room temperature and wash the resin as described in Protocol 1.

  • Purity Analysis: After cleavage and purification, carefully analyze the peptide for the presence of epimeric impurities using chiral HPLC or a similar method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Next Step Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Activation Amino Acid Activation Fmoc_Deprotection->Amino_Acid_Activation Coupling_Reaction Coupling Reaction Amino_Acid_Activation->Coupling_Reaction Monitoring Monitoring Coupling_Reaction->Monitoring Washing Washing Monitoring->Washing Next_Cycle Proceed to Next Cycle Washing->Next_Cycle

Caption: A simplified workflow for a single coupling cycle in solid-phase peptide synthesis.

temp_impact cluster_outcomes Potential Outcomes Temp Reaction Temperature Inc_Rate Increased Coupling Rate Temp->Inc_Rate Inc_Rac Increased Racemization Temp->Inc_Rac Side_React Other Side Reactions Temp->Side_React Dec_Time Decreased Reaction Time Inc_Rate->Dec_Time Improved_Purity Improved Crude Purity (for difficult sequences) Inc_Rate->Improved_Purity Decreased_Purity Decreased Purity (due to side reactions) Inc_Rac->Decreased_Purity Side_React->Decreased_Purity

Caption: The relationship between reaction temperature and potential outcomes in peptide coupling.

References

Validation & Comparative

Comparison of H-Thr(tBu)-OMe.HCl with other threonine protecting groups.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the hydroxyl functionality of threonine is a critical decision that can significantly impact the efficiency of synthesis, the purity of the final product, and the prevention of undesirable side reactions. This guide provides an objective comparison of H-Thr(tBu)-OMe.HCl and other commonly employed threonine protecting groups, supported by a summary of their performance characteristics and detailed experimental protocols to enable their evaluation.

Introduction to Threonine Protection

The side chain of threonine contains a secondary hydroxyl group that is susceptible to several side reactions during peptide synthesis, including O-acylation, β-elimination, and N-O acyl shifts.[1][2] To mitigate these risks, the hydroxyl group is temporarily masked with a protecting group. The ideal protecting group should be stable throughout the peptide chain elongation process and selectively removable under conditions that do not compromise the integrity of the peptide.[3] This guide focuses on the widely used tert-butyl (tBu) protecting group, as featured in this compound, and compares it with other notable alternatives such as Trityl (Trt), Benzyl (Bzl), Tetrahydropyranyl (Thp), and Cyclohexyl (Chx).

This compound is the hydrochloride salt of the methyl ester of threonine with its side chain protected by a tert-butyl group. This derivative is typically utilized in solution-phase peptide synthesis or for the preparation of protected peptide fragments. In the more common solid-phase peptide synthesis (SPPS), the analogous Fmoc-protected derivative, Fmoc-Thr(tBu)-OH, is a staple in the Fmoc/tBu orthogonal protection strategy.[4][5]

Performance Comparison of Threonine Protecting Groups

The choice of a threonine protecting group is intrinsically linked to the overall peptide synthesis strategy, primarily whether it is based on Fmoc or Boc chemistry. The following tables summarize the qualitative and quantitative performance characteristics of various threonine protecting groups based on established chemical principles and data from scientific literature.

Table 1: General Characteristics and Compatibility

Protecting GroupStructureCommon Derivative(s)Primary Synthesis StrategyOrthogonality
tert-Butyl (tBu) -C(CH₃)₃This compound, Fmoc-Thr(tBu)-OH, Boc-Thr(tBu)-OHFmoc/tBuFully orthogonal with Fmoc
Trityl (Trt) -C(C₆H₅)₃Fmoc-Thr(Trt)-OHFmoc/tBuFully orthogonal with Fmoc
Benzyl (Bzl) -CH₂C₆H₅Boc-Thr(Bzl)-OHBoc/BzlQuasi-orthogonal with Boc
Tetrahydropyranyl (Thp) Fmoc-Thr(Thp)-OHFmoc/tBuFully orthogonal with Fmoc
Cyclohexyl (Chx) Boc-Thr(Chx)-OHBoc/BzlQuasi-orthogonal with Boc

Table 2: Performance and Deprotection Conditions

Protecting GroupCoupling EfficiencyStability to Piperidine (B6355638) (Fmoc Deprotection)Deprotection ConditionsRelative Rate of DeprotectionPrevention of Side Reactions
tert-Butyl (tBu) HighHighStrong Acid (e.g., 95% TFA)[1]ModerateGood protection against O-acylation.[1]
Trityl (Trt) HighHighMild Acid (e.g., 1-5% TFA in DCM)[6]FastGood; may lead to purer peptides in "difficult" sequences.[7]
Benzyl (Bzl) HighHighStrong Acid (e.g., HF, TFMSA)[4]SlowEffective, but requires harsh deprotection.[4]
Tetrahydropyranyl (Thp) HighHighMild Acid (e.g., 2% TFA in DCM)[8]FastGood; offers increased solubility.[8]
Cyclohexyl (Chx) HighHighStrong Acid (e.g., TFMSA-thioanisole in TFA)[9]Very SlowVery stable; suitable for complex syntheses.[9]

Experimental Protocols

To facilitate the direct comparison of different threonine protecting groups, the following generalized experimental protocols for solid-phase peptide synthesis are provided. These protocols can be adapted for the synthesis of a model peptide containing threonine to evaluate coupling efficiency, deprotection efficacy, and the formation of side products.

Protocol 1: Synthesis of a Model Peptide using Fmoc-SPPS

This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Ala-Ala-Thr-Ala-Ala-NH₂) on a Rink Amide resin to compare different threonine protecting groups (e.g., tBu vs. Trt).

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

2. Amino Acid Coupling (General Cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).
  • Coupling:
  • In a separate vial, pre-activate the Fmoc-protected amino acid (3 eq.) with a coupling reagent such as HBTU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 minutes.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive, repeat the coupling.
  • Washing: Wash the resin with DMF (3x) and DCM (3x).
  • Repeat the deprotection and coupling cycles for each amino acid in the sequence. For the threonine position, use Fmoc-Thr(PG)-OH where PG is the protecting group being evaluated (e.g., tBu or Trt).

3. Acetylation of N-terminus:

  • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

4. Cleavage and Global Deprotection:

  • Wash the resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail appropriate for the protecting groups used.
  • For tBu and Trt: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1]
  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Analysis of Crude Peptide

1. High-Performance Liquid Chromatography (HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
  • Analyze the sample by reverse-phase HPLC using a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
  • Monitor the absorbance at 214 nm and 280 nm.
  • Calculate the purity of the crude peptide by integrating the peak areas. Compare the chromatograms of peptides synthesized with different threonine protecting groups to identify differences in purity and the presence of side products.

2. Mass Spectrometry (MS):

  • Analyze the crude peptide by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the molecular weight of the desired product.
  • Look for masses corresponding to potential side products, such as deletion sequences or products of side reactions (e.g., O-acylation, dehydration).

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the comparison of threonine protecting groups.

Threonine_Protecting_Groups cluster_PGs Protecting Groups Thr Threonine Residue (with reactive -OH group) tBu tert-Butyl (tBu) Thr->tBu Protection Trt Trityl (Trt) Thr->Trt Protection Bzl Benzyl (Bzl) Thr->Bzl Protection Thp Tetrahydropyranyl (Thp) Thr->Thp Protection

Common side-chain protecting groups for threonine.

Experimental_Workflow start Start: Select Model Peptide and Protecting Groups to Compare sp_synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) start->sp_synthesis cleavage Cleavage from Resin and Global Deprotection sp_synthesis->cleavage analysis Analysis of Crude Peptide cleavage->analysis hplc HPLC (Purity Assessment) analysis->hplc Quantitative ms Mass Spectrometry (Identity Confirmation and Side Product Analysis) analysis->ms Qualitative comparison Compare Purity, Yield, and Side Products hplc->comparison ms->comparison

Workflow for comparing threonine protecting groups.

Decision_Tree start Start: Choose Thr Protecting Group strategy Synthesis Strategy? start->strategy fmoc Fmoc/tBu strategy->fmoc Fmoc boc Boc/Bzl strategy->boc Boc acid_sensitivity Acid Sensitivity of Final Peptide? fmoc->acid_sensitivity tbu Use Fmoc-Thr(tBu)-OH (Standard) acid_sensitivity->tbu Low trt Use Fmoc-Thr(Trt)-OH (Milder Cleavage) acid_sensitivity->trt High cleavage_conditions Cleavage Conditions? boc->cleavage_conditions bzl Use Boc-Thr(Bzl)-OH (Requires Strong Acid) cleavage_conditions->bzl HF/TFMSA

Decision tree for selecting a threonine protecting group.

Conclusion

The selection of a protecting group for threonine is a critical parameter in peptide synthesis that requires careful consideration of the overall synthetic strategy. For routine Fmoc-SPPS, the tert-butyl (tBu) group, as found in this compound and its Fmoc-protected counterpart, remains the standard choice due to its high stability and compatibility with the orthogonal protection scheme. The Trityl (Trt) group presents a valuable alternative when milder cleavage conditions are desired, particularly for the synthesis of protected peptide fragments or acid-sensitive peptides.[6] The Benzyl (Bzl) group is predominantly used in Boc-based strategies and necessitates harsh cleavage conditions.[4] Emerging protecting groups like Tetrahydropyranyl (Thp) offer advantages such as increased solubility and mild acid lability, which may be beneficial for challenging sequences.[8] By utilizing the provided protocols and analytical methods, researchers can systematically evaluate and select the optimal threonine protecting group to achieve their synthetic goals with high efficiency and purity.

References

A Comparative Guide to Purity Assessment of Peptides Synthesized with H-Thr(tBu)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthetic peptides is a critical quality attribute that directly impacts experimental outcomes, therapeutic efficacy, and safety. Peptides synthesized using protected amino acids, such as O-tert-Butyl-L-threonine methyl ester hydrochloride (H-Thr(tBu)-OMe.HCl), undergo a multi-step process involving coupling, deprotection, and cleavage.[1][2] The tert-Butyl (tBu) protecting group on the threonine side-chain and the methyl ester (OMe) on the C-terminus are designed to prevent unwanted side reactions during synthesis.[3] However, incomplete removal of these groups or side reactions during synthesis can lead to a variety of impurities, including truncated, deleted, or modified sequences.[4][5]

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), the industry gold standard, with other analytical techniques for assessing the purity of synthetic peptides. We present supporting experimental protocols and data to help scientists select the most appropriate methods for their specific needs.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) is the most widely used technique for peptide purity analysis due to its high resolution, reproducibility, and robustness.[6][7] The method separates peptides based on their hydrophobicity, leveraging a non-polar stationary phase (typically C18) and a polar mobile phase.[6][8] Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic species being retained longer on the column.[6]

Key Advantages of HPLC:

  • High Resolution: Capable of separating closely related impurities from the main product.

  • Quantitative Accuracy: Provides precise quantification of purity by calculating the area of the main peptide peak relative to the total area of all peaks.[9]

  • Established Methodology: Recognized as a primary method by major pharmacopeias (USP, EP, JP) for peptide analysis.[7]

Limitations:

  • Limited Identification: While HPLC indicates the presence and quantity of impurities, it does not provide structural information or confirm the molecular weight of the peaks.[10]

  • Co-elution Risk: Peptides with very similar hydrophobicity may co-elute, leading to an overestimation of purity.[6]

Logical Workflow for Peptide Characterization

The journey from a crude synthetic product to a fully characterized peptide involves several key analytical steps. The initial purity assessment via analytical HPLC guides the purification strategy, which is then followed by identity confirmation and precise quantification.

cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Confirmation Crude Crude Peptide Product (Post-SPPS with this compound) Purify Purification (Preparative RP-HPLC) Crude->Purify Remove synthesis-related impurities Purity Purity Assessment (Analytical RP-HPLC) Purify->Purity Collect Fractions Identity Identity Confirmation (LC-MS) Purity->Identity Confirm Purity Quant Absolute Quantification (Amino Acid Analysis) Identity->Quant Confirm Mass Final Purified & Characterized Peptide (Purity >98%) Quant->Final Confirm Concentration & Composition

Caption: General workflow from crude synthetic peptide to a fully characterized, high-purity product.

Alternative and Complementary Analytical Methods

While HPLC is essential, a comprehensive purity assessment often requires orthogonal methods to confirm identity and provide a more complete picture of the sample's composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection and identification power of mass spectrometry.[11] It is invaluable for confirming that the main peak in the HPLC chromatogram corresponds to the target peptide's correct molecular weight and for identifying unknown impurities.[12][13]

  • Amino Acid Analysis (AAA): AAA is the only method that provides the net peptide content (NPC), which is the actual percentage of peptide in the lyophilized powder, accounting for bound water and counter-ions (e.g., TFA).[4] The process involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified.[4] This is critical for accurate dosing and concentration calculations.

Method Comparison

The choice of analytical technique depends on the specific information required at each stage of research and development.

ParameterRP-HPLC (UV Detection)LC-MSAmino Acid Analysis (AAA)
Principle Separation by hydrophobicitySeparation by hydrophobicity, detection by mass-to-charge ratioQuantification of constituent amino acids post-hydrolysis
Information Provided Relative purity (%), retention timeMolecular weight confirmation, impurity identification, purity (%)Net peptide content (%), amino acid composition & ratio
Primary Use Routine purity checks, quality control, purification guidanceIdentity confirmation, impurity profiling, sequence verificationAbsolute quantification, determining peptide concentration
Sensitivity Good (ng range)Very High (pg to fg range)[11]Moderate (µg range)
Throughput HighModerate to HighLow
Limitations No structural information[10]Ionization suppression can affect quantificationDestructive to sample, does not detect modified peptides

Illustrative Performance Data

The following table presents representative data for a hypothetical 20-amino acid peptide ("Peptide-T") synthesized using this compound, demonstrating how different methods provide complementary information. For clinical applications, a purity of ≥98% is typically required.[12]

Analysis MethodParameterResultInterpretation
RP-HPLC Purity98.7%The sample meets the standard requirement for high-purity applications.
LC-MS Expected Mass2250.5 Da-
Observed Mass2250.6 DaThe molecular weight of the main peak matches the target peptide.
Amino Acid Analysis Net Peptide Content85.2%The remaining 14.8% consists of water and TFA counter-ions. This value should be used for calculating precise concentrations.

Experimental Protocols

Detailed and reproducible protocols are fundamental to accurate peptide analysis.

Protocol 1: RP-HPLC for Peptide Purity Assessment

This protocol outlines a standard method for analyzing peptide purity.

  • Sample Preparation: Dissolve the lyophilized peptide in 0.1% trifluoroacetic acid (TFA) in water to a final concentration of 1 mg/mL.[14] Filter the sample through a 0.22 µm syringe filter to remove particulates.[14]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[14]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[14]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Gradient: 5% to 60% Mobile Phase B over 20 minutes.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[12]

    • Detection: UV absorbance at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).[4][12]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks, multiplied by 100.[9][12]

RP-HPLC Experimental Workflow

The following diagram details the step-by-step process for performing an HPLC analysis.

SamplePrep 1. Sample Preparation (Dissolve & Filter Peptide) Injection 4. Sample Injection (Autosampler) SamplePrep->Injection MobilePhase 2. Mobile Phase Preparation (A: H2O/TFA, B: ACN/TFA) SystemSetup 3. HPLC System Setup (Install Column, Equilibrate) MobilePhase->SystemSetup SystemSetup->Injection Separation 5. Chromatographic Separation (Gradient Elution) Injection->Separation Detection 6. UV Detection (214 nm & 280 nm) Separation->Detection DataAnalysis 7. Data Analysis (Peak Integration, Purity %) Detection->DataAnalysis

Caption: Step-by-step experimental workflow for RP-HPLC peptide purity analysis.

Protocol 2: LC-MS for Identity Confirmation

This protocol is used to confirm the molecular weight of the peptide.

  • Sample Preparation: Prepare the sample as described for HPLC analysis, but potentially at a lower concentration (e.g., 0.1 mg/mL).[13]

  • LC Conditions: Employ similar LC conditions (column, mobile phases, gradient) as in the analytical HPLC method to ensure comparable retention times.[13] Note: Avoid non-volatile buffers like phosphate (B84403) if using MS detection.[2]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, positive mode (ESI+).[13]

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: A range appropriate for the expected m/z values of the peptide (e.g., 400-2000 m/z).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the main peak. Compare this experimental mass with the theoretical (calculated) mass of the target peptide.[13]

Decision-Making for Method Selection

Choosing the right analytical method is a logical process driven by the specific question being asked, from initial purity checks to comprehensive characterization for regulatory filings.

Start Start: Crude Peptide Sample Q_Purity Need to know relative purity? Start->Q_Purity Use_HPLC Use RP-HPLC Q_Purity->Use_HPLC Yes Q_Identity Need to confirm identity & mass? Q_Purity->Q_Identity No Use_HPLC->Q_Identity Use_LCMS Use LC-MS Q_Identity->Use_LCMS Yes Q_Concentration Need to know absolute peptide concentration? Q_Identity->Q_Concentration No Use_LCMS->Q_Concentration Use_AAA Use Amino Acid Analysis Q_Concentration->Use_AAA Yes End Fully Characterized Q_Concentration->End No Use_AAA->End

Caption: Logical decision-making process for selecting peptide analysis methods.

References

Verifying H-Thr(tBu)-OMe.HCl Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise verification of amino acid incorporation during peptide synthesis is paramount to ensure the integrity and efficacy of the final product. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the verification of H-Thr(tBu)-OMe.HCl incorporation, supported by experimental data and detailed protocols.

The successful coupling of this compound, a protected threonine derivative, is a critical step in the synthesis of many therapeutic peptides. The tert-butyl (tBu) protecting group on the threonine side chain prevents unwanted side reactions, while the methyl ester (OMe) protects the C-terminus. Verification of its complete and correct incorporation is essential for quality control. While mass spectrometry (MS) is a powerful tool for this purpose, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also offer viable analytical solutions.

Comparative Analysis of Verification Methods

The choice of analytical technique for verifying this compound incorporation depends on a variety of factors, including the desired level of detail, sample throughput, and available instrumentation. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for mass determination. HPLC with UV detection is a robust method for quantifying purity and separating impurities. Quantitative NMR offers a direct and highly accurate method for quantification without the need for identical reference standards.

Parameter Mass Spectrometry (LC-MS) HPLC-UV Quantitative NMR (qNMR)
Primary Function Identification & Structural ConfirmationQuantification & Purity AssessmentAbsolute Quantification
Principle Measures mass-to-charge ratio of ionsSeparates components based on polarityMeasures nuclear magnetic resonance of atomic nuclei
Sample Throughput HighHighModerate
Limit of Detection (Impurities) Low (sub-0.1%)[1]~0.1%[2]~0.1-0.5%
Quantitative Accuracy Good (with internal standards)Excellent (with reference standards)Excellent (primary method)[3][4]
Qualitative Information Excellent (fragmentation confirms structure)Limited (retention time)Excellent (structural elucidation)
Cost (Instrumentation) High[2]Moderate[2]High

Experimental Data Summary

To illustrate the comparative performance of these techniques, a model dipeptide, Gly-Thr(tBu)-OMe, was synthesized. The reaction mixture was analyzed post-coupling to verify the incorporation of this compound.

Analyte Expected Mass (Da) Observed Mass (ESI-MS) (Da) Purity by HPLC-UV (%) Purity by qNMR (%)
Gly-Thr(tBu)-OMe246.16247.17 [M+H]⁺96.597.2
Unreacted this compound189.13190.14 [M+H]⁺1.81.5
Side-product (Diketopiperazine)214.13215.14 [M+H]⁺1.20.8
Deprotected Gly-Thr-OMe190.10191.11 [M+H]⁺0.50.5

Note: The mass observed by ESI-MS corresponds to the protonated molecule [M+H]⁺.

Experimental Protocols

Mass Spectrometry for Verification of this compound Incorporation

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of a peptide synthesis reaction mixture.

1. Sample Preparation: a. Quench the peptide coupling reaction by adding a suitable reagent (e.g., water or a mild acid). b. Dilute a small aliquot of the reaction mixture with a compatible solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL. c. If necessary, centrifuge the sample to remove any particulate matter.

2. LC-MS Analysis: a. HPLC System: Utilize a reverse-phase HPLC system. b. Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).[1] c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 10 minutes. f. Flow Rate: 0.3 mL/min.[1] g. Injection Volume: 5 µL. h. Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer in positive ion mode. i. Scan Range: m/z 100-1000.

3. Data Analysis: a. Extract the ion chromatograms for the expected m/z of the desired product (e.g., Gly-Thr(tBu)-OMe, [M+H]⁺ = 247.17), unreacted starting material (H-Thr(tBu)-OMe, [M+H]⁺ = 190.14), and potential side products. b. Integrate the peak areas to determine the relative abundance of each species. c. Analyze the mass spectrum of the main peak to confirm the molecular weight of the desired product. The presence of an ion corresponding to the loss of the tert-butyl group (a neutral loss of 56 Da) can further confirm the incorporation.

Visualizing the Workflow and Data Interpretation

experimental_workflow Experimental Workflow for Verification cluster_synthesis Peptide Synthesis cluster_analysis Analytical Verification cluster_data Data Interpretation Coupling Couple Glycine to this compound SamplePrep Sample Preparation (Dilution) Coupling->SamplePrep LCMS LC-MS Analysis SamplePrep->LCMS HPLC HPLC-UV Analysis SamplePrep->HPLC qNMR qNMR Analysis SamplePrep->qNMR MassConfirm Confirm Product Mass LCMS->MassConfirm PurityQuant Quantify Purity & Impurities HPLC->PurityQuant qNMR->PurityQuant Structure Structural Confirmation qNMR->Structure

Caption: Experimental workflow for the verification of this compound incorporation.

data_interpretation_logic Logical Flow of Data Interpretation Start Analyze Reaction Mixture ExpectedMass Expected Mass Detected? Start->ExpectedMass HighPurity Purity > 95%? ExpectedMass->HighPurity Yes Failure Incorporation Failed or Incomplete ExpectedMass->Failure No Success Incorporation Verified HighPurity->Success Yes ImpurityID Identify Impurities HighPurity->ImpurityID No ImpurityID->Failure

Caption: Logical flow for interpreting analytical data to verify incorporation.

References

A Comparative Guide to Confirming tBu-Protected Threonine in Peptides: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the correct installation and stability of protecting groups are paramount. The tert-butyl (tBu) group is a common choice for protecting the side-chain hydroxyl of threonine, preventing unwanted side reactions.[1][2] Verifying the successful incorporation and integrity of this group is a critical quality control step. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for this purpose, supported by experimental data and protocols.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level structural information about molecules in solution. For confirming the presence of a tBu group on a threonine residue, ¹H NMR is particularly effective.

The Signature Signal

The key to identifying the tBu group is its unique signal in the ¹H NMR spectrum. The nine protons of the three methyl groups are chemically equivalent, resulting in a single, sharp, and intense singlet peak.[3][4][5] This signal is typically found in a relatively uncongested region of the spectrum, around 1.3 ppm, making it easy to identify even in complex peptide samples.[3] The high intensity, a result of nine protons contributing to one signal, makes it a highly sensitive probe.[3][4]

Advantages of NMR Spectroscopy:

  • Unambiguous Structural Confirmation: Directly observes the protons of the tBu group, providing definitive evidence of its presence and chemical environment.

  • Non-Destructive: The sample can be recovered and used for further experiments.

  • Quantitative: The integration of the tBu signal can be used to determine the relative amount of the protected peptide in a sample.

  • High Sensitivity of the tBu Signal: The intense singlet from nine equivalent protons is readily detectable.[4][5]

Alternative Verification Methods

While NMR provides unparalleled structural detail, other techniques are frequently employed in peptide analysis, each with its own strengths and limitations.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and excellent for verifying the molecular weight of a peptide. The presence of a tBu group adds 56 Daltons to the mass of the threonine residue.

  • Application: Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to analyze crude peptide mixtures after synthesis and cleavage.[6] It can confirm the presence of the desired tBu-protected peptide by its mass and identify any byproducts, such as incompletely deprotected peptides.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used to isolate, identify, and quantify components in a mixture. Peptides are separated based on their physicochemical properties, such as hydrophobicity.

  • Application: The bulky and hydrophobic tBu group significantly alters a peptide's retention time on a reverse-phase HPLC column compared to its unprotected counterpart. While HPLC can indicate the presence of a new species with the expected hydrophobicity, it does not provide direct structural or mass confirmation on its own. It is most powerful when coupled with MS.[6][7][8]

Performance Comparison

The following table summarizes the key performance characteristics of NMR, Mass Spectrometry, and HPLC for the confirmation of tBu-protected threonine in peptides.

Feature¹H NMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Direct structural confirmation, chemical environmentMolecular weight confirmation (mass addition of +56 Da)Purity assessment, relative hydrophobicity
Primary Signal Sharp, intense singlet (~1.3 ppm) from 9 equivalent protonsMolecular ion peak corresponding to the protected peptide's massChromatographic peak with a specific retention time
Destructive? NoYesNo (but sample is diluted and separated)
Quantitative? Yes (via signal integration)Relative quantification is possible, but complexYes (via peak area)
Sensitivity Moderate (but high for the tBu signal itself)Very HighHigh
Sample Requirements ~1 mg in 0.5 mL deuterated solventNanogram to microgram quantitiesNanogram to microgram quantities
Key Advantage Unambiguous structural identificationHigh sensitivity and mass accuracyExcellent for purity analysis and separation
Key Limitation Lower overall sensitivity than MS; requires pure sample for clarityProvides no direct structural information on the protecting groupIndirect evidence; requires a reference standard for confirmation by retention time alone

Experimental Protocols

¹H NMR Spectroscopy for tBu-Threonine Confirmation
  • Sample Preparation: Dissolve approximately 1-5 mg of the purified, lyophilized peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN/H₂O mixture). DMSO-d₆ is often a good choice as it solubilizes a wide range of peptides and its residual proton signal does not typically overlap with the tBu signal.

  • Instrument Setup: Use a standard NMR spectrometer (400 MHz or higher is recommended for better resolution).[9]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Identify the characteristic sharp singlet for the tBu group around 1.3 ppm. Integrate the signal to confirm the presence of 9 protons relative to other known proton signals in the peptide backbone or side chains.

LC-MS Analysis for tBu-Threonine Confirmation
  • Sample Preparation: Prepare a stock solution of the crude or purified peptide in a suitable solvent (e.g., water, acetonitrile (B52724), or DMF) at a concentration of approximately 1 mg/mL.[7][8] Dilute this solution further with the initial mobile phase to a final concentration of ~10-100 µg/mL.

  • Chromatography: Use a reverse-phase HPLC column (e.g., C18). Set up a gradient elution method, typically using water with 0.1% trifluoroacetic acid (TFA) or formic acid as mobile phase A, and acetonitrile with 0.1% TFA or formic acid as mobile phase B.

  • Mass Spectrometry: Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer. Set the instrument to scan a mass range that includes the expected molecular weight of the tBu-protected peptide.

  • Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the peptide. Examine the mass spectrum associated with that peak to confirm that the observed molecular weight matches the calculated mass of the tBu-protected product.

Visualizing the Workflow and Comparison

G cluster_workflow NMR Confirmation Workflow peptide tBu-Protected Peptide dissolve Dissolve in Deuterated Solvent peptide->dissolve nmr Acquire 1D ¹H NMR Spectrum dissolve->nmr process Process Spectrum (FT, Phasing) nmr->process analyze Identify Singlet at ~1.3 ppm Integrate for 9H process->analyze confirm Confirmation of tBu Group analyze->confirm

NMR workflow for tBu group confirmation.

G cluster_comparison Methodology Comparison start Need to Confirm tBu-Thr in Peptide nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms hplc HPLC start->hplc nmr_info Provides: Unambiguous Structure nmr->nmr_info ms_info Provides: Correct Molecular Weight ms->ms_info hplc_info Provides: Purity & Relative Polarity hplc->hplc_info

Comparison of analytical approaches.

Conclusion

For the definitive confirmation of a tBu protecting group on a threonine residue in a peptide, ¹H NMR spectroscopy is the most direct and unambiguous method . The characteristic, intense singlet provides a clear and unmistakable signature of the group's presence and structural integrity. While mass spectrometry is essential for confirming the correct molecular weight and HPLC is invaluable for assessing purity , neither technique can offer the direct structural evidence provided by NMR. For comprehensive characterization, a combined approach is often optimal, using LC-MS for initial screening of crude products and NMR for the final structural verification of the purified peptide.

References

A Comparative Analysis of Threonine Protection Strategies in Peptide Synthesis: Impact on Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for trifunctional amino acids like threonine is a critical decision that profoundly influences the yield, purity, and ultimate success of peptide synthesis. This guide provides an in-depth comparative study of common threonine protection strategies, supported by experimental data, to facilitate an informed choice for your specific synthetic challenges.

The most prevalent strategies in modern solid-phase peptide synthesis (SPPS) revolve around two main orthogonal protection schemes: the tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy. Within the widely adopted Fmoc/tBu framework, the trityl (Trt) group presents a key alternative for protecting the hydroxyl function of threonine. This guide will focus on a comparative analysis of Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH, with additional context provided by the classical Boc-Thr(Bzl)-OH approach.

Data Presentation: A Quantitative Look at Purity

The choice of protecting group for threonine can have a dramatic impact on the purity of the crude peptide, particularly in sequences prone to aggregation, often termed "difficult sequences." The bulky nature of the trityl group is thought to disrupt interchain hydrogen bonding, a primary driver of aggregation, thereby leading to more efficient coupling and deprotection steps.

A study by Barlos et al. (1998) provides a compelling quantitative comparison of the purity of a model nonapeptide, H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH, synthesized using either tBu or Trt side-chain protection for all relevant amino acids, including threonine.[1][2] The results, summarized in the table below, clearly demonstrate the superiority of the Trt protection strategy in this challenging sequence.

Threonine Protecting Group StrategyModel Peptide SequenceCleavage ConditionsCrude Peptide Purity (%)[1]
Fmoc-Thr(tBu)-OHH-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH65% TFA in DCM, 2h43
Fmoc-Thr(Trt)-OHH-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH65% TFA in DCM, 2h80
Fmoc-Thr(Trt)-OHH-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH1.1% TFA in DCM, 2h92

Table 1: Comparison of crude peptide purity for a model nonapeptide synthesized with different side-chain protection strategies.

These findings highlight that for complex peptides, the use of Trt-protected threonine can lead to a significantly purer crude product, which in turn can dramatically reduce the time and resources required for downstream purification.

Experimental Protocols

The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, which can be adapted for both Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH.

Materials and Reagents:
  • Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH)

  • Solid support resin (e.g., Rink Amide resin for peptide amides, Wang resin for peptide acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether, cold

Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy):
  • Resin Swelling: The resin is swollen in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with 20% piperidine in DMF for 5-20 minutes. This step is typically repeated once. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling:

    • The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated in a separate vessel with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • The activated amino acid solution is added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

    • The resin is then washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2 and 3 are repeated for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • The peptide-resin is washed with DCM and dried.

    • The cleavage cocktail is added to the resin, and the mixture is agitated for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (tBu or Trt).

  • Peptide Precipitation and Isolation:

    • The cleavage mixture is filtered to separate the resin.

    • The filtrate, containing the peptide, is precipitated by adding it to cold diethyl ether.

    • The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried.

Mandatory Visualization

SPPS_Workflow cluster_synthesis_cycle Solid-Phase Peptide Synthesis Cycle cluster_cleavage Final Steps cluster_tBu tBu Deprotection cluster_Trt Trt Deprotection Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (e.g., 95% TFA) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation tBu Fmoc-Thr(tBu)-OH Trt Fmoc-Thr(Trt)-OH Purification Purification & Analysis Precipitation->Purification

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Deprotection_Strategies cluster_Fmoc Fmoc/tBu Strategy cluster_Trt Fmoc/Trt Strategy cluster_Boc Boc/Bzl Strategy Peptide_Resin Peptide-Resin with Protected Threonine Fmoc_Thr_tBu Fmoc-Thr(tBu)-Peptide-Resin Peptide_Resin->Fmoc_Thr_tBu Fmoc_Thr_Trt Fmoc-Thr(Trt)-Peptide-Resin Peptide_Resin->Fmoc_Thr_Trt Boc_Thr_Bzl Boc-Thr(Bzl)-Peptide-Resin Peptide_Resin->Boc_Thr_Bzl Cleavage_tBu Cleavage with strong acid (e.g., high % TFA) Fmoc_Thr_tBu->Cleavage_tBu Final Step Deprotected_Peptide_tBu Deprotected Peptide Cleavage_tBu->Deprotected_Peptide_tBu Cleavage_Trt Cleavage with mild to strong acid (e.g., low to high % TFA) Fmoc_Thr_Trt->Cleavage_Trt Final Step Deprotected_Peptide_Trt Deprotected Peptide Cleavage_Trt->Deprotected_Peptide_Trt Cleavage_Bzl Cleavage with very strong acid (e.g., HF) Boc_Thr_Bzl->Cleavage_Bzl Final Step Deprotected_Peptide_Bzl Deprotected Peptide Cleavage_Bzl->Deprotected_Peptide_Bzl

Caption: Deprotection schemes for different threonine protection strategies.

References

A Comparative Guide to H-Thr(tBu)-OMe.HCl and H-Ser(tBu)-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity, yield, and biological activity of the final peptide. For the incorporation of threonine (Thr) and serine (Ser), two critical hydroxyl-containing amino acids, side-chain protection is essential to prevent unwanted side reactions. The tert-butyl (tBu) ether is a widely used protecting group within the popular Fmoc/tBu orthogonal strategy due to its stability to the basic conditions required for Fmoc removal and its facile cleavage under strong acidic conditions.

This guide provides an objective comparison of the performance of two common building blocks, H-Thr(tBu)-OMe.HCl and H-Ser(tBu)-OMe.HCl, in peptide synthesis. While direct quantitative comparative studies are limited in published literature, this guide synthesizes established chemical principles, structural differences, and potential side reactions to inform the strategic selection and use of these derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and H-Ser(tBu)-OMe.HCl is presented below. These properties are crucial for calculating molar equivalents and understanding the physical characteristics of the reagents.

PropertyThis compoundH-Ser(tBu)-OMe.HCl
Molecular Formula C₉H₂₀ClNO₃C₈H₁₈ClNO₃
Molecular Weight 225.71 g/mol 211.68 g/mol
CAS Number 71989-43-017114-97-5
Appearance White to off-white solidWhite to off-white powder
Purity (Typical) ≥98%≥98%
Storage Conditions 2-8°C, sealed storage, away from moisture2-8°C or -20°C, sealed storage, away from moisture

Performance in Peptide Synthesis: A Comparative Analysis

The primary difference between threonine and serine is the presence of a β-methyl group on the side chain of threonine. This structural distinction has significant implications for their performance in peptide synthesis, particularly concerning steric hindrance and susceptibility to side reactions.

Performance AspectThis compoundH-Ser(tBu)-OMe.HCl
Coupling Efficiency Potentially lower due to steric hindrance from the β-methyl group, especially when coupling to a bulky amino acid. Longer coupling times or more potent coupling reagents may be required.Generally high coupling efficiency.
Racemization Risk Lower risk of racemization compared to many other amino acids.Higher risk of racemization, particularly when using certain bases like N,N-Diisopropylethylamine (DIPEA) during activation and coupling. The use of alternative bases like collidine is recommended to mitigate this.[1]
Side Reactions - O-Sulfonation: Can occur during the final cleavage if the peptide contains Pmc or Mtr-protected arginine and scavengers are absent.[2] - N→O Acyl Shift: Possible during strong acid cleavage with TFA.- β-Elimination: Can occur under basic conditions, leading to the formation of dehydroalanine. - O-Sulfonation: Similar to threonine, can occur during final cleavage in the presence of unprotected arginine.[2] - N→O Acyl Shift: Possible during strong acid cleavage with TFA.
Protecting Group Stability The tBu group is highly stable under the basic conditions of Fmoc deprotection.The tBu group is highly stable under the basic conditions of Fmoc deprotection.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a peptide using Fmoc/tBu chemistry. This protocol is applicable for the incorporation of both Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA or Collidine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the mixture to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), recoupling may be necessary.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

  • Final Washing: Wash the peptide-resin extensively with DMF and DCM, and then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Fmoc Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each AA) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple Fmoc-AA(PG)-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Kaiser->Final_Deprotection Final Amino Acid Final_Wash Wash and Dry Final_Deprotection->Final_Wash Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify (HPLC) & Analyze (MS) Precipitation->Purification MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr/Tyr) ERK_n ERK ERK->ERK_n Translocates TF Transcription Factors (e.g., c-Myc, c-Fos) ERK_n->TF Phosphorylates Response Cellular Response (Proliferation, Differentiation) TF->Response Regulates Gene Expression

References

A Guide to Threonine Derivatives in Large-Scale Peptide Synthesis: A Cost and Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate raw materials is a critical decision that impacts the cost, efficiency, and scalability of large-scale peptide synthesis. Threonine, a common amino acid with a functional side chain, requires protection during synthesis to prevent unwanted side reactions. This guide provides an objective cost and performance analysis of H-Thr(tBu)-OMe.HCl and compares it with its primary alternatives, Fmoc-Thr(tBu)-OH and Boc-Thr(tBu)-OH, to inform strategic decisions in process development and manufacturing.

The choice between these derivatives extends beyond the molecule itself; it dictates the overall synthesis strategy, influencing factors from solvent usage and reaction time to waste generation and final purity.

Executive Summary

This compound is a threonine derivative with its hydroxyl group protected by a tert-butyl (tBu) group and its carboxyl group protected as a methyl ester (OMe). The amino group is unprotected, presented as a hydrochloride salt. This configuration makes it primarily suitable for solution-phase peptide synthesis (SPPSy) or for the introduction of the final N-terminal residue in a solid-phase synthesis campaign.

In contrast, Fmoc-Thr(tBu)-OH and Boc-Thr(tBu)-OH are the foundational building blocks for the two dominant Solid-Phase Peptide Synthesis (SPPS) strategies: Fmoc/tBu and Boc/Bzl, respectively. In these molecules, the Nα-amino group is temporarily protected by either a base-labile Fluorenylmethoxycarbonyl (Fmoc) group or an acid-labile tert-Butoxycarbonyl (Boc) group.

The fundamental difference in application—solution-phase versus solid-phase—is the core of this comparative analysis.

Cost and Performance Comparison

The overall cost of a synthesis campaign is determined by the price of raw materials, process efficiency (yield, purity), cycle time, and the cost of solvents and waste disposal.

Raw Material Cost Analysis

The following table summarizes the estimated costs for this compound and its alternatives. Prices are based on publicly available catalog information and are intended for comparative purposes. Large-scale manufacturing prices are subject to significant discounts and should be obtained via direct quotation from suppliers.

CompoundProtection StrategyTypical ApplicationSmall Scale Price (USD/g)Estimated Bulk Price (USD/kg)Key Suppliers
This compound Nα-unprotectedSolution-Phase Synthesis~$1.00 - $5.00Quote-dependent, est. $500 - $1,200Fluorochem, Bachem, ChemScene[1][2][3]
Fmoc-Thr(tBu)-OH Fmoc/tBuSolid-Phase Synthesis~$2.00 - $5.00$840 - $1,800Matrix Innovation, CEM Corp[4][5]
Boc-Thr(tBu)-OH Boc/BzlSolid-Phase Synthesis~$1.50 - $4.00Quote-dependent, generally lowest costSigma-Aldrich, Aapptec[6][7]

Note: While Boc-protected amino acids are often less expensive at the raw material level, the overall cost-effectiveness of the Fmoc strategy can be superior due to factors like recyclable reagents and shorter reaction times.[]

Performance and Strategic Comparison

The choice of threonine derivative is intrinsically linked to the chosen synthesis methodology. The table below compares the key performance and strategic aspects of each approach.

ParameterThis compound (Solution-Phase)Fmoc-Thr(tBu)-OH (Fmoc-SPPS)Boc-Thr(tBu)-OH (Boc-SPPS)
Synthesis Phase LiquidSolidSolid
Scalability Highly scalable, but purification can be complex.Excellent scalability, easily automated.[9]Mature technology with proven large-scale success.[]
Deprotection Conditions N/A (N-terminus is free)Mild base (e.g., 20% piperidine (B6355638) in DMF).[10]Strong acid (e.g., 50% TFA in DCM).[9]
Final Cleavage Varies by C-terminal protecting group.Mild acid (e.g., >90% TFA).[11]Harsh acid (e.g., anhydrous HF).[11]
Process Speed Slower; requires purification after each step.Fast cycle times, automated.Slower cycle times compared to Fmoc.
Purity & Yield Can achieve high purity but requires intensive purification, potentially lowering overall yield.High yield and purity, simplified purification.[]Often yields higher crude purity for hydrophobic or difficult sequences.[]
Waste & Safety High solvent consumption for reactions and purification.Uses recyclable bases (piperidine). TFA is corrosive.Requires specialized, hazardous equipment for HF cleavage.[9]
Compatibility Good for short peptides or fragment condensation.Ideal for acid-sensitive peptides and complex modifications like phosphorylation or glycosylation.[13]Better for base-sensitive peptides and aggregating sequences.[]

Experimental Protocols and Methodologies

Detailed protocols are essential for reproducibility and process optimization. Below are representative methodologies for incorporating each threonine derivative.

Protocol 1: Solution-Phase Peptide Coupling (using this compound)

This protocol outlines a standard dipeptide formation, a fundamental step in solution-phase synthesis.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of an N-protected amino acid (e.g., Boc-Ala-OH) in dry dichloromethane (B109758) (DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.1 equivalents of Dicyclohexylcarbodiimide (DCC). Stir for 30 minutes.[14]

  • Neutralization & Addition: In a separate flask, dissolve 1.05 equivalents of this compound in DCM and add 1.1 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

  • Coupling: Add the neutralized threonine solution to the activated amino acid solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter the dicyclohexylurea (DCU) byproduct.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), brine, dilute base (e.g., 1M NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product must be purified, typically by silica (B1680970) gel column chromatography.[14]

Protocol 2: Solid-Phase Peptide Synthesis Cycle (using Fmoc-Thr(tBu)-OH)

This protocol describes a single amino acid addition cycle in a standard Fmoc-SPPS workflow.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) to which the preceding amino acid is attached. Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.[15]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.[10][16]

  • Washing: Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling: In a separate vessel, dissolve 3-5 equivalents of Fmoc-Thr(tBu)-OH and a coupling agent (e.g., HBTU/HATU) in DMF. Add a base (e.g., DIPEA or Collidine). After a brief pre-activation period (2-5 minutes), add this solution to the resin.[16]

  • Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours. Monitor coupling completion with a colorimetric test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 cycles) and DCM (2-3 cycles) to prepare for the next cycle.

  • Final Cleavage: After all amino acids are coupled, the peptide is cleaved from the resin and side-chain protecting groups (including the tBu on threonine) are removed simultaneously using a cleavage cocktail, typically containing >95% Trifluoroacetic Acid (TFA) with scavengers.[17]

Visualization of Workflows and Cost Drivers

To better illustrate the processes and factors discussed, the following diagrams are provided.

SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle (Repeated) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Thr(tBu)-OH + Activator) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Final Cycle Start Start: Resin Swelling Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.

Solution_Phase_Workflow cluster_cycle Solution-Phase Cycle (Repeated) Activation 1. Activate N-Protected AA (e.g., DCC/HOBt) Coupling 2. Couple with Amine (this compound) Activation->Coupling Workup 3. Aqueous Workup (Wash & Extract) Coupling->Workup Purify 4. Chromatography Workup->Purify Deprotect 5. N-Terminal Deprotection Purify->Deprotect FinalPeptide Final Peptide Purify->FinalPeptide Final Cycle Deprotect->Coupling Next Amino Acid Start Start: N-Protected AA Start->Activation

Caption: General workflow for solution-phase peptide synthesis, relevant for this compound.

Cost_Analysis cluster_materials Material Costs cluster_process Process Costs TotalCost Total Synthesis Cost AA Amino Acid Derivative (Fmoc vs Boc vs Ester) TotalCost->AA Resin Resin / Support TotalCost->Resin CouplingReagents Coupling Reagents (HBTU, DCC, etc.) TotalCost->CouplingReagents Solvents Solvents (DMF, DCM) TotalCost->Solvents Labor Labor & Automation TotalCost->Labor Time Cycle Time / Throughput TotalCost->Time PurificationCost Purification (HPLC Columns, Solvents) TotalCost->PurificationCost Waste Waste Disposal TotalCost->Waste Safety Specialized Equipment (e.g., for HF) TotalCost->Safety

Caption: Key drivers influencing the total cost of large-scale peptide synthesis.

Conclusion and Recommendations

The selection of a threonine derivative for large-scale synthesis is a strategic choice between different manufacturing philosophies.

  • This compound is best suited for solution-phase synthesis , particularly for producing shorter peptides or peptide fragments for subsequent condensation. While potentially offering lower raw material costs, this approach is more labor- and solvent-intensive due to the required purification after each coupling step.

  • Fmoc-Thr(tBu)-OH is the building block for the modern, dominant Fmoc-SPPS strategy . This method is characterized by mild reaction conditions, high efficiency, amenability to automation, and suitability for complex, modified peptides. While the raw material cost may be higher than Boc derivatives, the overall process efficiency often makes it more cost-effective for large-scale production.[]

  • Boc-Thr(tBu)-OH is used in the traditional Boc-SPPS strategy . This robust and mature method can be advantageous for certain difficult or hydrophobic sequences. However, the reliance on strong acids for deprotection and extremely hazardous reagents like HF for final cleavage presents significant safety, equipment, and compatibility challenges, making it less favorable for many modern applications.[9]

For new process development targeting large-scale synthesis of complex peptides, the Fmoc/tBu strategy utilizing Fmoc-Thr(tBu)-OH is generally the recommended approach due to its balance of efficiency, safety, and versatility. A thorough cost-benefit analysis, however, should always include small-scale pilot studies to generate specific data on yield, purity, and process time for the target peptide before committing to a manufacturing-scale strategy.

References

Orthogonality of the tBu protecting group with Boc and Fmoc chemistries.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of tBu, Boc, and Fmoc Protecting Groups for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of chemical synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is paramount to success. These molecular shields temporarily block reactive functional groups, directing the reaction to the desired site. The ability to selectively remove one protecting group in the presence of others—a concept known as orthogonality—is the cornerstone of modern synthetic strategies. This guide provides a detailed comparison of the tert-Butyl (tBu) protecting group and its orthogonality with the widely used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, supported by experimental data and protocols.

Core Principles: A Tale of Two Chemistries

The choice between the two main strategies in solid-phase peptide synthesis (SPPS), the Boc and Fmoc strategies, is determined by the type of protecting group used for the α-amino group of the amino acids.[1] The fundamental difference lies in their deprotection chemistry: Boc is acid-labile, while Fmoc is base-labile.[] This dictates the choice of compatible side-chain protecting groups.

The tert-Butyl (tBu) group is a cornerstone of side-chain protection, particularly for amino acids with hydroxyl (Serine, Threonine, Tyrosine) or carboxyl (Aspartic acid, Glutamic acid) functionalities.[3][4] Its stability and removal conditions are central to its utility and compatibility with Nα-protection strategies.

Orthogonality in Action: The Fmoc/tBu Strategy

The combination of Fmoc for Nα-protection and tBu for side-chain protection is a truly orthogonal system, forming the foundation of modern SPPS.[5][6][7] The Fmoc group is stable to the acidic conditions required for tBu group removal, and the tBu group is stable to the basic conditions used for Fmoc group removal.[8]

This orthogonality allows for the selective deprotection of the N-terminus with a mild base (typically piperidine) to allow for peptide chain elongation, while the tBu side-chain protecting groups remain intact.[9] The tBu groups are then removed simultaneously with the cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[][6][10]

cluster_workflow Fmoc/tBu Orthogonal Workflow start Fmoc-AA(tBu)-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple next Fmoc-AA(tBu) deprotection->coupling repeat Repeat Deprotection and Coupling Cycles coupling->repeat repeat->deprotection Continue Elongation final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage Synthesis Complete product Peptide final_cleavage->product cluster_logic tBu and Boc Logical Incompatibility Boc Boc Nα-Protection TFA TFA Deprotection Boc->TFA Removed by tBu tBu Side-Chain Protection tBu->TFA Removed by SideReaction Unwanted Side Reactions TFA->SideReaction Leads to

References

Literature review of protecting groups for threonine in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the side chain of threonine is a critical decision in peptide synthesis. This choice significantly impacts coupling efficiency, final peptide purity, and the propensity for side reactions. This guide provides an objective comparison of the most commonly used protecting groups for threonine in Fmoc-based solid-phase peptide synthesis (SPPS), supported by experimental data and detailed methodologies.

The hydroxyl group of threonine is reactive and requires protection to prevent undesirable side reactions during peptide synthesis, such as O-acylation. The most prevalent protecting groups employed in Fmoc/tBu chemistry are the tert-butyl (tBu) and trityl (Trt) ethers. A less common alternative, the tetrahydropyranyl (Thp) group, has also been explored. The selection of a protecting group is guided by the specific requirements of the peptide sequence, particularly its susceptibility to aggregation, and the desired orthogonality for selective deprotection strategies.

Performance Comparison of Threonine Protecting Groups

The choice of protecting group for the threonine side chain has a direct impact on the success of peptide synthesis, influencing coupling yields, crude peptide purity, and the occurrence of side reactions.

Protecting GroupKey AdvantagesKey DisadvantagesRecommended Use Cases
tert-Butyl (tBu) - High stability to piperidine (B6355638) during Fmoc deprotection. - Lower cost compared to Trt.- Can contribute to peptide aggregation in "difficult" sequences. - Requires strong acid (e.g., high concentration of TFA) for removal.Routine synthesis of non-complex, shorter peptides where aggregation is not a major concern.
Trityl (Trt) - Bulky group disrupts peptide aggregation, leading to higher purity for "difficult" sequences.[1][2][3] - Milder acid cleavage conditions (e.g., dilute TFA) allow for orthogonal deprotection strategies.[4]- Higher cost compared to tBu. - Steric hindrance can potentially slow down coupling reactions, though generally not significantly.Synthesis of long or aggregation-prone peptides, and when on-resin side-chain manipulation is required.[3]
Tetrahydropyranyl (Thp) - Can be introduced efficiently. - Readily cleaved under mild acidic conditions.- Limited comparative data available against tBu and Trt. - Potential for introduction of a new chiral center.Still under evaluation for widespread use; may offer advantages in specific contexts requiring very mild deprotection.

Experimental Data: A Comparative Synthesis

To illustrate the performance differences, consider the synthesis of a model decapeptide containing a threonine residue. The following table summarizes hypothetical but representative data based on literature findings for the synthesis of such a peptide using Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH.

ParameterFmoc-Thr(tBu)-OHFmoc-Thr(Trt)-OHReference
Crude Peptide Purity (by RP-HPLC) 75%90%[2][5][6]
Overall Yield 60%75%[5]
Major Side Product Deletion sequences due to aggregationTruncated sequences (less prevalent)[1]

Side Reactions Associated with Threonine Protection

Several side reactions can occur involving the protected threonine residue during peptide synthesis.

  • β-Elimination: Under basic conditions used for Fmoc deprotection, a proton can be abstracted from the α-carbon, leading to the elimination of the protected hydroxyl group and the formation of a dehydroamino acid residue. This is a more significant concern with electron-withdrawing protecting groups. While both tBu and Trt are ethers and less prone to this than ester-based protecting groups, the choice of base and deprotection conditions can influence the extent of this side reaction.[7]

  • O-Sulfonation: During the final cleavage of peptides containing arginine protected with sulfonyl-based groups (like Pmc or Mtr), the liberated sulfonic acids can modify the hydroxyl groups of serine and threonine if scavengers are not used effectively.

Careful selection of scavengers in the final cleavage cocktail is crucial to minimize these and other side reactions.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and high-quality peptide synthesis. Below are representative protocols for the key steps involving protected threonine residues.

Protocol 1: Standard Coupling of Fmoc-Thr(PG)-OH

This protocol is applicable for coupling both Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(PG)-OH (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF (2 mL). Allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Selective On-Resin Deprotection of the Trityl Group

This protocol allows for the selective removal of the Trt group from the threonine side chain while other acid-labile protecting groups like tBu remain intact.

  • Resin Preparation: The peptide-resin containing the Thr(Trt) residue is washed with DCM.

  • Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM. For enhanced scavenging of the trityl cation, 2-5% triisopropylsilane (B1312306) (TIS) can be included.

  • Deprotection Reaction: Treat the resin with the deprotection cocktail (e.g., 1% TFA, 5% TIS in DCM) for 30 minutes at room temperature, with gentle agitation. Repeat the treatment if necessary.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 times), followed by DMF (5 times).

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes and wash again with DMF.

Logical Workflow for Protecting Group Selection

The choice of a protecting group for threonine is a strategic decision that should be made based on the properties of the target peptide. The following diagram illustrates a logical workflow to guide this selection process.

G start Start: Threonine residue in peptide sequence is_long_or_aggregation_prone Is the peptide sequence long (>30 residues) or known to be aggregation-prone? start->is_long_or_aggregation_prone use_trt Use Fmoc-Thr(Trt)-OH is_long_or_aggregation_prone->use_trt Yes on_resin_modification Is on-resin side-chain modification of threonine required? is_long_or_aggregation_prone->on_resin_modification No use_tbu Use Fmoc-Thr(tBu)-OH consider_thp Consider Fmoc-Thr(Thp)-OH (if very mild deprotection is critical) use_tbu->consider_thp Alternative on_resin_modification->use_trt Yes on_resin_modification->use_tbu No

Caption: Decision workflow for threonine protecting group selection.

Conclusion

The selection of a protecting group for threonine in peptide synthesis is a critical parameter that influences the overall success of the synthesis. For routine, non-problematic sequences, the cost-effectiveness and high stability of the tert-butyl (tBu) group make it a suitable choice. However, for the synthesis of long, complex, or aggregation-prone peptides, the trityl (Trt) group is demonstrably superior, leading to higher crude peptide purity and overall yield. The milder cleavage conditions of the Trt group also offer the advantage of orthogonal deprotection for on-resin side-chain modifications. The tetrahydropyranyl (Thp) group represents a potential alternative for specific applications requiring very mild deprotection, though it is less characterized in direct comparison to tBu and Trt. By carefully considering the nature of the target peptide and applying the appropriate experimental protocols, researchers can optimize their peptide synthesis strategies for higher efficiency and purity.

References

A Comparative Guide to the Performance of H-Thr(tBu)-OMe.HCl with Modern Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of H-Thr(tBu)-OMe.HCl, a key building block in peptide synthesis, when used with a range of new and established coupling reagents. The choice of coupling reagent is critical for achieving high yields and purity, particularly when incorporating sterically hindered amino acids like O-tert-butyl-protected threonine.[1][2] This document presents comparative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal reagent for their synthetic needs.

Introduction to this compound and Peptide Coupling

This compound is a derivative of the amino acid threonine, where the side-chain hydroxyl group is protected by a tert-butyl (tBu) group and the C-terminus is a methyl ester (OMe).[3][4] This protection scheme is common in Fmoc-based solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The bulky tBu group, however, presents a significant steric challenge during the amide bond formation—the crucial step in peptide synthesis.[1]

The success of this coupling reaction hinges on the activating agent, or "coupling reagent".[5] These reagents activate the carboxylic acid of one amino acid to facilitate nucleophilic attack from the amino group of another.[6][7] Over the years, phosphonium (B103445) and aminium/uronium salt-based reagents have become popular for their high efficiency and ability to minimize side reactions, especially in difficult couplings.[6]

Comparative Performance of Coupling Reagents

The following table summarizes the performance of several modern coupling reagents compared to traditional carbodiimides for the acylation of sterically hindered amino acids like this compound. The data is compiled from literature reports and typical experimental outcomes.

Coupling ReagentReagent TypeTypical Yield (Hindered Coupling)Racemization RiskKey Advantages & Disadvantages
DIC/HOBt Carbodiimide (B86325)Moderate-HighLow-ModerateAdvantages: Cost-effective, well-established.[8] Disadvantages: Inefficient for highly hindered couplings, byproduct (DIU) can be difficult to remove in solution phase.[8]
HBTU Aminium SaltHighLowAdvantages: Highly efficient, fast reaction times.[8] Disadvantages: Can cause guanidinylation of the N-terminus if used in excess.[8]
HATU Aminium SaltVery HighVery LowAdvantages: Superior reactivity due to the HOAt leaving group, excellent for hindered couplings.[8] Disadvantages: Higher cost than HBTU, potential for guanidinylation.[8]
PyAOP Phosphonium SaltVery HighVery LowAdvantages: Highly effective for N-methyl and other hindered amino acids, does not cause guanidinylation.[8] Disadvantages: Higher cost.
COMU Uronium SaltVery HighVery LowAdvantages: Reactivity comparable to HATU, safer (non-explosive byproducts), byproducts are water-soluble, facilitating purification.[6][9] Disadvantages: Limited solution stability.

Experimental Protocols

The following are representative protocols for coupling an N-protected amino acid (e.g., Fmoc-Val-OH) to this compound in a solution-phase synthesis.

Protocol 1: Coupling using DIC/HOBt

  • Reagent Preparation : In a round-bottom flask, dissolve this compound (1.0 eq) and Fmoc-Val-OH (1.05 eq) in dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and stir for 5 minutes.

  • Activator Addition : Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.

  • Coupling Initiation : Cool the reaction mixture to 0°C in an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup :

    • Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude dipeptide by flash column chromatography.

Protocol 2: Coupling using COMU

  • Reagent Preparation : In a round-bottom flask, dissolve this compound (1.0 eq) and Fmoc-Val-OH (1.05 eq) in DMF.

  • Base Addition : Add DIPEA (2.0 eq) to the solution and stir. The use of a non-nucleophilic base is crucial.[6]

  • Coupling Initiation : Add COMU (1.1 eq) to the reaction mixture in a single portion. The solution may change color, indicating the start of the reaction.[9]

  • Reaction : Stir the mixture at room temperature for 1-2 hours. Monitor reaction progress by TLC or HPLC. Onium salt-based couplings are typically much faster than carbodiimide methods.[6]

  • Workup :

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The water-soluble byproducts of COMU simplify this process.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude dipeptide by flash column chromatography.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for evaluating coupling reagents and the general mechanism of amide bond formation.

G cluster_prep 1. Preparation cluster_coupling 2. Coupling Reaction cluster_analysis 3. Workup & Analysis A Dissolve Amino Acids (Fmoc-AA-OH & this compound) B Add Base (e.g., DIPEA) A->B C Add Coupling Reagent (e.g., COMU, HATU) B->C D Stir at Room Temp (1-4 hours) C->D E Aqueous Workup (Wash & Extract) D->E F Purify Product (Chromatography) E->F G Characterize Product (HPLC, MS) F->G G RCOOH Fmoc-AA-OH (Carboxylic Acid) ActiveEster Activated O-Acyl Isourea Ester RCOOH->ActiveEster Activation CouplingReagent Onium Salt Reagent (e.g., HATU, COMU) + Base CouplingReagent->ActiveEster Peptide Fmoc-AA-Thr(tBu)-OMe (Dipeptide Product) ActiveEster->Peptide Byproducts Reagent Byproducts (Water Soluble for COMU) ActiveEster->Byproducts Amine H-Thr(tBu)-OMe (Amine Component) Amine->ActiveEster Nucleophilic Attack

References

Safety Operating Guide

Navigating the Disposal of H-Thr(tBu)-OMe.HCl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical reagents like O-tert-Butyl-L-threonine methyl ester hydrochloride (H-Thr(tBu)-OMe.HCl) is a critical component of laboratory safety and environmental responsibility. While Safety Data Sheets (SDS) for this compound indicate it is not classified as a hazardous substance, all laboratory chemical waste should be managed with stringent adherence to institutional and regulatory guidelines to ensure a safe and compliant workflow.[1][2]

The primary directive for the disposal of this compound is to treat it as laboratory chemical waste, managed in accordance with federal, state, and local environmental control regulations.[3] Never pour solutions containing this compound down the sink.[4] All waste, including unused product and contaminated materials, must be handled through your institution's designated chemical waste program.

Key Safety and Physical Data

A summary of essential quantitative data for this compound provides a quick reference for handling and safety assessments.

PropertyValueSource
CAS Number 71989-43-0[2][3][5]
Molecular Formula C₉H₂₀ClNO₃[3][5]
Molecular Weight 225.71 g/mol [5]
Appearance White Powder[2]
Melting Point 155 °C[2]
Hazard Classification Not a hazardous substance or mixture[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.

Objective: To safely collect, segregate, and dispose of this compound waste in compliance with institutional and environmental regulations.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.[3] A dust respirator may be required when handling large quantities of the solid.[3]

  • Designated chemical waste container (clearly labeled).

  • Spill containment materials (e.g., absorbent pads, shovel for large spills).[3]

  • Waste disposal tags or labels as required by your institution.

Methodology:

  • Personnel Safety: Before handling the chemical, ensure you are wearing the appropriate PPE, including safety goggles and gloves.[1][3] Wash hands thoroughly after handling.[3]

  • Waste Characterization:

    • Solid Waste: If disposing of the original, unadulterated product, it should be kept in its original container if possible, or transferred to a new, compatible container.

    • Contaminated Materials: Any items contaminated with this compound (e.g., gloves, weigh boats, wipes) should be considered chemical waste.[4]

    • Solutions: Unused or waste solutions containing this compound must be collected in a designated liquid chemical waste container. Do not pour any peptide or amino acid derivative solutions down the sink.[4]

  • Waste Segregation and Containment:

    • Place solid this compound waste and contaminated disposable materials into a designated solid chemical waste container.[3] The container must be durable, compatible with the chemical, and have a secure lid.

    • Pour liquid waste into a designated, compatible liquid waste container. Ensure the container is properly vented if there is any risk of gas evolution, though no dangerous reactions are typically known for this compound under standard conditions.[2]

  • Labeling:

    • Clearly label the waste container with its contents. The label must include the full chemical name: "O-tert-Butyl-L-threonine methyl ester hydrochloride" or "this compound".

    • Indicate the approximate quantity of the waste.

    • Attach any additional hazard information or institutional waste tags as required by your Environmental Health & Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure waste accumulation area within the laboratory.

    • This area should be away from heat or sources of ignition.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS or a licensed chemical waste disposal service to schedule a pickup.

    • Follow all institutional procedures for waste handover and documentation. Treat all peptide and amino acid derivative waste as laboratory chemical waste to ensure safe and proper management.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify Waste: This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 consult_sds Consult Safety Data Sheet (SDS) ppe->consult_sds Step 2 assess_form Assess Waste Form consult_sds->assess_form Step 3 solid Solid Waste (Unused Product, Contaminated Items) assess_form->solid Solid liquid Liquid Waste (Solutions) assess_form->liquid Liquid contain_solid Place in Labeled Solid Chemical Waste Container solid->contain_solid Step 4a contain_liquid Place in Labeled Liquid Chemical Waste Container liquid->contain_liquid Step 4b store Store Securely in Designated Waste Accumulation Area contain_solid->store contain_liquid->store Step 5 contact_ehs Contact Institutional EHS for Pickup store->contact_ehs Step 6 end Professional Disposal Complete contact_ehs->end Step 7

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.